molecular formula C17H12O3 B1246349 Neo-tanshinlactone

Neo-tanshinlactone

货号: B1246349
分子量: 264.27 g/mol
InChI 键: LGZUUBFLEYOEEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neo-tanshinlactone is a natural lactone isolated from the traditional medicinal herb Salvia miltiorrhiza . It represents a promising chemical scaffold in anticancer research due to its potent and selective activity against estrogen receptor-positive (ER+) breast cancer cell lines . Its selective growth inhibition of ER+ breast cancer cells is significantly more potent and selective than the well-known drug Tamoxifen . The primary mechanism of action for this compound involves the transcriptional down-regulation of estrogen receptor alpha (ERα) . This activity leads to the suppression of ERα target genes and induces apoptosis in ER+ breast cancer cells . Research has shown that this compound can work synergistically with antiestrogen agents like tamoxifen, suggesting potential for combination therapies . Furthermore, structural modification studies have been conducted to develop novel analogues with enhanced efficacy. One such D-ring modified analogue, compound 1J , has been shown to induce DNA double strand breaks and mediate apoptosis in a broader range of breast cancer cells, including MCF-7 (ER+), SKBR3 (HER2+), and MDA-MB-231 (triple-negative) lines, by activating the ATM/Chk2/p53 pathway . These properties make this compound and its derivatives a valuable tool for investigating new pathways in breast cancer biology and a promising lead for the development of targeted therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C17H12O3

分子量

264.27 g/mol

IUPAC 名称

6,14-dimethyl-12,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-16-one

InChI

InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)20-17(18)14-10(2)8-19-16(13)14/h3-8H,1-2H3

InChI 键

LGZUUBFLEYOEEX-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C

规范 SMILES

CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C

同义词

neo-tanshinlactone
neotanshinlactone

产品来源

United States

Foundational & Exploratory

Isolating Neo-tanshinlactone from Salvia miltiorrhiza: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of neo-tanshinlactone, a bioactive diterpenoid, from the roots of Salvia miltiorrhiza (Danshen). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on related compounds, and a visualization of a key signaling pathway associated with this compound's bioactivity.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine. Its roots are a rich source of various bioactive compounds, broadly categorized as hydrophilic salvianolic acids and lipophilic diterpenoid quinones known as tanshinones. Among the numerous tanshinones isolated, this compound has garnered significant scientific interest due to its potent and selective anti-cancer properties, particularly against estrogen receptor-positive (ER+) breast cancer cells. This guide outlines the methodologies for the extraction and purification of this promising natural product.

Extraction and Isolation Methodologies

The isolation of this compound from Salvia miltiorrhiza is a multi-step process involving initial solvent extraction followed by chromatographic purification. As this compound is a minor component, the protocol is adapted from established methods for the large-scale isolation of other major tanshinones from the same plant source.

Experimental Protocols

2.1.1. Plant Material and Extraction

  • Preparation of Plant Material: Dried roots of Salvia miltiorrhiza (5 kg) are pulverized into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered root material is extracted three times with 95% ethanol (3 x 10 L) at room temperature for one week.

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The resulting residue is suspended in water and partitioned with ethyl acetate (EtOAc) to separate compounds based on their polarity. The EtOAc layer, containing the lipophilic tanshinones, is collected and concentrated.

2.1.2. Chromatographic Purification

  • Silica Gel Column Chromatography (Initial Separation):

    • The concentrated EtOAc extract (approximately 285 g) is subjected to column chromatography on a silica gel column.

    • A gradient elution is performed using a solvent system of n-hexane and ethyl acetate. The polarity is gradually increased (e.g., starting from n-hexane:EtOAc 10:1 to 2:1) to separate the crude extract into several fractions.

  • High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):

    • Fractions containing tanshinones, identified by thin-layer chromatography (TLC), are further purified using preparative HSCCC. While specific conditions for this compound are not detailed in the reviewed literature, a representative method for separating other tanshinones is provided below.

    • Two-Phase Solvent System: A mixture of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.[1][2]

    • Operation: The crude extract (400 mg) is dissolved in the solvent mixture and injected into the HSCCC apparatus.[1][2] The mobile phase is pumped through the column at a defined flow rate, and the eluent is collected in fractions.

    • Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Quantitative Data

CompoundYield (mg) from 400 mg crude extractPurity (%)
Dihydrotanshinone I8.297.6
1,2,15,16-Tetrahydrotanshiquinone5.895.1
Cryptotanshinone26.399.0
Tanshinone I16.299.1
Neo-przewaquinone A25.693.2
Tanshinone IIA68.899.3
Miltirone9.398.7

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Salvia miltiorrhiza.

G cluster_extraction Extraction and Partitioning cluster_purification Chromatographic Purification Salvia_miltiorrhiza Dried Roots of Salvia miltiorrhiza Ethanol_Extraction Ethanol Extraction Salvia_miltiorrhiza->Ethanol_Extraction Crude_Extract Crude Ethanolic Extract Ethanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Water/Ethyl Acetate) Crude_Extract->Solvent_Partitioning EtOAc_Extract Ethyl Acetate Extract Solvent_Partitioning->EtOAc_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography EtOAc_Extract->Silica_Gel_Chromatography Tanshinone_Fractions Tanshinone-Enriched Fractions Silica_Gel_Chromatography->Tanshinone_Fractions HSCCC High-Speed Counter-Current Chromatography (HSCCC) Tanshinone_Fractions->HSCCC Pure_Neo_tanshinlactone Pure this compound HSCCC->Pure_Neo_tanshinlactone

General workflow for the isolation of this compound.

4.2. Signaling Pathway: this compound's Effect on Estrogen Receptor Alpha

This compound has been shown to selectively inhibit the proliferation of ER+ breast cancer cells. Its mechanism of action involves the transcriptional down-regulation of estrogen receptor alpha (ERα), encoded by the ESR1 gene. The following diagram illustrates this proposed signaling pathway.

G Neo_tanshinlactone This compound ESR1_Transcription ESR1 Gene Transcription Neo_tanshinlactone->ESR1_Transcription Inhibits Apoptosis Apoptosis Neo_tanshinlactone->Apoptosis Induces ESR1_mRNA ESR1 mRNA ESR1_Transcription->ESR1_mRNA ERa_Protein ERα Protein ESR1_mRNA->ERa_Protein Translation ER_Target_Genes ER Target Gene Expression (e.g., pS2, GREB1) ERa_Protein->ER_Target_Genes Activates Cell_Proliferation Cell Proliferation ERa_Protein->Cell_Proliferation ER_Target_Genes->Cell_Proliferation

Proposed signaling pathway of this compound in ER+ breast cancer cells.

Conclusion

The isolation of this compound from Salvia miltiorrhiza presents a promising avenue for the development of novel anti-cancer therapeutics. While it is a minor component of the plant's extract, established extraction and chromatographic techniques can be effectively employed for its purification. Further research to optimize the isolation protocol and accurately quantify the yield of this compound is warranted. The elucidation of its mechanism of action, particularly its role in down-regulating estrogen receptor alpha, provides a strong rationale for its continued investigation as a targeted therapy for hormone-dependent cancers.

References

Unveiling the Molecular Architecture of Neo-tanshinlactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure elucidation of Neo-tanshinlactone, a novel lactone isolated from the medicinal plant Salvia miltiorrhiza. The determination of its unique molecular framework was a pivotal step, enabling further investigation into its potent and selective anti-breast cancer activities. This document outlines the key experimental methodologies and data that were instrumental in establishing the definitive structure of this promising natural product.

Isolation and Initial Characterization

This compound was first isolated as a minor component from the ethanolic extract of the roots of Salvia miltiorrhiza.[1][2] The isolation process involved a systematic chromatographic separation of the crude extract.

Experimental Protocol: Isolation of this compound

The following provides a general outline of the isolation procedure as inferred from available literature. Specific details on column dimensions, flow rates, and solvent gradients were not available in the public domain.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography Dried Roots of S. miltiorrhiza Dried Roots of S. miltiorrhiza Ethanol Extraction Ethanol Extraction Dried Roots of S. miltiorrhiza->Ethanol Extraction EtOH Concentrated Extract Concentrated Extract Ethanol Extraction->Concentrated Extract Suspension in Water Suspension in Water Concentrated Extract->Suspension in Water Ethyl Acetate Extraction Ethyl Acetate Extraction Suspension in Water->Ethyl Acetate Extraction EtOAc Crude EtOAc Extract Crude EtOAc Extract Ethyl Acetate Extraction->Crude EtOAc Extract Silica Gel Chromatography Silica Gel Chromatography Crude EtOAc Extract->Silica Gel Chromatography Repeated Preparative TLC Preparative TLC Silica Gel Chromatography->Preparative TLC Pure this compound Pure this compound Preparative TLC->Pure this compound

Caption: General workflow for the isolation of this compound.

Initial characterization of the purified compound provided the first clues to its molecular formula and the presence of key functional groups.

PropertyObservationTechniqueReference
Appearance White needlesVisual Inspection[2]
Molecular Formula C₁₇H₁₂O₃HREIMS[2]
Molecular Weight m/z 264.0786 [M]⁺HREIMS[2]
Key Functional Group Carbonyl (C=O) groupIR Spectroscopy[2]
IR Absorption 1726 cm⁻¹IR Spectroscopy[2]

Spectroscopic-Based Structure Elucidation

The core of the structure elucidation of this compound relied on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was crucial in determining the precise molecular formula of this compound as C₁₇H₁₂O₃.[2] This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HMQC, and HMBC, were employed to piece together the connectivity of the atoms within the molecule.

Note: The complete, quantitative ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), were not available in the publicly accessible literature at the time of this guide's compilation. The following discussion is based on the reported correlations and interpretations from the primary literature.

  • ¹H and ¹³C NMR: These initial 1D spectra revealed the number and types of protons and carbons present in the molecule, providing a foundational carbon skeleton.

  • COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks, allowing for the identification of adjacent protons within the same spin system.

  • HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlated directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This was one of the most critical experiments, as it revealed long-range (2- and 3-bond) correlations between protons and carbons. These correlations were instrumental in connecting the different fragments of the molecule and establishing the final ring structure. A key HMBC correlation reported was the three-bond coupling of the vinyl methyl protons (H-16) to a quaternary carbon (C-12) at δC 110.3.[1] Another crucial observation was the three-bond coupling from H-1 to a quaternary carbon (C-9) at δC 149.6, which indicated that the carbonyl group was connected to C-12.[1] The downfield shift of C-9 suggested its attachment to an oxygen atom.[1]

The following diagram illustrates the logical workflow of how these NMR techniques were used in concert to determine the structure.

G cluster_nmr NMR-Based Structure Elucidation 1D_NMR 1H & 13C NMR (Proton and Carbon Environments) Structure_Fragments Identification of Structural Fragments 1D_NMR->Structure_Fragments COSY COSY (H-H Connectivity) COSY->Structure_Fragments HMQC HMQC (Direct C-H Connectivity) HMQC->Structure_Fragments HMBC HMBC (Long-Range C-H Connectivity) Final_Structure Assembly into Final Structure HMBC->Final_Structure Structure_Fragments->HMBC

Caption: Logical workflow of NMR-based structure elucidation.

Confirmation of Structure by Total Synthesis

To unambiguously confirm the proposed structure of this compound, a total chemical synthesis was undertaken.[1] The successful synthesis of a compound with identical spectroscopic data to the natural product provides unequivocal proof of its structure.

Synthetic Protocol Overview

The synthesis of this compound was achieved through a multi-step process. The key steps are outlined below.

G Start 5-methyl-1-naphthol Step1 Treatment with malonic acid in PPA Start->Step1 Intermediate Intermediate 7 Step1->Intermediate Step2 Reaction with chloroacetone in HOAc/NH4OAc Intermediate->Step2 Product This compound Step2->Product

Caption: Simplified overview of the total synthesis of this compound.

The spectroscopic data of the synthesized this compound were identical to those of the natural product, thereby confirming the elucidated structure.[1]

Conclusion

The chemical structure of this compound was successfully elucidated through a combination of isolation from a natural source, extensive spectroscopic analysis (HREIMS, IR, 1D and 2D NMR), and confirmed by total synthesis. The application of these techniques allowed for the unambiguous determination of its unique tetracyclic lactone framework. This foundational work has been critical for subsequent studies on its biological activity and the development of novel analogs as potential anti-breast cancer agents.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-tanshinlactone, a unique abietane-type diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest for its potent and selective anti-breast cancer activities.[1][2][3] Unlike the more abundant and well-studied tanshinones such as tanshinone I and tanshinone IIA, the biosynthetic pathway leading to the formation of this compound remains largely uncharacterized. This guide provides a comprehensive overview of the known upstream biosynthetic pathways that generate the core tanshinone skeleton and presents a hypothetical pathway for the final steps leading to this compound based on current scientific understanding of diterpenoid biosynthesis.

Part 1: The Established Upstream Pathway of Tanshinone Biosynthesis

The biosynthesis of all tanshinones, including the presumed precursors to this compound, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells.[4][5][6] This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), for all terpenoid compounds.

From Isoprene Units to the Diterpenoid Skeleton
  • Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are sequentially condensed to form the 20-carbon molecule geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids.[5] This series of reactions is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS).

  • Cyclization to Miltiradiene: The crucial step in forming the characteristic abietane skeleton of tanshinones is the two-step cyclization of GGPP. First, copalyl diphosphate synthase (SmCPS) catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP). Subsequently, kaurene synthase-like (SmKSL) mediates the second cyclization of (+)-CPP to produce the tricyclic diterpene hydrocarbon, miltiradiene.[7] Miltiradiene represents the committed precursor for the biosynthesis of tanshinones.[8]

Tanshinone_Upstream_Pathway Pyruvate_G3P Pyruvate + G3P MEP_pathway MEP Pathway Pyruvate_G3P->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP SmCPS Miltiradiene Miltiradiene CPP->Miltiradiene SmKSL

Caption: Upstream biosynthesis pathway of miltiradiene.
Post-Cyclization Modifications: The Role of Cytochrome P450s

Following its synthesis, miltiradiene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are crucial for the structural diversification of tanshinones.[7]

A key enzyme in this process is CYP76AH1 , which has been identified as a ferruginol synthase.[8] It catalyzes a four-electron oxidation cascade on miltiradiene to produce ferruginol.[8] Ferruginol is a critical intermediate that can be further oxidized to produce a variety of other tanshinones.[5][9][10] For instance, further oxidation of ferruginol can lead to the formation of sugiol, which is another important precursor in the tanshinone biosynthetic network.[11]

Tanshinone_Modification_Pathway Miltiradiene Miltiradiene Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH1 Sugiol Sugiol Ferruginol->Sugiol CYP450s Other_Tanshinones Other Tanshinones (e.g., Cryptotanshinone, Tanshinone IIA) Sugiol->Other_Tanshinones Multiple Steps

Caption: Key oxidative modifications of the miltiradiene skeleton.

Part 2: A Hypothetical Pathway for this compound Biosynthesis

The precise biosynthetic origin of this compound from a known tanshinone precursor has not been experimentally validated. However, based on its unique furanolactone ring structure, a plausible biosynthetic route can be proposed. A similar biogenetic pathway has been suggested for other novel tanshinone derivatives, involving oxidative cleavage of a ring in a precursor molecule.[12]

It is hypothesized that a precursor such as neocryptotanshinone , which has been isolated from S. miltiorrhiza, could undergo a series of enzymatic reactions to form this compound. This proposed pathway involves:

  • Oxidative Cleavage: A dioxygenase enzyme could catalyze the oxidative cleavage of the C-ring of neocryptotanshinone.

  • Rearrangement and Cyclization: The resulting intermediate could then undergo enzymatic rearrangement and cyclization to form the characteristic five-membered lactone ring.

  • Aromatization: Subsequent aromatization of the A-ring would lead to the final structure of this compound.

This proposed pathway highlights the need for the discovery of novel enzymes, likely dioxygenases and other tailoring enzymes, that are responsible for the formation of such unique structures in the tanshinone family.

Neo_tanshinlactone_Hypothetical_Pathway Sugiol Sugiol Neocryptotanshinone Neocryptotanshinone (Hypothetical Precursor) Sugiol->Neocryptotanshinone Multiple Steps (Hypothesized) Oxidative_Cleavage Oxidative Ring Cleavage Intermediate Neocryptotanshinone->Oxidative_Cleavage Dioxygenase? (Hypothesized) Rearrangement Rearrangement & Cyclization Intermediate Oxidative_Cleavage->Rearrangement Enzymatic? (Hypothesized) Neo_tanshinlactone This compound Rearrangement->Neo_tanshinlactone Aromatization? (Hypothesized)

Caption: Hypothetical biosynthetic pathway to this compound.

Part 3: Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., enzyme kinetics, absolute metabolite concentrations) for the enzymes and intermediates in the dedicated this compound biosynthetic pathway. However, studies on the general tanshinone pathway provide some context.

Intermediate/ProductConcentration/ActivityPlant Material/SystemReference
Ferruginol10.5 mg/LHeterologous production in Saccharomyces cerevisiae[8]
Tanshinones (various)Varies significantly by species and growth stageRoots of various Salvia species[7][13]

Part 4: Experimental Protocols

The elucidation of the tanshinone biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are protocols for key experiments that would be essential for characterizing the biosynthetic pathway of this compound.

Protocol 1: Heterologous Expression and in vitro Enzyme Assay of a Candidate Dioxygenase

Objective: To determine if a candidate gene, identified through transcriptomics, encodes an enzyme capable of modifying a tanshinone precursor.

Methodology:

  • Gene Cloning: The full-length cDNA of the candidate dioxygenase gene is cloned from S. miltiorrhiza root RNA into an expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: The expression vector is transformed into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimal conditions (e.g., addition of IPTG for E. coli or galactose for yeast).

  • Protein Purification: The expressed protein (often with a His-tag) is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • In vitro Enzyme Assay:

    • The purified enzyme is incubated with a potential substrate (e.g., neocryptotanshinone) in a reaction buffer containing necessary cofactors (e.g., Fe(II), 2-oxoglutarate, and L-ascorbic acid for a 2-oxoglutarate-dependent dioxygenase).[11]

    • A negative control reaction is performed with heat-inactivated enzyme or a protein extract from cells transformed with an empty vector.

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period.

  • Product Analysis:

    • The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

    • The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to identify the formation of new compounds by comparing with authentic standards or analyzing mass fragmentation patterns.[11]

Protocol 2: Virus-Induced Gene Silencing (VIGS) in S. miltiorrhiza

Objective: To investigate the in vivo function of a candidate gene in the biosynthesis of this compound.

Methodology:

  • VIGS Vector Construction: A fragment of the target gene is cloned into a VIGS vector (e.g., pTRV2).

  • Agrobacterium Transformation: The VIGS construct and the helper plasmid (pTRV1) are introduced into Agrobacterium tumefaciens strain GV3101.

  • Plant Infiltration: Cultures of Agrobacterium carrying pTRV1 and the pTRV2 construct are mixed and infiltrated into the leaves of young S. miltiorrhiza plants. Plants infiltrated with the empty pTRV2 vector serve as a control.

  • Gene Silencing Confirmation: After a period of growth (e.g., 3-4 weeks), the silencing efficiency is confirmed by measuring the transcript level of the target gene in the silenced plants compared to control plants using quantitative real-time PCR (qRT-PCR).

  • Metabolite Analysis: The roots of the silenced and control plants are harvested, and the metabolome is extracted. The levels of this compound and its potential precursors are quantified using HPLC or LC-MS to determine the effect of gene silencing on their accumulation.

Conclusion and Future Outlook

The biosynthesis of this compound represents an intriguing area of plant biochemistry. While the upstream pathway leading to the core tanshinone structure is well-established, the specific enzymatic steps that craft the unique furanolactone moiety of this compound are yet to be discovered. The proposed hypothetical pathway provides a roadmap for future research, which should focus on the identification and functional characterization of novel dioxygenases and other tailoring enzymes in Salvia miltiorrhiza. A combination of transcriptomics, proteomics, and metabolomics, coupled with the powerful tools of synthetic biology and classical biochemical approaches, will be instrumental in fully elucidating this uncharted pathway. Unraveling the biosynthesis of this compound will not only deepen our understanding of plant metabolic diversity but also pave the way for its biotechnological production for pharmaceutical applications.

References

In Vitro Anti-Breast Cancer Activity of Neo-tanshinlactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-breast cancer activity of Neo-tanshinlactone, a natural compound isolated from Salvia miltiorrhiza. The document focuses on its selective inhibitory effects, mechanism of action, and the experimental methodologies used to elucidate its properties. All quantitative data, experimental protocols, and signaling pathways are presented to facilitate advanced research and development.

Executive Summary

This compound (NTSL) is a bioactive compound that has demonstrated significant and selective anti-proliferative activity against estrogen receptor-positive (ER+) breast cancer cells in vitro.[1] Its primary mechanism of action involves the transcriptional down-regulation of the estrogen receptor alpha gene (ESR1), leading to the induction of apoptosis rather than cell cycle arrest.[1] This unique mechanism distinguishes it from conventional hormone therapies like tamoxifen, with which it exhibits a synergistic effect.[1] NTSL and its analogs are considered promising candidates for the development of novel therapies targeting ER+ breast tumors.[2]

Quantitative Data on Anti-Proliferative and Apoptotic Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit cell growth and induce programmed cell death.

Anti-Proliferative Activity (IC50 Values)

This compound demonstrates a dose-dependent inhibitory effect on the growth of ER+ breast cancer cell lines, while showing significantly less activity against ER- breast cancer cells. This selectivity is a key characteristic of its therapeutic potential. The 50% inhibitory concentration (IC50) values from cell proliferation assays conducted over a 72-hour period are summarized below.

Cell LineER StatusHER2 StatusIC50 (µM)
MCF-7 PositiveNegative1.48
ZR-75-1 PositivePositive0.66
MDA-MB-231 NegativeNegative> 20
BT-549 NegativeNegative> 20
HCC1937 NegativeNegative> 20
Table 1: In Vitro Anti-proliferative Activity of this compound.
Induction of Apoptosis

The anti-proliferative effect of this compound in ER+ breast cancer cells is strongly associated with the induction of apoptosis.[1] Flow cytometry analysis using Annexin V staining quantifies the percentage of apoptotic cells following treatment.

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)
MCF-7 0~5% (Control)
1Increased
2Increased
5Significantly Increased
ZR-75-1 0~4% (Control)
111.2%
221.7%
535.4%
Table 2: Apoptosis Induction by this compound in ER+ Breast Cancer Cells (48h Treatment). Data derived from representative experiments.

Mechanism of Action

The selective activity of this compound against ER+ breast cancer cells is primarily attributed to its effect on estrogen receptor signaling and the subsequent induction of apoptosis.

Transcriptional Down-Regulation of Estrogen Receptor Alpha (ERα)

The core mechanism of this compound is the down-regulation of ERα at the transcriptional level.[1] NTSL inhibits the de novo synthesis of ESR1 messenger RNA (mRNA).[1] This leads to a subsequent decrease in the protein levels of ERα. The reduction in ERα disrupts the signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells. This effect is independent of protein synthesis and mRNA degradation, pointing to a direct impact on transcription.[1] The decline in ERα levels also reduces the expression of downstream target genes such as CCND1, GREB1, and TFF1.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in ER+ breast cancer cells. This is confirmed by multiple experimental observations:

  • Morphological Changes: Cells treated with NTSL exhibit classic apoptotic features, such as chromatin condensation and nuclear fragmentation, which can be visualized with Hoechst 33258 staining.

  • Annexin V Staining: A significant increase in Annexin V-positive cells is observed via flow cytometry, indicating the externalization of phosphatidylserine, an early marker of apoptosis.

  • Caspase Activation: NTSL treatment leads to the activation of effector caspases, demonstrated by the increased levels of cleaved caspase 3 in treated cells.

Notably, the anti-proliferative effects of NTSL are primarily due to this induction of apoptosis, not to a significant cell cycle arrest.

Synergistic Effect with Tamoxifen

Given its distinct mechanism of down-regulating ERα transcription, this compound acts synergistically with antiestrogen agents like tamoxifen.[1] A combination of both drugs results in a significantly greater decrease in the proliferation of ER+ MCF7 cells than either drug used alone.

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures discussed in this guide.

Neo-tanshinlactone_Signaling_Pathway cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NTSL This compound Transcription Transcription NTSL->Transcription Inhibits ESR1_gene ESR1 Gene ESR1_mRNA ESR1 mRNA ER_protein ERα Protein ESR1_mRNA->ER_protein Translation Transcription->ESR1_mRNA synthesis Proliferation Cell Proliferation (CCND1, GREB1, etc.) ER_protein->Proliferation Promotes Apoptosis Apoptosis (Caspase 3 Activation) Proliferation->Apoptosis Inhibits

Caption: this compound's mechanism in ER+ breast cancer cells.

Experimental_Workflow cluster_assays Functional & Molecular Assays cluster_results Data Analysis & Interpretation start Start: Breast Cancer Cell Lines (ER+ & ER-) treatment Treatment with This compound (Various Concentrations) start->treatment proliferation Cell Proliferation Assay (e.g., SRB) treatment->proliferation colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis western Western Blot (ERα, Cleaved Caspase 3) treatment->western rtpcr RT-PCR (ESR1 mRNA levels) treatment->rtpcr ic50 Determine IC50 Values proliferation->ic50 colony->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp gene_exp Analyze Gene Expression rtpcr->gene_exp conclusion Conclusion: Selective anti-cancer activity via ESR1 downregulation and apoptosis induction ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion gene_exp->conclusion

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are standardized protocols for the key experiments used to characterize the anti-breast cancer activity of this compound.

Cell Proliferation (Sulforhodamine B - SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content, providing IC50 values.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, ZR-75-1, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.2 µM to 20 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the fixed cells five times with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7, ZR-75-1) in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as ERα and cleaved caspase 3.

  • Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-ERα, anti-cleaved caspase 3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of ESR1 and its target genes.

  • RNA Extraction: After treating cells with this compound, extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for the genes of interest (ESR1, CCND1, etc.) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.

Conclusion

This compound exhibits potent and selective in vitro anti-cancer activity against ER+ breast cancer cells. Its unique mechanism, centered on the transcriptional suppression of ESR1 and the subsequent induction of caspase-mediated apoptosis, positions it as a highly valuable lead compound. The synergistic activity with tamoxifen further underscores its potential for combination therapies. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers and drug developers aiming to further investigate and harness the therapeutic potential of this compound and its derivatives in the fight against breast cancer.

References

Unraveling the Enigma: A Technical Guide to Neo-tanshinlactone Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the complex process of target identification and validation for the natural product neo-tanshinlactone. While the definitive direct molecular target of this compound remains an area of active investigation, this document consolidates the current understanding of its biological effects, outlines robust experimental strategies for target deconvolution, and provides a framework for validating potential protein interactions.

This compound, a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated promising anti-cancer properties, particularly in estrogen receptor-positive (ER+) breast cancer.[1] Its primary reported mechanism of action involves the transcriptional down-regulation of Estrogen Receptor Alpha (ERα), leading to the inhibition of cancer cell proliferation.[1] However, this is widely considered an indirect effect, leaving the direct molecular binding partner(s) of this compound unidentified. This guide will therefore focus on the established biological context and present a hypothetical, yet experimentally sound, roadmap for the conclusive identification and validation of its direct targets.

Quantitative Biological Activity of this compound

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, highlighting its selectivity for ER+ breast cancer cells.

Cell LineReceptor StatusIC50 (µM)Reference
MCF7 ER+1.48
ZR-75-1 ER+0.66
MDA-MB-231 ER->20
BT-549 ER->20
HCC1937 ER->20
LNCaP Androgen Receptor+>20

Hypothetical Framework for this compound Target Identification

The discovery of the direct molecular target(s) of this compound is crucial for understanding its precise mechanism of action and for the development of more potent and selective analogs. Modern chemical proteomics and biophysical techniques offer a powerful arsenal for this purpose. Below is a proposed experimental workflow.

G cluster_identification Target Identification cluster_validation Target Validation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Candidate_Targets Candidate_Targets Affinity_Chromatography->Candidate_Targets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Candidate_Targets Photo_Affinity_Labeling Photo-Affinity Labeling Photo_Affinity_Labeling->Candidate_Targets SPR Surface Plasmon Resonance (SPR) Validated_Target Validated_Target SPR->Validated_Target ITC Isothermal Titration Calorimetry (ITC) ITC->Validated_Target Cellular_Assays Cellular Target Engagement Assays Cellular_Assays->Validated_Target Genetic_Approaches Genetic Knockdown/Out (siRNA/CRISPR) Genetic_Approaches->Validated_Target This compound This compound This compound->Affinity_Chromatography This compound->CETSA This compound->Photo_Affinity_Labeling Candidate_Targets->SPR Candidate_Targets->ITC Candidate_Targets->Cellular_Assays Candidate_Targets->Genetic_Approaches

A proposed workflow for the identification and validation of this compound's direct molecular targets.

Detailed Experimental Protocols

While specific protocols for this compound are not available, this section provides detailed, best-practice methodologies for the key experiments outlined in the workflow above.

Target Identification Protocols

3.1.1. Affinity Chromatography-Mass Spectrometry

This technique, also known as "pull-down" or "target fishing," involves immobilizing a derivative of this compound onto a solid support to capture its binding partners from a cell lysate.

  • Probe Synthesis: Synthesize a this compound analog with a linker arm terminating in a reactive group (e.g., carboxylic acid, amine) for covalent attachment to the affinity matrix. The linker should be attached at a position that does not interfere with the compound's biological activity, as determined by structure-activity relationship (SAR) studies.

  • Immobilization: Covalently couple the this compound probe to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Cell Lysis: Prepare a native cell lysate from a responsive cell line (e.g., MCF7) using a mild lysis buffer to maintain protein integrity and interactions.

  • Affinity Purification: Incubate the cell lysate with the this compound-coupled resin. As a negative control, incubate the lysate with an uncoupled resin or a resin coupled with an inactive analog.

  • Washing: Wash the resin extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with an excess of free this compound.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Cell Treatment: Treat intact cells (e.g., MCF7) with this compound at various concentrations. A vehicle-treated control is essential.

  • Heating Gradient: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing thermally stable proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis (MS-CETSA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Target Validation Protocols

3.2.1. Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique to quantify the kinetics and affinity of biomolecular interactions in real-time.

  • Protein Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound over the sensor surface and monitor the change in the refractive index, which is proportional to the binding.

  • Kinetic Analysis: From the association and dissociation phases of the binding curves, determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

3.2.2. Genetic Approaches (siRNA/CRISPR)

Knockdown or knockout of the candidate target gene should phenocopy the effects of this compound treatment.

  • Gene Silencing: Transfect responsive cells with siRNA or a CRISPR/Cas9 system targeting the candidate gene.

  • Phenotypic Analysis: Assess the cellular phenotype after gene silencing, focusing on the known effects of this compound, such as cell proliferation, apoptosis, and ERα expression levels.

  • Validation: A similar phenotype between gene silencing and this compound treatment provides strong evidence for the identified target's role in the compound's mechanism of action.

Known Signaling Pathway Modulation

This compound's best-characterized effect is the transcriptional down-regulation of ERα in ER+ breast cancer cells. This leads to a reduction in the expression of ERα target genes, ultimately inhibiting cell proliferation and inducing apoptosis.

G This compound This compound Unknown_Target Direct Target (?) This compound->Unknown_Target Direct Binding Transcription_Factor_X Transcription Factor(s) Unknown_Target->Transcription_Factor_X Signal Transduction ESR1_Gene ESR1 Gene Transcription Transcription_Factor_X->ESR1_Gene Inhibition ERalpha_mRNA ERα mRNA ESR1_Gene->ERalpha_mRNA Transcription ERalpha_Protein ERα Protein ERalpha_mRNA->ERalpha_Protein Translation ER_Target_Genes ER Target Gene Expression (e.g., TFF1, GREB1) ERalpha_Protein->ER_Target_Genes Decreased Activation Cell_Proliferation Cell Proliferation ER_Target_Genes->Cell_Proliferation Apoptosis Apoptosis ER_Target_Genes->Apoptosis

The currently understood signaling pathway affected by this compound, highlighting the unknown direct target.

Conclusion and Future Directions

The elucidation of the direct molecular target(s) of this compound is a critical next step in realizing its full therapeutic potential. The experimental framework presented in this guide provides a comprehensive strategy for achieving this goal. By combining unbiased, proteome-wide screening methods with rigorous biophysical and cellular validation assays, the enigma of this compound's direct mechanism of action can be solved. This will not only provide a deeper understanding of its anti-cancer effects but also pave the way for the rational design of next-generation therapeutics with improved efficacy and selectivity.

References

Preliminary Cytotoxicity Screening of Neo-tanshinlactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza. The document details its selective cytotoxic effects, particularly against breast cancer cell lines, and explores the underlying molecular mechanisms. This guide is intended to serve as a resource for researchers and professionals in the field of oncology drug discovery and development.

Quantitative Cytotoxicity Data

This compound and its analogs have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, with a notable selectivity for breast cancer cells. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundMCF-7Breast (ER+)1.48
ZR-75-1Breast (ER+)0.66
MDA-MB-231Breast (ER-)>20
BT-549Breast (ER-)>20
HCC1937Breast (ER-)>20
Analog 1JMCF-7Breast (ER+, PR+/-, HER2-)0.01198[1]
SKBR3Breast (ER-, PR-, HER2+)0.02371[1]
MDA-MB-231Breast (ER-, PR-, HER2-)0.06291[1]

Mechanisms of Action

Preliminary studies have elucidated two primary mechanisms through which this compound and its derivatives exert their cytotoxic effects: transcriptional down-regulation of the estrogen receptor alpha (ERα) and induction of apoptosis via DNA damage.

Transcriptional Down-regulation of Estrogen Receptor Alpha (ESR1)

This compound has been shown to selectively inhibit the proliferation of ER-positive breast cancer cells.[2] This effect is attributed to the compound's ability to decrease the steady-state mRNA levels of the estrogen receptor 1 gene (ESR1), which encodes for ERα.[2] Mechanistic studies have revealed that this compound inhibits the de novo synthesis of ESR1 mRNA, a process that is independent of protein synthesis and does not affect mRNA stability. The reduction in ERα protein levels subsequently leads to decreased transcriptional activity of ERα target genes, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in ER+ breast cancer cells.[2]

Induction of Apoptosis via DNA Damage

A novel analog of this compound, designated as 1J, has been synthesized and shown to exhibit potent anticancer activity across various breast cancer cell lines, including those that are ER-negative and HER2-positive.[1] This analog is reported to induce apoptosis by causing DNA double-strand breaks (DDSBs).[1] The proposed mechanism involves the activation of the ATM-Chk2-p53 signaling pathway, a critical cascade in the DNA damage response.[1] This activation leads to a reduction in mitochondrial potential, followed by the cleavage of caspase-3 and PARP, culminating in apoptotic cell death.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the cytotoxicity screening of compounds like this compound.

Cell Culture

Human breast cancer cell lines (e.g., MCF-7, ZR-75-1, MDA-MB-231, SKBR3) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells following treatment with a cytotoxic agent.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Compound Treatment: Treat the cells with different concentrations of the test compound for 24 hours.

  • Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with methanol for 15 minutes, and stain with 0.5% crystal violet in 25% methanol for 15 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as clusters of ≥50 cells).

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ERα, cleaved caspase-3, PARP, p-ATM, p-Chk2, p-p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of specific genes.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers (e.g., for ESR1), and a SYBR Green or TaqMan-based detection system.

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in expression using the ΔΔCt method.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by this compound and its analogs.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cell_culture Cell Culture (e.g., MCF-7, ZR-75-1) treatment Treatment with This compound cell_culture->treatment srb_assay SRB Assay (Cell Proliferation) treatment->srb_assay colony_assay Colony Formation Assay (Clonogenic Survival) treatment->colony_assay protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction data_analysis Data Analysis and Interpretation srb_assay->data_analysis IC50 Determination colony_assay->data_analysis Survival Fraction western_blot Western Blot (Protein Expression) protein_extraction->western_blot western_blot->data_analysis Protein Level Changes rt_qpcr RT-qPCR (mRNA Expression) rna_extraction->rt_qpcr rt_qpcr->data_analysis mRNA Level Changes esr1_regulation cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus NTL This compound TF_complex Transcription Factors & Co-regulators NTL->TF_complex Inhibits activity ESR1_gene ESR1 Gene TF_complex->ESR1_gene Promotes transcription ESR1_mRNA ESR1 mRNA ESR1_gene->ESR1_mRNA Transcription ERa_protein ERα Protein ESR1_mRNA->ERa_protein Translation proliferation Cell Proliferation ERa_protein->proliferation Promotes apoptosis Apoptosis ERa_protein->apoptosis Inhibits dna_damage_pathway cluster_cell Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NTL_analog This compound Analog (1J) DNA_damage DNA Double-Strand Break NTL_analog->DNA_damage ATM ATM DNA_damage->ATM Activates Chk2 Chk2 ATM->Chk2 Phosphorylates & Activates p53 p53 Chk2->p53 Phosphorylates & Activates Mitochondria Mitochondrial Potential Decrease p53->Mitochondria Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

References

Unveiling the Therapeutic Promise of Neo-tanshinlactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neo-tanshinlactone, a natural compound isolated from Salvia miltiorrhiza, has emerged as a promising therapeutic agent, particularly in the context of cancer treatment. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a primary focus on its potent and selective anti-cancer properties. We delve into its mechanism of action, supported by a compilation of quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and validation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance comprehension. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the exploration and advancement of this compound as a clinical candidate.

Introduction

This compound is a bioactive diterpenoid lactone derived from the dried root of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for various ailments.[1][2] Initial investigations into its pharmacological properties have revealed significant therapeutic potential, most notably in the realm of oncology.[3][4] This guide synthesizes the existing scientific literature to present a detailed technical overview of this compound, with a focus on its application in cancer therapy.

Therapeutic Potential and Mechanism of Action

The primary therapeutic application of this compound investigated to date is its anti-cancer activity, particularly against breast cancer.[5][6] Its mechanism of action is multifaceted, with the most well-documented pathway involving the modulation of estrogen receptor signaling.

Anti-Cancer Activity: Focus on Breast Cancer

This compound exhibits potent and selective growth-inhibitory effects against estrogen receptor-positive (ER+) breast cancer cells.[3] This selectivity is a key advantage, as it suggests a targeted therapeutic approach with potentially fewer side effects compared to conventional chemotherapy.

The principal mechanism underlying its anti-proliferative effect in ER+ breast cancer is the transcriptional down-regulation of Estrogen Receptor Alpha (ESR1).[5] this compound has been shown to decrease the steady-state mRNA levels of ESR1, which subsequently leads to a reduction in ERα protein levels.[5] This, in turn, affects the expression of downstream target genes involved in cell proliferation and survival, such as CCND1, GREB1, and TFF1.[5]

Furthermore, this compound induces apoptosis in ER+ breast cancer cells, as evidenced by an increase in Annexin V-positive cells and cleavage of caspase-3.

Synergistic Effects

Studies have demonstrated a synergistic effect when this compound is combined with tamoxifen, a standard-of-care selective estrogen receptor modulator (SERM) for ER+ breast cancer.[5] This suggests that this compound could be used in combination therapies to enhance the efficacy of existing treatments.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeER StatusHER2 StatusIC50 (µM)Reference
MCF-7Breast Cancer+-1.48
ZR-75-1Breast Cancer++0.66
MDA-MB-231Breast Cancer-->20
BT-549Breast Cancer-->20
HCC1937Breast Cancer-->20
SK-BR-3Breast Cancer-++Potent Inhibition[1]
LNCaPProstate Cancer-->20

Table 2: In Vitro Cytotoxicity of this compound and its Analogs against Breast Cancer Cell Lines (ED50 in µg/mL)

CompoundMCF-7 (ER+)ZR-75-1 (ER+)MDA-MB-231 (ER-)SK-BR-3 (ER-, HER2++)Reference
This compound (1)0.60.3>10Potent Inhibition[3]
Analog 2~0.3Not ReportedNot Reported~0.3[1]
Analog 150.450.1813.50.10[6]
Analog 19Not Reported0.3Not ReportedNot Reported[1]
Analog 20Not ReportedNot ReportedNot ReportedPotent Inhibition[1]
Analog 21Not Reported0.2Not ReportedNot Reported[1]
Analog 24Not Reported0.1Not ReportedPotent Inhibition[1]
Tamoxifen5.03.67.0Not Reported[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Culture
  • Cell Lines: MCF-7, ZR-75-1, MDA-MB-231, BT-549, HCC1937, and LNCaP cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hormone Deprivation (for ER+ cells): For experiments involving estrogen receptor signaling, cells are cultured in phenol red-free RPMI 1640 supplemented with 10% charcoal-stripped FBS for 48 hours prior to treatment.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
  • Seed cells in 96-well plates at a density of 5,000-40,000 cells/well and incubate overnight.

  • Treat cells with various concentrations of this compound or vehicle control for 72 hours.

  • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with tap water and air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Colony Formation Assay
  • Seed cells in 6-well plates at a density of 1,000-2,500 cells/well.[2]

  • Treat cells with various concentrations of this compound or vehicle control.

  • Incubate the plates for 7-14 days, allowing colonies to form.[2]

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies containing at least 50 cells.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cells with this compound for 48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Hoechst 33258 Staining:

    • Grow cells on coverslips and treat with this compound for 48 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Hoechst 33258 solution.

    • Visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Western Blot Analysis
  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-ERα, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and gene-specific primers for ESR1 and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative mRNA expression levels.

In Vivo Xenograft Model
  • Subcutaneously inject cancer cells (e.g., ZR-75-1) into the flank of immunocompromised mice (e.g., SCID mice).[1]

  • When tumors reach a palpable size, randomize the mice into treatment and control groups.[2]

  • Administer this compound or vehicle control to the mice according to the desired dosing schedule.

  • Measure tumor volume regularly using calipers.[1]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

G Mechanism of Action of this compound in ER+ Breast Cancer cluster_0 Mechanism of Action of this compound in ER+ Breast Cancer This compound This compound ESR1 Gene ESR1 Gene This compound->ESR1 Gene Inhibits Transcription Apoptosis Apoptosis This compound->Apoptosis Induces ESR1 mRNA ESR1 mRNA ESR1 Gene->ESR1 mRNA Transcription ERα Protein ERα Protein ESR1 mRNA->ERα Protein Translation Downstream Target Genes\n(e.g., CCND1, GREB1, TFF1) Downstream Target Genes (e.g., CCND1, GREB1, TFF1) ERα Protein->Downstream Target Genes\n(e.g., CCND1, GREB1, TFF1) Activates Transcription Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Target Genes\n(e.g., CCND1, GREB1, TFF1)->Cell Proliferation\n& Survival Promotes

Caption: this compound's inhibitory effect on ESR1 transcription.

G Experimental Workflow for Evaluating this compound cluster_1 Experimental Workflow for Evaluating this compound In Vitro Studies In Vitro Studies Cell Proliferation Assay\n(SRB, Colony Formation) Cell Proliferation Assay (SRB, Colony Formation) In Vitro Studies->Cell Proliferation Assay\n(SRB, Colony Formation) Apoptosis Assay\n(Annexin V, Hoechst) Apoptosis Assay (Annexin V, Hoechst) In Vitro Studies->Apoptosis Assay\n(Annexin V, Hoechst) Mechanism of Action\n(Western Blot, qRT-PCR) Mechanism of Action (Western Blot, qRT-PCR) In Vitro Studies->Mechanism of Action\n(Western Blot, qRT-PCR) In Vivo Studies In Vivo Studies Mechanism of Action\n(Western Blot, qRT-PCR)->In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Toxicity Studies Toxicity Studies In Vivo Studies->Toxicity Studies Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Studies->Pharmacokinetic Studies Lead Optimization Lead Optimization Xenograft Model->Lead Optimization Toxicity Studies->Lead Optimization Pharmacokinetic Studies->Lead Optimization Clinical Trials Clinical Trials Lead Optimization->Clinical Trials

Caption: A typical drug discovery workflow for this compound.

Future Directions and Conclusion

This compound has demonstrated significant promise as a selective anti-cancer agent, particularly for ER+ breast cancer. Its unique mechanism of action, involving the transcriptional down-regulation of ESR1, and its synergistic effects with existing therapies, make it a compelling candidate for further development. Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.[1][6]

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions responsible for the transcriptional repression of ESR1.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion (ADME), and potential toxicities of this compound and its lead analogs.

  • Clinical Translation: Well-designed clinical trials to assess the safety and efficacy of this compound in human patients.

References

Neo-tanshinlactone: A Technical Guide to its Role in Estrogen Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza, has emerged as a promising small molecule for the targeted therapy of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its unique ability to modulate the estrogen receptor alpha (ERα). This document details the experimental evidence, quantitative data, and relevant protocols to facilitate further research and development of this compound and its analogues as potential anti-cancer agents. The primary mechanism of action is the transcriptional downregulation of the ESR1 gene, leading to a selective anti-proliferative and pro-apoptotic effect in ER+ breast cancer cells.

Introduction

Estrogen receptor-positive breast cancer remains the most prevalent subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of its treatment. However, the development of resistance to existing therapies necessitates the discovery of novel agents with distinct mechanisms of action. This compound, a diterpenoid lactone, has demonstrated potent and selective activity against ER+ breast cancer cell lines.[1][2] Unlike traditional selective estrogen receptor modulators (SERMs) or degraders (SERDs), this compound does not appear to compete with estradiol for binding to ERα but instead acts at the level of gene expression.[3][4] This guide will delve into the molecular mechanisms, biological effects, and methodological considerations for studying this intriguing compound.

Mechanism of Action: Transcriptional Downregulation of Estrogen Receptor Alpha

Several key findings elucidate this mechanism:

  • The reduction in ESR1 mRNA is not due to decreased mRNA stability.[1]

  • The effect is independent of new protein synthesis, as it is not abolished by the protein synthesis inhibitor cycloheximide.[1][3]

While the direct intracellular target of this compound that initiates this transcriptional repression is yet to be definitively identified, the process leads to a subsequent decrease in ERα protein levels. This, in turn, reduces the transcriptional activity of ERα, as evidenced by the decreased expression of downstream target genes.[1][4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in downregulating ERα and its downstream consequences.

Neo-tanshinlactone_Mechanism cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NTL This compound ESR1_gene ESR1 Gene NTL->ESR1_gene Inhibits de novo transcription Apoptosis Apoptosis NTL->Apoptosis Proliferation Cell Proliferation NTL->Proliferation ESR1_hnRNA ESR1 hnRNA ESR1_gene->ESR1_hnRNA Transcription ESR1_mRNA ESR1 mRNA ESR1_hnRNA->ESR1_mRNA Splicing Ribosome Ribosome ESR1_mRNA->Ribosome ER_target_genes ERα Target Genes (e.g., CCND1, GREB1, TFF1) ER_target_mRNA Target Gene mRNA ER_target_genes->ER_target_mRNA Transcription Target_proteins Target Proteins ER_target_mRNA->Target_proteins Translation ER_protein ERα Protein ER_protein->ER_target_genes Activates transcription Ribosome->ER_protein Target_proteins->Proliferation Experimental_Workflow cluster_SRB SRB Assay Workflow cluster_WB Western Blot Workflow cluster_qPCR RT-qPCR Workflow S1 Seed Cells S2 Treat with This compound S1->S2 S3 Fix with TCA S2->S3 S4 Stain with SRB S3->S4 S5 Solubilize Dye S4->S5 S6 Measure Absorbance S5->S6 W1 Cell Lysis & Protein Quantification W2 SDS-PAGE W1->W2 W3 Protein Transfer W2->W3 W4 Immunoblotting W3->W4 W5 Detection W4->W5 Q1 RNA Extraction Q2 cDNA Synthesis Q1->Q2 Q3 qPCR Q2->Q3 Q4 Data Analysis (ΔΔCt) Q3->Q4 Chou_Talalay_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Output Interpretation Dose_response Dose-Response Data (Single agents & Combination) CompuSyn CompuSyn Software Dose_response->CompuSyn CI_less CI < 1 Synergism CompuSyn->CI_less CI_equal CI = 1 Additive Effect CompuSyn->CI_equal CI_more CI > 1 Antagonism CompuSyn->CI_more

References

Methodological & Application

Total Synthesis of Neo-tanshinlactone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza, has demonstrated significant potential as a selective anti-breast cancer agent. Its promising biological activity has spurred interest in its total synthesis to enable further investigation and the development of novel analogs. This document provides detailed protocols for two distinct and successful total syntheses of this compound. The primary route, pioneered by Lee and coworkers, involves a key condensation reaction. An alternative approach utilizes a palladium-mediated intramolecular biaryl coupling as the crucial bond-forming step. Furthermore, this note outlines the mechanism of action of this compound, which involves the transcriptional down-regulation of estrogen receptor alpha (ERα), a key driver in certain breast cancers.[1] All quantitative data from the described syntheses are summarized for clear comparison, and the experimental workflows and the compound's signaling pathway are visualized through diagrams.

Introduction

This compound is a tetracyclic natural product that has been identified as a potent and selective inhibitor of estrogen receptor-positive (ER+) breast cancer cell lines. The development of efficient and scalable synthetic routes is paramount for advancing the preclinical and clinical evaluation of this compound and its derivatives. This protocol details two proven methods for the total synthesis of this promising anti-cancer agent.

Data Presentation

Table 1: Summary of Quantitative Data for the Total Synthesis of this compound (Lee et al. Route)
StepReactionStarting MaterialProductReagentsConditionsYield (%)
1Synthesis of 5-methyl-1-naphthol (6)2-bromo-4-methylanisole5-methyl-1-naphthol (6)Mg, THF; 4-methoxy-1-naphthaldehydeReflux70% (over 4 steps)
2Synthesis of 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7)5-methyl-1-naphthol (6)4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7)Malonic acid, PPA75 °C, 3 h43%
3Synthesis of this compound (1)4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7)This compound (1)Chloroacetone, HOAc, NH4OAc, Toluene, EtOHReflux, 24 hNot specified
Table 2: Summary of Quantitative Data for the Total Synthesis of this compound (Abe et al. Route)
StepReactionStarting MaterialProductReagentsConditionsYield (%)
1Synthesis of 2-iodo-4-methyl-3-furancarboxylic acid (13)Dimethyl itaconate2-iodo-4-methyl-3-furancarboxylic acid (13)Br2, Et3N; HCOOH; H+; CH2N2; heat; DIBAL-H, TsOH; LiOH; LDA, I2Multiple stepsNot specified
2Esterification5-methyl-1-naphthol (3) and 2-iodo-4-methyl-3-furancarboxylic acid (13)2-Iodo-4-methyl-furan-3-carboxylic acid 5-methyl-naphthalen-1-yl ester (14)EDC, DMAP, CH2Cl2Room temperature, 1.5 hNot specified
3Intramolecular Biaryl Coupling2-Iodo-4-methyl-furan-3-carboxylic acid 5-methyl-naphthalen-1-yl ester (14)This compound (1)Pd(OAc)2, PPh3, Ag2CO3, DMA120 °C57%

Experimental Protocols

Protocol 1: Total Synthesis of this compound via Condensation (Lee et al.)

Step 1: Synthesis of 5-methyl-1-naphthol (6)

The synthesis of the intermediate 5-methyl-1-naphthol (6) is achieved through a multi-step sequence starting from 2-bromo-4-methylanisole, with a reported overall yield of 70% over four steps. For detailed procedures of these initial steps, please refer to the primary literature.

Step 2: Synthesis of 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7)

  • A mixture of 5-methyl-1-naphthol (6) (1.0 g, 6.33 mmol), malonic acid (658 mg, 6.33 mmol), and polyphosphoric acid (PPA) (10 g) is heated at 75 °C for 3 hours.

  • After the reaction, the mixture is cooled, and ice-water is added to the residue.

  • The resulting solid is filtered and then dissolved in a 10% sodium carbonate solution and stirred overnight.

  • The solution is then acidified, and the precipitate is collected by filtration.

  • The crude product is purified by silica gel chromatography to yield 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7) as a yellow solid (620 mg, 43% yield).

Step 3: Synthesis of this compound (1)

  • To a solution of 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7) (50 mg, 0.22 mmol) in toluene (8 mL), a mixture of acetic acid (66 mg, 1.1 mmol) and ammonium acetate (80 mg, 1.1 mmol) in ethanol (2 mL) is added, followed by chloroacetone (103 mg, 1.1 mmol).

  • The reaction mixture is refluxed for 24 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by chromatography to afford this compound (1).

Protocol 2: Total Synthesis of this compound via Palladium-Mediated Intramolecular Biaryl Coupling (Abe et al.)[3]

Step 1: Synthesis of 2-iodo-4-methyl-3-furancarboxylic acid (13)

This intermediate is prepared from dimethyl itaconate through a multi-step sequence involving bromination, formate substitution, lactonization, methylation via a [3+2] cycloaddition with diazomethane, aromatization, hydrolysis, and finally iodination.[2]

Step 2: Esterification to form 2-Iodo-4-methyl-furan-3-carboxylic acid 5-methyl-naphthalen-1-yl ester (14)

  • A mixture of 5-methyl-1-naphthol (3) (616 mg, 3.90 mmol), 2-iodo-4-methyl-3-furancarboxylic acid (13) (991 mg, 3.93 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.22 g, 6.36 mmol), and 4-(dimethylamino)pyridine (DMAP) (97.5 mg, 0.798 mmol) in dichloromethane (30 mL) is stirred for 1.5 hours at room temperature.

  • The reaction mixture is diluted with dichloromethane and washed with water and brine.

  • The organic layer is dried and concentrated to yield the ester precursor (14).[2]

Step 3: Palladium-Mediated Intramolecular Biaryl Coupling to this compound (1)

  • A mixture of the ester precursor (14), palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and silver carbonate (Ag2CO3) in N,N-dimethylacetamide (DMA) is heated to 120 °C.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled and worked up to isolate this compound (1).

  • This final coupling step proceeds with a reported yield of 57%.[2]

Visualizations

Experimental Workflow: Total Synthesis of this compound (Lee et al.)

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 2-bromo-4-methylanisole 2-bromo-4-methylanisole 5-methyl-1-naphthol 5-methyl-1-naphthol 2-bromo-4-methylanisole->5-methyl-1-naphthol Multi-step (70% overall) 4-Hydroxy-7-methyl-benzo[h]chromen-2-one 4-Hydroxy-7-methyl-benzo[h]chromen-2-one 5-methyl-1-naphthol->4-Hydroxy-7-methyl-benzo[h]chromen-2-one PPA, 75 °C (43%) Malonic acid Malonic acid Malonic acid->4-Hydroxy-7-methyl-benzo[h]chromen-2-one This compound This compound 4-Hydroxy-7-methyl-benzo[h]chromen-2-one->this compound HOAc, NH4OAc Toluene, EtOH, Reflux Chloroacetone Chloroacetone Chloroacetone->this compound G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 Dimethyl itaconate Dimethyl itaconate 2-iodo-4-methyl-3-furancarboxylic acid 2-iodo-4-methyl-3-furancarboxylic acid Dimethyl itaconate->2-iodo-4-methyl-3-furancarboxylic acid Multi-step Ester Precursor Ester Precursor 2-iodo-4-methyl-3-furancarboxylic acid->Ester Precursor EDC, DMAP 5-methyl-1-naphthol 5-methyl-1-naphthol 5-methyl-1-naphthol->Ester Precursor This compound This compound Ester Precursor->this compound Pd(OAc)2, PPh3, Ag2CO3 (57%) G cluster_nucleus Nucleus This compound This compound ERα mRNA Estrogen Receptor α (ERα) mRNA This compound->ERα mRNA Inhibits de novo synthesis ERα Protein ERα Protein ERα mRNA->ERα Protein Translation ERα Target Genes ERα Target Genes (e.g., c-Myc, Cyclin D1) ERα Protein->ERα Target Genes Transcriptional Activation Apoptosis Apoptosis ERα Protein->Apoptosis Inhibits Cell Proliferation Cell Proliferation ERα Target Genes->Cell Proliferation Promotes

References

Application Notes and Protocols for the Quantification of Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-tanshinlactone, a natural product isolated from the medicinal plant Salvia miltiorrhiza, has demonstrated significant potential as an anti-cancer agent.[1][2] Notably, it exhibits selective growth inhibition of estrogen receptor-positive (ER+) breast cancer cells.[1][2] Its mechanism of action involves the transcriptional down-regulation of estrogen receptor alpha (ERα), leading to the induction of apoptosis in cancer cells.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methods for related tanshinone compounds. A general protocol for UV-Vis spectrophotometry is also included as a preliminary analytical tool.

Analytical Methods

A summary of the analytical methods for the quantification of tanshinones, which can be adapted for this compound, is presented below.

MethodPrincipleKey Advantages
HPLC-UV Separation based on polarity using a reversed-phase column, followed by detection using UV absorbance.Robust, widely available, and cost-effective.
LC-MS/MS High-resolution separation by HPLC coupled with highly sensitive and selective detection by mass spectrometry.High sensitivity and specificity, ideal for complex biological matrices.[3]
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in a solution at a specific wavelength.Simple, rapid, and suitable for preliminary quantification.

Experimental Protocols

Extraction of this compound from Salvia miltiorrhiza

This protocol describes a general method for the extraction of tanshinones from plant material, which can be optimized for this compound.

Materials:

  • Dried and powdered roots of Salvia miltiorrhiza

  • Ethanol (95%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1.0 g of powdered Salvia miltiorrhiza root and place it in a flask.

  • Add 20 mL of 95% ethanol to the flask.

  • Perform ultrasonic-assisted extraction for 40 minutes at room temperature.[4]

  • Centrifuge the extract at 3500 rpm for 15 minutes to separate the supernatant.[4]

  • Collect the supernatant and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in methanol to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before HPLC or LC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

The following protocol is based on established methods for the separation of various tanshinones and can be adapted for this compound.[4][5]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).[5] A typical gradient could be:

    • 0-20 min: 26% A

    • 20-21 min: 26-86% A

    • 21-35 min: 86% A

    • 35-36 min: 86-26% A

    • 36-40 min: 26% A[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 20 °C[5]

  • Detection Wavelength: 270 nm (based on the absorption maximum of similar tanshinones)[5]

  • Injection Volume: 10 µL[5]

Method Validation Parameters (to be determined for this compound):

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision (Intra-day and Inter-day): To be assessed by analyzing replicate samples at different concentrations on the same day and on different days. The relative standard deviation (RSD) should be < 2%.[7]

  • Accuracy (Recovery): To be determined by spiking a blank matrix with a known concentration of this compound. The recovery should be within 98-102%.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound quantification in biological matrices.[8]

Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[9]

Sample Preparation (Protein Precipitation for Plasma Samples):

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Collect the supernatant and inject it into the LC-MS/MS system.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min[9]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL[9]

Mass Spectrometry Conditions (to be optimized for this compound):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: To be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Collision Energy and other MS parameters: To be optimized to achieve the best sensitivity and specificity.

Method Validation Parameters: Similar to the HPLC method, linearity, LOD, LOQ, precision, accuracy, and stability should be thoroughly validated according to regulatory guidelines.[9]

UV-Vis Spectrophotometry Method

This is a simple method for the preliminary quantification of total tanshinones and can be used for initial screening.

Instrumentation:

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a stock solution of the extracted sample in methanol.

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound. For related tanshinones, this is typically around 270 nm.[5]

  • Prepare a series of standard solutions of pure this compound in methanol.

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Parameters (Adaptable for this compound)

ParameterConditionReference
Column C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient)[5]
Flow Rate 1.0 mL/min[5]
Detection 270 nm[5]
Temperature 20 °C[5]
Injection Volume 10 µL[5]

Table 2: LC-MS/MS Method Parameters (General for Small Molecule Quantification)

ParameterConditionReference
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)[9]
Mobile Phase Acetonitrile/Methanol and Water with 0.1% Formic Acid (Gradient)
Flow Rate 0.3 mL/min[9]
Ionization ESI (Positive/Negative)
Detection MRM
Injection Volume 5 µL[9]

Visualizations

Signaling Pathway of this compound in ER+ Breast Cancer Cells

Neo_tanshinlactone_Pathway This compound This compound ERα (ESR1) mRNA Synthesis ERα (ESR1) mRNA Synthesis This compound->ERα (ESR1) mRNA Synthesis Inhibits ERα Protein ERα Protein ERα (ESR1) mRNA Synthesis->ERα Protein ERα Target Gene Transcription ERα Target Gene Transcription ERα Protein->ERα Target Gene Transcription Apoptosis Apoptosis ERα Protein->Apoptosis Inhibition of leads to Cell Proliferation Cell Proliferation ERα Target Gene Transcription->Cell Proliferation Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification Plant_Material Salvia miltiorrhiza (Root Powder) Extraction Ultrasonic Extraction (Ethanol) Plant_Material->Extraction Concentration Evaporation & Reconstitution (Methanol) Extraction->Concentration Filtration 0.45 µm Filtration Concentration->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS UVVis UV-Vis Spectrophotometry Filtration->UVVis Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis LCMS->Data_Analysis UVVis->Data_Analysis

References

Application Notes and Protocols for In Vivo Studies of Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza, has demonstrated significant potential as an anti-cancer agent, particularly against estrogen receptor-positive (ER+) breast cancer.[1][2] In vitro studies have shown its ability to selectively inhibit the proliferation of ER+ breast cancer cells.[1] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to support preclinical research and drug development efforts. The methodologies outlined are based on established practices for poorly soluble compounds and specific data from studies on a closely related analogue.

Data Presentation

In Vitro Efficacy of this compound and its Analogues
CompoundCell LineIC50 (µg/mL)Reference
This compound (1)ZR-75-1 (ER+)~0.3[2]
This compound (1)SK-BR-3 (HER2++)~0.1[2]
Analogue (2)ZR-75-1 (ER+)~0.1[2]
Analogue (2)SK-BR-3 (HER2++)~0.05[2]
Analogue (24)ZR-75-1 (ER+)0.1[2]
Analogue (24)SK-BR-3 (HER2++)~0.03[2]
In Vivo Study Parameters for a this compound Analogue
ParameterDescriptionReference
Compound Analogue 2[2]
Animal Model SCID mice with ZR-75-1 xenografts[2]
Formulation Vehicle 4% benzyl alcohol/6% Cremophor EL/90% D5W (5% dextrose in water)[2]
Route of Administration Intraperitoneal (i.p.) injection[2]
Dosage 10 mg/kg[2]
Dosing Schedule Every other day[2]

Signaling Pathway

This compound exerts its anti-cancer effects in ER+ breast cancer cells primarily through the transcriptional downregulation of Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene.[1] This leads to a reduction in the expression of ERα protein, which in turn inhibits the transcription of estrogen-responsive genes that are critical for cell proliferation and survival.[1]

Neo_tanshinlactone_Signaling_Pathway cluster_nucleus Nucleus ESR1 ESR1 Gene ER_alpha_mRNA ERα mRNA ESR1->ER_alpha_mRNA Transcription ER_alpha_Protein ERα Protein ER_alpha_mRNA->ER_alpha_Protein Translation ERE Estrogen Response Element (ERE) ER_alpha_Protein->ERE Binds to Target_Genes Target Genes (e.g., CCND1, GREB1, TFF1) ERE->Target_Genes Activates Transcription Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Promotes Neo This compound Neo->ESR1 Inhibits Transcription

Caption: this compound inhibits ERα signaling.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable formulation of the poorly water-soluble this compound for intraperitoneal administration in mice. This protocol is adapted from a successful formulation used for a structurally similar analogue.[2]

Materials:

  • This compound powder

  • Benzyl alcohol

  • Cremophor® EL (polyoxyethylated castor oil)

  • 5% Dextrose in Water (D5W), sterile

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dosage, and injection volume. For a 10 mg/kg dose and an injection volume of 100 µL per 20g mouse, the final concentration of this compound should be 2 mg/mL.

  • Prepare the Vehicle: In a sterile vial, prepare the vehicle by mixing:

    • 4% Benzyl alcohol

    • 6% Cremophor® EL

    • 90% D5W

    • For example, to prepare 10 mL of vehicle, mix 0.4 mL of benzyl alcohol, 0.6 mL of Cremophor® EL, and 9.0 mL of D5W.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • Add the powder to the prepared vehicle.

    • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution, but the solution should be cooled to room temperature before injection.

  • Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial if the components were not pre-sterilized.

  • Storage: Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh or within 24 hours of administration.

In Vivo Efficacy Study in a Breast Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human breast cancer xenografts.

Materials:

  • Female immunodeficient mice (e.g., SCID or athymic nude), 6-8 weeks old

  • ER+ human breast cancer cell line (e.g., ZR-75-1, MCF-7)

  • Matrigel®

  • Sterile PBS

  • Prepared this compound formulation

  • Vehicle control (4% benzyl alcohol/6% Cremophor EL/90% D5W)

  • Calipers for tumor measurement

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture and Implantation:

    • Culture the breast cancer cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound (10 mg/kg) or vehicle control via intraperitoneal injection every other day.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes 2-3 times per week.

    • The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Data Collection & Analysis A Culture ER+ Breast Cancer Cells C Subcutaneous Implantation of Cancer Cells in Mice A->C B Prepare this compound Formulation F Administer this compound or Vehicle (i.p.) B->F D Monitor Tumor Growth C->D E Randomize Mice into Treatment & Control Groups D->E E->F G Measure Tumor Volume & Body Weight F->G H Euthanize Mice at Endpoint G->H I Excise Tumors for Ex Vivo Analysis H->I J Statistical Analysis of Tumor Growth Inhibition I->J

Caption: Workflow for in vivo efficacy study.

References

Application Notes and Protocols for Neo-tanshinlactone in Breast Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neo-tanshinlactone, a natural compound isolated from Salvia miltiorrhiza, has demonstrated significant anti-cancer properties, particularly in breast cancer models. It exhibits selective growth inhibition of Estrogen Receptor-positive (ER+) breast cancer cell lines.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound in breast cancer cell culture.

The primary mechanism of action for this compound in ER+ breast cancer cells is the transcriptional down-regulation of Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene. This leads to a decrease in ERα protein levels and subsequently induces apoptosis. Notably, its anti-proliferative effect is not associated with significant cell cycle arrest. Furthermore, this compound has been shown to act synergistically with tamoxifen, a common antiestrogen therapy, in ER+ breast cancer cells.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines after 72 hours of treatment. The data highlights the selective potency of this compound against ER+ cell lines.

Cell LineER StatusIC50 (µM)
MCF-7 Positive1.48
ZR-75-1 Positive0.66
MDA-MB-231 Negative>20
BT-549 Negative>20
HCC1937 Negative>20
Data compiled from a study by Lin et al.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in ER+ Breast Cancer Cells

Neo_tanshinlactone_Pathway cluster_downregulation ERα Down-regulation cluster_effects Cellular Effects Neo This compound ESR1 ESR1 Gene Transcription Neo->ESR1 Inhibits de novo synthesis Apoptosis Apoptosis Neo->Apoptosis Induces ER_alpha_mRNA ERα mRNA ESR1->ER_alpha_mRNA ER_alpha_Protein ERα Protein ER_alpha_mRNA->ER_alpha_Protein ER_Target_Genes ERα Target Genes (e.g., CCND1, GREB1, TFF1) ER_alpha_Protein->ER_Target_Genes Activates Proliferation Cell Proliferation ER_Target_Genes->Proliferation Caspase3 Cleaved Caspase 3 Apoptosis->Caspase3

Caption: this compound's mechanism in ER+ breast cancer cells.

General Experimental Workflow for Investigating this compound

Experimental_Workflow start Start: Breast Cancer Cell Culture (e.g., MCF-7, ZR-75-1) treatment Treatment with varying concentrations of This compound start->treatment viability Cell Viability/Proliferation Assay (SRB or MTT Assay) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) treatment->apoptosis western Western Blot Analysis (ERα, Cleaved Caspase 3, etc.) treatment->western cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis colony->data_analysis apoptosis->data_analysis western->data_analysis cell_cycle->data_analysis conclusion Conclusion on the effects of This compound data_analysis->conclusion

Caption: A typical experimental workflow for studying this compound.

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, ZR-75-1, MDA-MB-231)

  • Complete culture medium (specific to cell line)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.2 µM to 20 µM) for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the bound dye.

  • Data Acquisition: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells.

Materials:

  • 6-well plates

  • Complete culture medium

  • This compound

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.02 µM to 2 µM) and incubate for 10-14 days, changing the medium with fresh drug every 3-4 days.

  • Colony Formation: Monitor the plates until visible colonies are formed in the control wells.

  • Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the plates with water and allow them to air dry.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 48 hours), then lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using a chemiluminescence detection system. Normalize band intensities to a loading control like β-actin.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • This compound

  • PBS

  • 70% ethanol, cold

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

Application Notes and Protocols for Inducing Apoptosis with Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-tanshinlactone, a natural compound isolated from Salvia miltiorrhiza, has demonstrated significant potential as an inducer of apoptosis, particularly in cancer cell lines.[1][2] These application notes provide a comprehensive guide for utilizing this compound to induce apoptosis in a laboratory setting. The protocols outlined below are based on established methodologies and published research, offering detailed procedures for cell treatment and subsequent analysis of apoptotic events.

This compound has been shown to selectively inhibit the proliferation of Estrogen Receptor positive (ER+) breast cancer cells by inducing apoptosis.[1] One of its primary mechanisms of action involves the transcriptional down-regulation of Estrogen Receptor Alpha (ESR1) mRNA.[1][3] Additionally, this compound and its analogues have been reported to induce apoptosis in various breast cancer cell lines, including triple-negative types, through the induction of DNA damage. This triggers a signaling cascade involving the activation of ATM, Chk2, and p53, ultimately leading to the cleavage of caspase-3 and PARP.[4][5]

These protocols will enable researchers to effectively use this compound as a tool to study apoptosis and to evaluate its potential as a therapeutic agent.

Data Presentation

Table 1: Effective Concentrations of this compound for Inducing Apoptosis

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the optimal concentration for apoptosis induction in your specific experimental setup.

Cell LineCancer TypeIC50 (µM)Citation
MCF7Breast Cancer (ER+)1.48
ZR-75-1Breast Cancer (ER+)0.66
SKBR3Breast Cancer (HER2+)Not specified, but effective[4]
MDA-MB-231Breast Cancer (Triple-Negative)Not specified, but effective[4]

Note: The IC50 values for SKBR3 and MDA-MB-231 cells were reported for a novel analogue of this compound, designated as 1J, with IC50 values of 23.71 nM and 62.91 nM, respectively.[4][5]

Table 2: Quantitative Analysis of Apoptosis

This table provides a template for presenting quantitative data from apoptosis assays after treating cells with this compound. Researchers should populate this table with their own experimental data.

Cell LineThis compound Conc. (µM)Treatment Time (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
e.g., MCF70 (Control)48
0.548
1.048
2.048

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cancer cells and treating them with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., MCF7, ZR-75-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Working Solutions: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment group.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis of apoptosis. For adherent cells, this will involve trypsinization. Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol utilizes flow cytometry to quantify the percentage of apoptotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells as described in Protocol 1 and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Visualization of Apoptotic Morphology by Hoechst 33258 Staining

This protocol allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Treated and control cells grown on coverslips or in chamber slides

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Fluorescence microscope

Procedure:

  • Fixation: After treatment, wash the cells with PBS and then fix them with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the Hoechst 33258 staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.

  • Final Wash: Wash the cells twice with PBS.

  • Visualization: Mount the coverslips onto microscope slides with a drop of mounting medium. Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the cleavage of key apoptotic proteins such as caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. An increase in the bands corresponding to cleaved caspase-3 and cleaved PARP indicates apoptosis.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_analysis Apoptosis Analysis cell_culture 1. Cell Culture (e.g., MCF7, ZR-75-1) treatment 2. Treatment with This compound cell_culture->treatment annexin_pi Annexin V/PI Staining (Flow Cytometry) treatment->annexin_pi Quantitative Analysis hoechst Hoechst Staining (Fluorescence Microscopy) treatment->hoechst Morphological Analysis western_blot Western Blot (Cleaved Caspase-3, PARP) treatment->western_blot Biochemical Analysis

Caption: Experimental workflow for inducing and analyzing apoptosis.

signaling_pathway_esr1 neotanshinlactone This compound esr1_transcription ESR1 Gene Transcription neotanshinlactone->esr1_transcription Inhibits esr1_mrna ESR1 mRNA esr1_transcription->esr1_mrna er_protein ERα Protein esr1_mrna->er_protein cell_proliferation Cell Proliferation (ER+ Breast Cancer) er_protein->cell_proliferation Promotes apoptosis Apoptosis cell_proliferation->apoptosis Inhibition leads to signaling_pathway_dna_damage neotanshinlactone This compound dna_damage DNA Damage neotanshinlactone->dna_damage atm_chk2 ATM/Chk2 Activation dna_damage->atm_chk2 p53 p53 Activation atm_chk2->p53 caspase3 Caspase-3 Cleavage (Activation) p53->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Application of Neo-tanshinlactone in Xenograft Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Neo-tanshinlactone and its analogs in xenograft models of cancer, with a particular focus on estrogen receptor-positive (ER+) breast cancer. This compound, a natural product isolated from Salvia miltiorrhiza, has demonstrated significant potential as a selective anti-cancer agent. This guide summarizes the available in vivo data, outlines detailed experimental protocols, and illustrates the key signaling pathways involved.

Introduction

This compound and its derivatives have emerged as promising therapeutic agents, exhibiting selective growth inhibition of ER+ breast cancer cells.[1][2][3] In vitro studies have established that this compound induces apoptosis and its mechanism of action involves the transcriptional down-regulation of the estrogen receptor alpha (ESR1).[3] Furthermore, synthetic analogs of this compound have been developed and show potent and selective anti-breast cancer activity, warranting in vivo investigation.[1][4][5] This document focuses on the application of these compounds in preclinical xenograft models, providing the necessary information for researchers to design and execute relevant studies.

In Vivo Efficacy of this compound Analog 2

A key in vivo study investigated the anti-tumor efficacy of a potent this compound analog, compound 2 , in a ZR-75-1 human breast cancer xenograft model.[1][4][5] The study demonstrated that this analog selectively abrogated the growth of hormone-dependent breast cancer.[1][4][5]

Quantitative Data Summary

The following table summarizes the tumor growth inhibition data from the ZR-75-1 xenograft model treated with this compound analog 2 .

Cell Line XenograftTreatment GroupMean Tumor Volume (mm³) at Day 35Tumor Growth Inhibition (%)Notes
ZR-75-1 (ER+) Control (Vehicle)~1100-Tumors showed progressive growth.[1]
This compound Analog 2 ~200~82%Significant tumor growth inhibition observed.[1]
Paclitaxel~400~64%Positive control, showed significant tumor growth inhibition.[1]
PC-3 (Prostate) Control (Vehicle)Not specified-Analog 2 was not effective against this xenograft model.[1][4][5]
This compound Analog 2 Not specifiedNot effectiveHighlights the selectivity of the compound.[1][4][5]
MDA-MB-231 (ER-) Control (Vehicle)Not specified-Analog 2 was not effective against this xenograft model.[1][4][5]
This compound Analog 2 Not specifiedNot effectiveConfirms selectivity for hormone-dependent cancers.[1][4][5]

Experimental Protocols

This section provides detailed protocols for establishing and utilizing ER+ breast cancer xenograft models to evaluate the efficacy of this compound and its analogs.

Cell Lines and Culture
  • Cell Lines:

    • ZR-75-1: Human breast cancer cell line, ER-positive.

    • MCF-7: Human breast cancer cell line, ER-positive.[6]

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Animal Models
  • Species: Immunodeficient mice (e.g., SCID or Nude mice), female, 6-8 weeks old.[4]

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Housing: Maintained in a pathogen-free environment with sterile bedding, food, and water.

Xenograft Establishment Protocol (Subcutaneous)
  • Estrogen Supplementation: For ER+ cell lines like ZR-75-1 and MCF-7, estrogen supplementation is crucial for tumor growth. Implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously in the dorsal neck region of each mouse 24-48 hours before cell injection.[7]

  • Cell Preparation:

    • Harvest cells during the exponential growth phase.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

    • The final cell concentration should be 1 x 107 to 5 x 107 cells/mL.

  • Cell Implantation:

    • Anesthetize the mouse.

    • Inject 100-200 µL of the cell suspension (containing 1-10 million cells) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

Treatment Protocol
  • Drug Formulation:

    • The exact formulation for this compound analog 2 was not specified in the available literature. A common approach for similar hydrophobic compounds is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is critical to perform a vehicle toxicity study beforehand.

  • Dosing and Administration:

    • The specific dosage and administration route for analog 2 were not detailed. Based on general practice in such studies, a typical starting point could be intraperitoneal (i.p.) or oral (p.o.) administration.

    • A suggested starting dose could be in the range of 10-50 mg/kg, administered daily or on a 5-day on/2-day off schedule. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound or its analog.

    • Group 3 (Optional): Positive control (e.g., Paclitaxel or Tamoxifen).

  • Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe animals for any signs of toxicity.

  • Study Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

Signaling Pathways and Experimental Workflow

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (ZR-75-1 / MCF-7) tumor_induction Tumor Induction (Subcutaneous Injection) cell_culture->tumor_induction animal_prep Animal Preparation (SCID Mice + Estrogen Pellet) animal_prep->tumor_induction tumor_growth Tumor Growth Monitoring tumor_induction->tumor_growth treatment Treatment Initiation (this compound Analog) tumor_growth->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (Tumor Excision, Western Blot) data_collection->endpoint

Caption: Xenograft model experimental workflow.

signaling_pathway cluster_cell ER+ Breast Cancer Cell NTL This compound ESR1_mRNA ESR1 mRNA NTL->ESR1_mRNA Inhibits de novo synthesis Apoptosis Apoptosis NTL->Apoptosis Induces ER_protein Estrogen Receptor α (ERα Protein) ESR1_mRNA->ER_protein Translation E2_ER Estrogen-ERα Complex ER_protein->E2_ER Estrogen Estrogen Estrogen->E2_ER ERE Estrogen Response Element (in DNA) E2_ER->ERE Binds to Target_Genes Target Gene Transcription (e.g., CCND1, GREB1) ERE->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Mechanism of this compound action.

Conclusion

This compound and its analogs represent a promising class of compounds for the treatment of ER+ breast cancer. The available in vivo data demonstrates their potential for significant and selective tumor growth inhibition. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanisms of these compounds in preclinical xenograft models. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to advance its development towards clinical applications.

References

Application Notes and Protocols for Developing Neo-tanshinlactone Analogs with Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza, has demonstrated significant and selective inhibitory activity against breast cancer cells.[1][2] Specifically, it has shown greater potency and selectivity against Estrogen Receptor-positive (ER+) and HER2-overexpressing breast cancer cell lines compared to tamoxifen.[2][3] The mechanism of action for this compound in ER+ breast cancer cells involves the transcriptional down-regulation of Estrogen Receptor Alpha (ESR1), leading to the induction of apoptosis.[1] These promising findings have spurred the development of this compound analogs to further enhance potency and selectivity.

These application notes provide a comprehensive overview of the development of this compound analogs, including a summary of structure-activity relationship (SAR) data, and detailed protocols for the synthesis and evaluation of these compounds.

Data Presentation: In Vitro Anticancer Activity of this compound and Analogs

The following tables summarize the in vitro anticancer activity (ED50 or IC50 values in µg/mL) of this compound and several of its key analogs against a panel of human breast cancer cell lines. This data is crucial for understanding the structure-activity relationships that govern the potency and selectivity of these compounds.

Table 1: Anticancer Activity of C-4 Substituted this compound Analogs [3][4]

CompoundC-4 SubstituentMCF-7 (ER+)ZR-75-1 (ER+)SK-BR-3 (ER-, HER2+)MDA-MB-231 (ER-)
1 (this compound) H0.880.350.29>20
15 Ethyl0.450.180.1013.5
19 Methyl0.50.30.4>4
20 n-Propyl0.40.20.3>4
21 n-Butyl0.30.10.3>4
24 Bromo0.40.10.2>4
Tamoxifen -4.74.86.2>20

Table 2: Influence of Ring D Modification on Anticancer Activity [3][4]

Compound StructureModificationMCF-7 (ER+) ED50 (µg/mL)ZR-75-1 (ER+) ED50 (µg/mL)
Methylated Furan (e.g., 15 )Ethyl at C-40.450.18
Unsubstituted Furan-Less ActiveLess Active
Hydroxy-dihydrofuran-Less ActiveLess Active
No Ring D-InactiveInactive

Data synthesized from multiple sources.[3][4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for the synthesis and evaluation of its analogs.

G cluster_0 This compound Analog cluster_1 Cellular Effects Analog This compound Analog ESR1_mRNA ESR1 mRNA Transcription Analog->ESR1_mRNA Apoptosis Apoptosis Analog->Apoptosis ER_Protein Estrogen Receptor α Protein Levels ESR1_mRNA->ER_Protein Proliferation Cell Proliferation ER_Protein->Proliferation Apoptosis->Proliferation

Caption: Proposed mechanism of action for this compound analogs in ER+ breast cancer cells.

G cluster_0 Analog Development Workflow Design Analog Design (SAR-guided) Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Screening (Cell Viability Assays) Synthesis->InVitro Mechanism Mechanism of Action (Western Blot) InVitro->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo

Caption: General experimental workflow for developing and evaluating this compound analogs.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of C-4 Substituted this compound Analogs

This protocol is adapted from the optimized synthesis of 4-ethyl-neo-tanshinlactone.[5]

  • Grignard Reaction: To a solution of the starting naphthol in an appropriate solvent, add a solution of the corresponding Grignard reagent in the presence of zinc chloride. Stir the reaction mixture at room temperature until completion.

  • Oxidation: The product from the previous step is oxidized using a palladium on carbon (Pd/C) catalyst in a suitable solvent under an inert atmosphere.

  • Demethylation: The resulting compound is demethylated using boron tribromide (BBr3) in a chlorinated solvent at a low temperature.

  • Cyclization: The demethylated product is treated with polyphosphoric acid (PPA) and malonic acid to yield the benzochromenone core.

  • Final Ring Formation: The benzochromenone is then reacted with a suitable reagent to form the furan D-ring, yielding the final this compound analog.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.[7][8]

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, ZR-75-1, SK-BR-3, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (ED50) or inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 3: Western Blot Analysis for ESR1 Down-regulation

This protocol is used to investigate the effect of the analogs on the protein expression levels of Estrogen Receptor Alpha (ESR1).[9][10]

  • Cell Lysis: Treat ER+ breast cancer cells (e.g., MCF-7) with the this compound analog at its IC50 concentration for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ESR1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression level of ESR1.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the in vivo anticancer efficacy of promising this compound analogs.[11][12]

  • Animal Model: Use 4-6 week old female athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 breast cancer cells (e.g., ZR-75-1) in 100 µL of Matrigel into the right flank of each mouse.[11]

  • Tumor Growth and Treatment Initiation: Monitor tumor growth. When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound analog (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[11]

  • Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or if the animals show signs of toxicity.

  • Data Analysis: Analyze the tumor growth inhibition (TGI) for the treated groups compared to the control group. Excise and weigh the tumors at the end of the study.

Conclusion

The development of this compound analogs represents a promising avenue for the discovery of novel and potent anti-breast cancer agents. The structure-activity relationship data clearly indicates that modifications at the C-4 position and the presence of a methylated furan D-ring are critical for enhanced activity.[3][4] The provided protocols offer a robust framework for the synthesis, in vitro screening, mechanistic evaluation, and in vivo validation of new analogs. Further exploration of the chemical space around the this compound scaffold, guided by the principles outlined in these application notes, is warranted to identify clinical candidates with improved therapeutic profiles.

References

Dissolving Neo-tanshinlactone for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Neo-tanshinlactone, a promising anti-cancer agent, for use in both in vitro and in vivo experimental settings. Due to the hydrophobic nature of this compound, proper solubilization is critical for accurate and reproducible experimental results.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilitySource
This compound Aqueous Buffers (e.g., PBS)Poorly SolubleInferred from related compounds
Dimethyl Sulfoxide (DMSO)SolubleWidely used in literature
EthanolLikely SolubleInferred from related compounds
Cryptotanshinone Water0.00976 mg/mL[3]
Dimethyl Sulfoxide (DMSO)Very Soluble[3]
MethanolVery Soluble[3]
EthanolVery Soluble[3]
Tanshinone IIA WaterPoorly Soluble[2]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is the most commonly used solvent for in vitro cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial to protect it from light.

    • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. If there are concerns about sterility, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Note on Final DMSO Concentration: When diluting the stock solution in cell culture media for experiments, ensure the final concentration of DMSO does not exceed a level that affects cell viability, typically below 0.5% (v/v). A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Protocol for In Vitro Cell-Based Assays

This protocol outlines the general steps for treating adherent cancer cell lines with this compound.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound DMSO stock solution

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates

  • Serological pipettes and micropipettes

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., ranging from 0.1 µM to 20 µM). Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.

  • Cell Treatment:

    • Carefully remove the old medium from the cell culture plates.

    • Gently wash the cells with sterile PBS.

    • Add the appropriate volume of the prepared this compound working solutions or the vehicle control medium to each well.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be processed for various downstream assays, such as cell viability assays (e.g., MTT, SRB), apoptosis assays (e.g., Annexin V/PI staining), or molecular analyses (e.g., Western blotting, RT-qPCR).

Preparation of this compound Formulation for In Vivo Use

This protocol describes the preparation of a vehicle solution for the intraperitoneal (i.p.) administration of a this compound analog in a mouse xenograft model.

Materials:

  • This compound powder

  • Benzyl alcohol

  • Cremophor EL (or similar polyoxyethylated castor oil)

  • 5% Dextrose in Water (D5W)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation:

    • In a sterile vial, combine 4 parts benzyl alcohol and 6 parts Cremophor EL (e.g., 0.4 mL benzyl alcohol and 0.6 mL Cremophor EL for a 10 mL final volume).

    • Mix thoroughly using a vortex or magnetic stirrer until a homogenous solution is formed.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound and add it to the benzyl alcohol/Cremophor mixture.

    • Stir the mixture until the this compound is completely dissolved. Gentle warming may be used to facilitate dissolution.

  • Final Formulation:

    • Slowly add 90 parts of D5W (e.g., 9 mL for a 10 mL final volume) to the dissolved drug mixture while continuously stirring.

    • Continue stirring until a clear, homogenous solution is obtained.

  • Administration: The final formulation can be administered to animals via the desired route (e.g., intraperitoneal injection). A vehicle-only control group should be included in the study design.

Visualized Workflows and Pathways

G Experimental Workflow for In Vitro Studies cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot prepare_working Prepare Working Solutions in Media aliquot->prepare_working Use Stock seed Seed Cells in Plates seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate (24-72h) treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Workflow for preparing and using this compound in cell culture.

G This compound Signaling Pathway in ER+ Breast Cancer NTL This compound ESR1_transcription ESR1 Gene Transcription (de novo synthesis) NTL->ESR1_transcription Inhibits Apoptosis Apoptosis NTL->Apoptosis Induces ESR1_mRNA ESR1 mRNA ESR1_transcription->ESR1_mRNA ER_protein Estrogen Receptor α (ERα) Protein ESR1_mRNA->ER_protein Translation Target_Genes ERα Target Genes (e.g., CCND1, TFF1) ER_protein->Target_Genes Activates Transcription Proliferation Cell Proliferation ER_protein->Proliferation Promotes Target_Genes->Proliferation Promotes

Caption: this compound downregulates ESR1 transcription.

References

Unraveling Molecular Dialogues: Techniques for Studying Neo-tanshinlactone-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza, has demonstrated potent and selective anti-cancer activity, particularly against estrogen receptor-positive (ER+) breast cancer cells.[1] Its mechanism of action involves the transcriptional down-regulation of Estrogen Receptor Alpha (ERα), a key driver in this cancer subtype.[1] Understanding the direct protein interactions of this compound is paramount for elucidating its precise mechanism, identifying its molecular target(s), and developing novel therapeutics. This document provides detailed application notes and protocols for key techniques used to investigate these crucial small molecule-protein interactions.

I. Target Identification and Validation Strategies

Identifying the specific protein(s) that this compound binds to is the first critical step. Several powerful techniques can be employed for this purpose.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a robust method for identifying protein binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[2][3] The small molecule of interest (the "bait") is immobilized on a solid support and used to "fish out" interacting proteins (the "prey").

Experimental Workflow for AP-MS:

cluster_prep Preparation cluster_interaction Interaction & Capture cluster_analysis Analysis Bait This compound (Bait) Immobilize Immobilize Bait on Beads Bait->Immobilize Beads Affinity Beads Beads->Immobilize Lysate Cell Lysate Incubate Incubate with Cell Lysate Lysate->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Proteins MS->Identify cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat with this compound or Vehicle (DMSO) Cells->Treat Heat Heat at a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble and Precipitated Proteins Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Curve Generate Melt Curve Quantify->Curve cluster_setup Setup cluster_binding Binding Analysis cluster_analysis Data Analysis Ligand Purified Target Protein (Ligand) Immobilize Immobilize Ligand on Sensor Chip Ligand->Immobilize Chip Sensor Chip Chip->Immobilize Inject Inject Analyte over Sensor Surface Immobilize->Inject Analyte This compound (Analyte) Analyte->Inject Detect Detect Binding (Change in RU) Inject->Detect Sensorgram Generate Sensorgram Detect->Sensorgram Kinetics Calculate Kinetic Parameters (ka, kd, KD) Sensorgram->Kinetics cluster_drug Drug Action cluster_signaling Signaling Cascade cluster_transcription Transcriptional Regulation cluster_cellular_effect Cellular Effect NTL This compound Target Direct Protein Target (e.g., Kinase, TF) NTL->Target Binds and Modulates Activity Upstream Upstream Signaling Molecule Target->Upstream Inhibits or Activates Downstream Downstream Signaling Molecule Upstream->Downstream ESR1_TF ESR1 Transcription Factors Downstream->ESR1_TF Inhibits Activity ESR1_Gene ESR1 Gene ESR1_TF->ESR1_Gene Reduced Binding ERa_mRNA ERα mRNA ESR1_Gene->ERa_mRNA Decreased Transcription ERa_Protein ERα Protein ERa_mRNA->ERa_Protein Decreased Translation Proliferation Decreased Cell Proliferation ERa_Protein->Proliferation Apoptosis Induction of Apoptosis ERa_Protein->Apoptosis

References

Application Notes and Protocols for Neo-tanshinlactone Drug Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the synergistic potential of Neo-tanshinlactone in combination with other anticancer agents, particularly for estrogen receptor-positive (ER+) breast cancer.

Introduction to this compound

This compound, a natural product isolated from Salvia miltiorrhiza, has demonstrated selective and potent inhibitory activity against ER+ breast cancer cell lines.[1][2][3] Its primary mechanism of action involves the transcriptional down-regulation of Estrogen Receptor Alpha (ESR1), leading to decreased ESR1 mRNA levels and subsequent induction of apoptosis in cancer cells.[2] This distinct mechanism of action suggests that this compound could be a valuable component of combination therapies aimed at overcoming resistance to standard endocrine treatments.[2]

Rationale for Drug Combination Studies

The development of resistance to endocrine therapies, such as tamoxifen, is a significant clinical challenge in the management of ER+ breast cancer. This resistance often involves the activation of alternative signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and cyclin-dependent kinase (CDK) pathways.[4][5][6] Combining this compound with agents that target these pathways presents a rational strategy to enhance therapeutic efficacy and overcome resistance.

Potential Combination Partners for this compound:

  • Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs): To enhance the blockade of ER signaling (e.g., Tamoxifen, Fulvestrant). A synergistic effect has already been observed between this compound and tamoxifen.[2]

  • CDK4/6 Inhibitors: To target cell cycle progression, which is often dysregulated in hormone-resistant breast cancer (e.g., Palbociclib, Ribociclib, Abemaciclib).[5]

  • PI3K/Akt/mTOR Pathway Inhibitors: To block survival signals that can circumvent ER-targeted therapy (e.g., Alpelisib, Everolimus).[6][7]

Experimental Design and Workflow

A systematic approach is crucial for evaluating drug combinations. The following workflow outlines the key stages from in vitro screening to in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation iv_1 Single-Agent Dose-Response Assays iv_2 Combination Synergy Screening (Checkerboard Assay) iv_1->iv_2 Determine IC50 values iv_3 Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) iv_2->iv_3 Identify synergistic combinations inv_1 Xenograft Model Development (e.g., MCF-7 in nude mice) iv_3->inv_1 Validate mechanism inv_2 Combination Efficacy Study inv_1->inv_2 inv_3 Pharmacodynamic Analysis (Tumor Biomarkers) inv_2->inv_3

Caption: A generalized experimental workflow for drug combination studies.

Key Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergistic, additive, or antagonistic effects of drug combinations.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T-47D)[8][9][10][11]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and combination partner(s)

  • 96-well plates

  • MTT or SRB reagent

  • Plate reader

  • CompuSyn software for synergy analysis[12][13][14]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Single-Agent Treatment: For IC50 determination, treat cells with a serial dilution of each drug alone for 72 hours.

  • Combination Treatment (Checkerboard Assay): To assess synergy, treat cells with a matrix of concentrations of this compound and the combination partner for 72 hours. A constant ratio design based on the IC50 values of the individual drugs is recommended.[12]

  • Cell Viability Assessment: Add MTT or SRB reagent and measure absorbance according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated controls.

    • Determine the IC50 values for each drug using dose-response curve fitting software.

    • Analyze the combination data using the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI).[15][16] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[15][16]

Data Presentation:

Table 1: Single-Agent IC50 Values (µM) in ER+ Breast Cancer Cell Lines after 72h Treatment

Cell Line This compound Drug A (e.g., Tamoxifen) Drug B (e.g., Palbociclib)
MCF-7 [Insert Value] [Insert Value] [Insert Value]

| T-47D | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Combination Index (CI) Values for this compound and Drug A at Different Effect Levels (Fraction Affected, Fa)

Fa CI Value (MCF-7) CI Value (T-47D) Interpretation
0.50 [Insert Value] [Insert Value] [e.g., Synergy]
0.75 [Insert Value] [Insert Value] [e.g., Synergy]

| 0.90 | [Insert Value] | [Insert Value] | [e.g., Strong Synergy] |

Apoptosis Assay by Annexin V Staining

Objective: To determine if the synergistic effect of the drug combination is due to an enhanced induction of apoptosis.

Materials:

  • ER+ breast cancer cell lines

  • 6-well plates

  • This compound and combination partner(s)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of the single agents and their combination for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

Table 3: Percentage of Apoptotic Cells after 48h Treatment

Treatment % Early Apoptosis (Annexin V+/PI-) % Late Apoptosis (Annexin V+/PI+) Total Apoptosis (%)
Control [Insert Value] [Insert Value] [Insert Value]
This compound [Insert Value] [Insert Value] [Insert Value]
Drug A [Insert Value] [Insert Value] [Insert Value]

| Combination | [Insert Value] | [Insert Value] | [Insert Value] |

Western Blot Analysis of Key Signaling Pathways

Objective: To investigate the molecular mechanisms underlying the synergistic interaction by examining changes in key protein expression and phosphorylation status.

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies (e.g., against ERα, p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, cleaved Caspase-3, PARP, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent and imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

Data Presentation:

Table 4: Relative Protein Expression/Phosphorylation Levels (Normalized to Control)

Protein This compound Drug A Combination
ERα [Insert Value] [Insert Value] [Insert Value]
p-Akt/Total Akt [Insert Value] [Insert Value] [Insert Value]

| Cleaved Caspase-3 | [Insert Value] | [Insert Value] | [Insert Value] |

Signaling Pathway Analysis

The synergistic effect of combining this compound with other targeted agents can be visualized through its impact on key cancer signaling pathways.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Growth Factor Receptors (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Estrogen Estrogen ER ERα Estrogen->ER ERE Estrogen Response Elements (ERE) ER->ERE ESR1_mRNA ESR1 mRNA Synthesis ER->ESR1_mRNA CDK46 CDK4/6 CDK46->Proliferation CyclinD Cyclin D1 CyclinD->CDK46 ERE->CyclinD ERE->Proliferation Apoptosis Apoptosis ESR1_mRNA->ER Translation NTL This compound NTL->Apoptosis Induces NTL->ESR1_mRNA Inhibits PI3Ki PI3K/mTOR Inhibitor PI3Ki->PI3K PI3Ki->mTOR CDKi CDK4/6 Inhibitor CDKi->CDK46 SERM Tamoxifen/ Fulvestrant SERM->ER

Caption: Proposed signaling pathways affected by this compound and potential combination partners.

In Vivo Studies

For promising in vitro combinations, validation in animal models is essential.

Model:

  • Breast Cancer Xenograft Model: Subcutaneous implantation of MCF-7 cells into ovariectomized female nude mice supplemented with estrogen pellets is a standard model.[1][17][18]

Experimental Design:

  • Groups (n=8-10 mice per group):

    • Vehicle Control

    • This compound alone

    • Combination partner alone

    • This compound + combination partner

  • Treatment: Administer drugs once tumors reach a palpable size (e.g., 100-150 mm³).

  • Endpoints:

    • Tumor volume measurement (twice weekly).

    • Body weight (as a measure of toxicity).

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm the on-target effects of the drug combination.

Data Presentation:

Table 5: In Vivo Antitumor Efficacy in MCF-7 Xenograft Model

Treatment Group Mean Tumor Volume (mm³) at Day X Tumor Growth Inhibition (%)
Vehicle Control [Insert Value] -
This compound [Insert Value] [Insert Value]
Drug A [Insert Value] [Insert Value]

| Combination | [Insert Value] | [Insert Value] |

Conclusion

These application notes provide a detailed roadmap for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy in vitro and validating promising combinations in vivo, researchers can effectively advance the development of novel and more effective treatment strategies for ER+ breast cancer. The unique mechanism of this compound makes it a compelling candidate for combination studies aimed at overcoming the significant clinical challenge of endocrine resistance.

References

Troubleshooting & Optimization

Technical Support Center: Neo-tanshinlactone Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neo-tanshinlactone. Here, you will find guidance on overcoming common challenges related to its limited solubility and potential instability.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is a lipophilic compound and, like other tanshinones, is known to have very poor aqueous solubility. This inherent low solubility in water-based media is a primary challenge in experimental setups. For instance, the aqueous solubility of the related compound cryptotanshinone is reported to be as low as 0.00976 mg/mL[1]. It is crucial to employ solubility enhancement techniques to achieve desired concentrations for in vitro and in vivo studies.

Q2: What are the initial signs of this compound degradation in my experiments?

A2: Degradation of this compound, similar to other tanshinones like Tanshinone IIA, can be indicated by a change in the color of the solution or the appearance of precipitates over time. Analytically, degradation can be monitored by the appearance of new peaks and a decrease in the peak area of the parent compound in HPLC or UPLC chromatograms. Tanshinone IIA is known to be unstable under high temperature and light exposure[1][2].

Q3: Can I heat my solution to improve the solubility of this compound?

A3: Caution is strongly advised when heating solutions of this compound. The related compound, Tanshinone IIA, has been shown to be unstable at high temperatures[1][2]. Heating may accelerate the degradation of the lactone ring or other sensitive moieties in the molecule. It is recommended to use solubility enhancement methods that do not rely on high temperatures.

Q4: Which organic solvents can I use to prepare a stock solution of this compound?

A4: this compound is expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol[1]. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the cell culture medium to the final working concentration. Ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect the experimental results.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Problem: Difficulty achieving the desired concentration of this compound in aqueous buffers for biological assays.

Possible Causes & Solutions:

  • Inherent Poor Solubility: this compound is a lipophilic molecule with limited affinity for water.

    • Solution 1: Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final solvent concentration is compatible with your experimental system.

    • Solution 2: Formulation Approaches: For in vivo studies or to avoid organic solvents, consider formulating this compound using techniques such as solid dispersions, cyclodextrin inclusion complexes, or nanoparticles.

Issue 2: Compound Instability and Degradation

Problem: Loss of active compound during storage or experimentation, leading to inconsistent results.

Possible Causes & Solutions:

  • Sensitivity to Light and Temperature: Like other tanshinones, this compound is likely susceptible to degradation upon exposure to light and elevated temperatures[1][2].

    • Solution: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.

  • pH Instability: The lactone ring in this compound may be susceptible to hydrolysis under alkaline or strongly acidic conditions.

    • Solution: Whenever possible, maintain the pH of the experimental medium within a neutral range (pH 6-8). If the experiment requires acidic or basic conditions, perform preliminary stability studies to assess the degradation rate of this compound under those specific conditions.

Quantitative Data Summary

Disclaimer: The following data is for related tanshinone compounds and should be used as a reference for formulating initial experimental strategies for this compound.

Table 1: Solubility of Related Tanshinones in Various Solvents

CompoundSolventSolubility (mg/mL)Reference
CryptotanshinoneWater0.00976[1]
CryptotanshinoneDimethyl Sulfoxide (DMSO)Soluble[1]
CryptotanshinoneMethanolSoluble[1]
CryptotanshinoneEthanolSoluble[1]
Tanshinone IWaterVery Poorly Soluble[3]
Tanshinone IMethanolSoluble[3]
Tanshinone IEthanolSoluble[3]
Tanshinone IAcetoneSoluble[3]

Table 2: Stability of Tanshinone IIA (as a proxy for this compound)

ConditionObservationKinetic ProfileReference
High TemperatureUnstable, prone to degradationPseudo-first-order degradation[1][2]
Light ExposureUnstable, prone to degradationPseudo-first-order degradation[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion using Solvent Evaporation

Objective: To enhance the aqueous solubility and dissolution rate of this compound by preparing a solid dispersion with polyvinylpyrrolidone K30 (PVP K30).

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 weight ratio.

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator until further use.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.

  • Evaluate the dissolution rate of the solid dispersion in a relevant aqueous buffer and compare it to that of the pure compound.

Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Ethanol (analytical grade)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Methodology:

  • Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with gentle heating and stirring.

  • Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.

  • Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Cool the mixture in an ice bath to promote the precipitation of the inclusion complex.

  • Collect the precipitate by filtration and wash it with a small amount of cold ethanol to remove any uncomplexed this compound.

  • Dry the collected solid in a vacuum oven at a low temperature (e.g., 40°C).

  • Characterize the inclusion complex using techniques such as 1H NMR, FTIR, and DSC to confirm the formation of the complex.

  • Determine the solubility of the inclusion complex in water and compare it to the solubility of pure this compound.

Protocol 3: Formulation of this compound Loaded PLGA Nanoparticles

Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its bioavailability for in vivo studies.

Materials:

  • This compound

  • PLGA (50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator on an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps two more times.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Solubility Enhancement Strategies cluster_characterization Characterization & Evaluation cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound SD Solid Dispersion Problem->SD Approach 1 CD Cyclodextrin Complexation Problem->CD Approach 2 NP Nanoparticle Formulation Problem->NP Approach 3 PhysChem Physicochemical Characterization (DSC, XRD, FTIR, Size, Zeta) SD->PhysChem CD->PhysChem NP->PhysChem Dissolution Dissolution & Solubility Studies PhysChem->Dissolution Outcome Improved Solubility & Stability for Preclinical Studies Dissolution->Outcome

Caption: Experimental workflow for improving this compound solubility.

Caption: Proposed mechanism of this compound on the Estrogen Receptor signaling pathway.[4]

References

Technical Support Center: Overcoming Neo-tanshinlactone Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Neo-tanshinlactone in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound selectively inhibits the proliferation of Estrogen Receptor-positive (ER+) breast cancer cells.[1] Its primary mechanism is the transcriptional down-regulation of Estrogen Receptor alpha (ERα), encoded by the ESR1 gene.[1] This leads to a decrease in the steady-state mRNA levels of ESR1, subsequently reducing ERα protein levels and inducing apoptosis in ER+ breast cancer cells.[1] The compound has shown to be more potent and selective against ER+ human breast cancer cell lines compared to tamoxifen.[2]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While direct studies on acquired resistance to this compound are limited, resistance mechanisms can be inferred from its mechanism of action targeting the ER pathway. Potential mechanisms include:

  • Alterations in the Estrogen Receptor:

    • Loss or reduced expression of ERα: Since this compound's efficacy is dependent on ERα, its absence or significant downregulation would lead to resistance.

    • ESR1 mutations: Mutations in the ESR1 gene can lead to a constitutively active ERα that is no longer dependent on ligand binding, potentially reducing the impact of agents that work by downregulating its transcription.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of the ER pathway. Key bypass pathways include:

    • PI3K/Akt/mTOR Pathway: This is a critical survival pathway that, when activated, can promote cell proliferation and survival independently of the ER pathway. Tanshinones have been shown to overcome resistance to other drugs by inhibiting this pathway.

    • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell growth and proliferation that can be upregulated to circumvent ER-targeted therapy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), MRP1, and BCRP, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Tanshinone IIA, a related compound, has been shown to reverse doxorubicin resistance by downregulating these transporters.

Q3: Can this compound be used in combination with other therapies to overcome resistance?

Yes, combination therapy is a promising strategy. This compound has shown a synergistic effect when combined with tamoxifen in ER+ breast cancer cells.[1] Based on the potential resistance mechanisms, combining this compound with inhibitors of bypass signaling pathways could be effective. For instance, combining it with PI3K inhibitors or MAPK/ERK inhibitors may re-sensitize resistant cells.[3]

Troubleshooting Guide

Issue 1: Decreased Cell Death or Proliferation Inhibition After Initial Successful Treatment
Possible Cause Troubleshooting Steps
Acquired Resistance through Bypass Pathways 1. Pathway Analysis: Use Western blotting to probe for the activation status (i.e., phosphorylation levels) of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways (e.g., p-Akt, p-mTOR, p-ERK). An increase in the phosphorylation of these proteins in your less sensitive cells compared to the parental line would suggest the activation of these survival pathways. 2. Combination Therapy: Treat the cells with a combination of this compound and a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor like LY294002 or a MEK inhibitor like PD0325901). Assess for synergistic effects on cell viability using an MTT assay and calculate the Combination Index (CI). A CI value less than 1 indicates synergy.[3]
Reduced ERα Expression 1. Verify ERα Expression: Confirm the ERα protein levels in your treated cells using Western blotting and ESR1 mRNA levels using qPCR. A significant decrease or loss of ERα expression over time could explain the reduced sensitivity. 2. Consider Alternative Therapies: If ERα is lost, the cells may no longer be suitable for ER-targeted therapies like this compound.
Issue 2: No Initial Response to this compound in an ER+ Cell Line
Possible Cause Troubleshooting Steps
De novo Resistance due to Pre-existing Pathway Activation 1. Baseline Pathway Activity: Analyze the baseline activity of the PI3K/Akt/mTOR and MAPK/ERK pathways in your untreated cells via Western blot. High basal activity of these pathways might confer intrinsic resistance. 2. Combination with Pathway Inhibitors: Test the combination of this compound with inhibitors of these pathways to see if sensitivity can be induced.
ESR1 Mutation 1. Sequence ESR1 Gene: Perform sequencing of the ESR1 gene to check for known activating mutations that can cause ligand-independent ER activity.
High Drug Efflux Activity 1. Assess ABC Transporter Expression: Use qPCR or Western blotting to measure the expression levels of common drug efflux pumps like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). 2. Use Efflux Pump Inhibitors: Co-treat the cells with this compound and a known ABC transporter inhibitor (e.g., verapamil for P-gp) to see if this restores sensitivity.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity (IC50) of this compound and its Analogs in Human Breast Cancer Cell Lines

CompoundMCF-7 (ER+) (μg/mL)SK-BR-3 (HER2+) (μg/mL)ZR-75-1 (ER+, HER2+) (μg/mL)MDA-MB-231 (ER-) (μg/mL)
This compound (1)>40.80.4>4
Analog 20.40.40.2>4
Analog 19>40.70.3>4
Analog 20>40.30.1>4
Analog 21>41.50.2>4
Analog 24>40.30.1>4

Data adapted from a study on this compound analogs, demonstrating selectivity for ER+ and HER2+ cell lines.[4]

Table 2: IC50 Values of a this compound Analog (1J) in Various Breast Cancer Cell Lines

Cell LineER StatusPR StatusHER2 StatusIC50 (nM)
MCF-7++/--11.98
SKBR3--+23.71
MDA-MB-231---62.91

This data for a D-ring modified analog of this compound shows potent activity across different breast cancer subtypes.[5]

Experimental Protocols & Visualizations

Experimental Workflow for Investigating Resistance

G cluster_0 Initial Observation cluster_1 Hypothesis 1: Bypass Pathway Activation cluster_2 Hypothesis 2: ERα Alteration cluster_3 Hypothesis 3: Increased Drug Efflux start Decreased sensitivity to This compound observed in cell line western_pathway Western Blot for p-Akt, p-ERK start->western_pathway Investigate Bypass Pathways qpcr_er qPCR for ESR1 mRNA start->qpcr_er Investigate ERα Status qpcr_abc qPCR for ABC transporter genes start->qpcr_abc Investigate Drug Efflux combo_therapy Combination treatment with This compound + Pathway Inhibitor western_pathway->combo_therapy If pathways are activated synergy_analysis MTT Assay & Combination Index Analysis combo_therapy->synergy_analysis western_er Western Blot for ERα Protein qpcr_er->western_er efflux_inhibition Co-treatment with Efflux Pump Inhibitor

Caption: Workflow for troubleshooting this compound resistance.

Signaling Pathways Implicated in Resistance

G cluster_0 This compound Action cluster_1 Resistance Mechanisms NeoT This compound ESR1 ESR1 Gene Transcription NeoT->ESR1 Inhibits ERa ERα Protein ESR1->ERa Apoptosis Apoptosis ERa->Apoptosis Leads to Proliferation Cell Proliferation & Survival ERa->Proliferation Inhibited by This compound RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways in this compound action and resistance.

Protocol 1: Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Treat the cells with various concentrations of this compound, a relevant pathway inhibitor, or a combination of both. Include vehicle-only wells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%). For combination studies, calculate the Combination Index (CI) using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Protein Expression Analysis (Western Blot)
  • Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., ERα, p-Akt, Akt, p-ERK, ERK, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers (for ESR1 and a housekeeping gene like GAPDH or ACTB), and a SYBR Green master mix.

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene (ESR1) to the housekeeping gene.

References

Technical Support Center: Optimizing Neo-tanshinlactone Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the dosage of Neo-tanshinlactone in pre-clinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse xenograft model of breast cancer?

A recommended starting point, based on in vivo studies of a potent this compound analogue, is 10 mg/kg administered intraperitoneally (i.p.) every other day.[1][2] It is crucial to note that this is a suggested starting dose for an analogue, and dose-range finding studies are essential to determine the optimal and maximum tolerated dose (MTD) for this compound itself in your specific animal model.

Q2: How should I prepare a formulation for intraperitoneal injection of this compound?

For hydrophobic compounds like this compound and its analogues, a co-solvent system is often necessary for in vivo administration. A formulation that has been used successfully for a this compound analogue consists of:

  • 4% Benzyl alcohol

  • 6% Cremophor EL

  • 90% D5W (5% dextrose in water)[1]

It is critical to prepare this formulation fresh before each use and to visually inspect for any precipitation.

Q3: What are the known signaling pathways affected by this compound?

This compound selectively inhibits the proliferation of Estrogen Receptor Alpha (ERα)-positive breast cancer cells by transcriptionally down-regulating ERα.[3] This leads to the induction of apoptosis. Additionally, analogues of this compound have been shown to suppress the activity of protein kinases such as AKT1, suggesting an interaction with the PI3K/Akt signaling pathway.[1]

Q4: Are there any known pharmacokinetic or toxicity data for this compound in animals?

Currently, specific pharmacokinetic (e.g., Cmax, Tmax, half-life) and comprehensive toxicity data for this compound in animal models are limited in publicly available literature. However, studies on other tanshinones, the class of compounds to which this compound belongs, can provide some general insights. It is highly recommended to conduct pharmacokinetic and toxicity studies as part of your dose optimization process.

Troubleshooting Guides

Formulation and Administration Issues
Issue Potential Cause Troubleshooting Steps
Precipitation in the formulation - Incorrect solvent ratios- Improper mixing order- Low temperature- High drug concentration- Ensure this compound is fully dissolved in the organic solvent component (e.g., Benzyl alcohol/Cremophor EL mixture) before adding the aqueous component (D5W).- Gently warm the solution and use sonication to aid dissolution.- Prepare a lower concentration of the formulation.
Difficulty with intraperitoneal injection - Improper restraint of the animal- Incorrect needle insertion angle or location- Ensure the mouse is properly restrained with its head tilted slightly downward to move abdominal organs away from the injection site.[4][5]- Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 15-30 degree angle.[5]- Aspirate to ensure the needle has not entered the bladder or intestines before injecting.[4][6]
Animal distress or adverse reactions post-injection - Formulation vehicle toxicity (e.g., from Cremophor EL)- Compound toxicity- Peritonitis from non-sterile injection- Conduct a vehicle-only control group to assess the effects of the formulation itself.[7]- Monitor animals closely for signs of distress, such as lethargy, ruffled fur, or weight loss.[8]- Ensure all injection materials are sterile and proper aseptic technique is used.[4]
Experimental Variability
Issue Potential Cause Troubleshooting Steps
Inconsistent tumor growth inhibition - Inaccurate dosing due to precipitation- Poor bioavailability- Prepare fresh formulations for each injection and ensure homogeneity.- Consider alternative routes of administration if i.p. delivery proves inconsistent, though this may require re-formulation.- Ensure consistent timing of injections and tumor measurements.
Lack of efficacy at the starting dose - Insufficient dose for the specific tumor model- Tumor model is not ERα-positive- Perform a dose-escalation study to determine a more effective dose.- Confirm the ERα status of your cancer cell line or xenograft model. This compound's primary mechanism is dependent on ERα expression.[3]

Experimental Protocols

Preparation of this compound Formulation (10 mg/mL Stock)
  • Materials:

    • This compound powder

    • Benzyl alcohol

    • Cremophor EL

    • 5% Dextrose in Water (D5W), sterile

    • Sterile vials and syringes

  • Procedure:

    • In a sterile vial, combine 40 µL of Benzyl alcohol and 60 µL of Cremophor EL.

    • Add 10 mg of this compound powder to the Benzyl alcohol/Cremophor EL mixture.

    • Vortex or sonicate the mixture until the this compound is completely dissolved.

    • Slowly add 900 µL of sterile D5W to the mixture while vortexing to create a 1 mg/mL final solution.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by lowering the concentration).

    • Prepare this formulation fresh before each administration.

Intraperitoneal Injection in Mice
  • Materials:

    • Prepared this compound formulation

    • Appropriately sized sterile syringes (e.g., 1 mL)

    • Sterile needles (e.g., 25-27 gauge)

    • 70% ethanol for disinfection

    • Animal scale

  • Procedure:

    • Weigh the mouse to accurately calculate the required injection volume (e.g., for a 10 mg/kg dose in a 20 g mouse, the volume of a 1 mg/mL solution would be 200 µL).

    • Draw the calculated volume of the this compound formulation into a sterile syringe.

    • Properly restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head. Position the mouse with its head tilted slightly downwards.[4][5]

    • Locate the injection site in the lower right quadrant of the abdomen.[5]

    • Clean the injection site with a 70% ethanol swab.

    • Insert the needle, with the bevel facing upwards, at a 15-30 degree angle to the abdominal wall.

    • Gently aspirate to check for the presence of urine or intestinal contents. If any fluid is aspirated, withdraw the needle and re-inject at a different site with a fresh needle and syringe.[6]

    • If there is no aspirate, slowly and steadily inject the formulation.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any immediate adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Action cluster_1 Cellular Processes Neo This compound ER_alpha Estrogen Receptor α (ERα) Neo->ER_alpha Inhibits Transcription PI3K PI3K Neo->PI3K Inhibits Transcription ERα Gene Transcription ER_alpha->Transcription Promotes Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Transcription->Proliferation Leads to

Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.

G start Start dose_range Dose-Range Finding Study (Determine MTD) start->dose_range formulation Prepare this compound Formulation dose_range->formulation injection Intraperitoneal Injection formulation->injection monitoring Monitor Animal Health & Tumor Growth injection->monitoring monitoring->injection Repeat Dosing data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

References

troubleshooting inconsistent results in Neo-tanshinlactone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Neo-tanshinlactone. The information is designed to help address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Stability

Q1: I'm observing lower than expected potency or inconsistent activity of my this compound. What could be the cause?

A1: Inconsistent activity can often be traced back to compound stability and handling. Like other tanshinones, this compound's stability can be affected by storage and handling conditions.[1]

  • Freshly Prepare Solutions: Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment. Avoid using working solutions that have been stored for extended periods.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent degradation from repeated freezing and thawing.[1]

  • Protect from Light: Store stock solutions and plates during incubation protected from light, as tanshinones can be light-sensitive.[1]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your experimental wells) to ensure the observed effects are not due to the solvent.[1]

Q2: My this compound is precipitating when I add it to my cell culture medium. How can I resolve this?

A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common challenge.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.[1]

  • Stepwise Dilution: Perform serial dilutions of your stock solution in the cell culture medium rather than a single large dilution.

  • Vortexing During Dilution: Add the this compound stock solution to the culture medium drop-wise while gently vortexing to facilitate dissolution.

Cell-Based Assay Inconsistencies

Q3: I am seeing variable results in my cell proliferation (e.g., SRB or MTT) assays with this compound.

A3: Inconsistent results in proliferation assays can arise from several factors.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. Variations in cell density can significantly impact the final readout.

  • Incubation Time: Use a consistent incubation time for all experiments. A time-course experiment is recommended to determine the optimal endpoint.

  • Reagent Quality: Ensure all reagents, including the SRB dye, are of high quality and not expired.

Q4: My colony formation assay results are not reproducible.

A4: Colony formation assays are sensitive to initial cell plating and culture conditions.

  • Single-Cell Suspension: Ensure you have a single-cell suspension before plating to allow for the formation of distinct colonies.

  • Low Seeding Density: Use a low seeding density (e.g., 1,000-2,500 cells/well in a 6-well plate) to avoid colony fusion.[2]

  • Extended Incubation: Allow sufficient time for colonies to form (typically 7-14 days), and ensure the medium is changed regularly to maintain cell health.[2]

Target-Specific Assay Issues

Q5: I am not observing the expected decrease in Estrogen Receptor alpha (ERα) mRNA or protein levels after this compound treatment.

A5: Several factors can influence the measurement of ERα expression.

  • Time-Dependent Effects: The downregulation of ERα may be time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing changes in mRNA and protein levels.

  • Cell Line Specificity: this compound's effect is potent in ER+ breast cancer cell lines like MCF-7 and ZR-75-1.[3] Confirm the ER status of your cell line. The compound has shown significantly less activity in ER- cell lines.[4][5]

  • Antibody and Primer Quality: For Western blotting and RT-PCR, use validated antibodies and primers specific for ERα (ESR1).

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is adapted from methods used in studies on tanshinones.[2]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000–40,000 cells per well and incubate overnight.

  • Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Colony Formation Assay

This protocol is based on methodologies described for tanshinone compounds.[2]

  • Cell Plating: Plate cells at a low density (e.g., 1,000-2,500 cells/well) in 6-well plates.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 7-14 days. Replace the medium with fresh medium containing the compound every 2-3 days.

  • Fixation: After the incubation period, wash the colonies with PBS and fix with a solution of 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Washing and Imaging: Gently wash the wells with water and allow them to air dry. Image the plates and count the number of colonies.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-proliferative activity of this compound and its analogs in various breast cancer cell lines.

CompoundCell LineER StatusHER2 StatusIC50 (µM)Reference
This compound MCF-7+-1.48
ZR-75-1++0.66
MDA-MB-231-->20
BT-549-->20
HCC1937-->20
Analog 2 SK-BR-3-++~0.2 (as ED50 µg/mL)[4]
Analog 15 MCF-7+-~0.9 (as ED50 µg/mL)[5]
ZR-75-1++~0.36 (as ED50 µg/mL)[5]
SK-BR-3-++~0.2 (as ED50 µg/mL)[5]
Analog 21 ZR-75-1++~0.2 (as IC50 µg/mL)[6]
Analog 24 ZR-75-1++~0.2 (as IC50 µg/mL)[6]
Analog 1J MCF-7+-0.01198[7]
SKBR3-++0.02371[7]
MDA-MB-231--0.06291[7]

Visualizations

Experimental Workflow for Assessing this compound Activity

G cluster_0 Initial Screening cluster_1 Confirmation of Anti-proliferative Effect cluster_2 Mechanism of Action Studies A Cell Seeding (ER+ and ER- lines) B This compound Treatment (Dose-Response) A->B C Cell Proliferation Assay (e.g., SRB) B->C D Colony Formation Assay C->D If potent and selective E RNA Extraction & RT-PCR (ESR1 mRNA levels) D->E Investigate mechanism F Protein Extraction & Western Blot (ERα protein levels) E->F

Caption: Workflow for evaluating this compound's anti-cancer effects.

Signaling Pathway of this compound in ER+ Breast Cancer Cells

G cluster_0 This compound Action cluster_1 Transcriptional Regulation cluster_2 Protein Expression and Activity cluster_3 Cellular Outcomes A This compound B Inhibition of de novo ESR1 mRNA synthesis A->B C Decreased ESR1 mRNA levels B->C D Decreased ERα Protein Levels C->D E Reduced Transcriptional Activity of ERα Target Genes D->E F Inhibition of Cell Proliferation E->F G Induction of Apoptosis E->G G A Inconsistent Results B Check Compound Handling & Stability A->B C Review Assay Protocol A->C D Verify Cell Line Characteristics A->D E Freshly prepared solutions? Protected from light? Appropriate vehicle control? B->E F Consistent cell seeding? Correct incubation times? Reagent quality? C->F G ER status confirmed? Mycoplasma contamination check? D->G

References

Technical Support Center: Large-Scale Synthesis of Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Neo-tanshinlactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The large-scale synthesis of this compound, a complex heterocyclic natural product, presents several challenges. These primarily revolve around the multi-step nature of the synthesis, the sensitivity of key reactions to scale, and the purification of intermediates and the final product. Key challenges include:

  • Yield Optimization: Achieving high and consistent yields across all synthetic steps is crucial for a viable large-scale process.

  • Palladium Catalyst Efficiency: The key palladium-mediated intramolecular biaryl coupling reaction can be sensitive to catalyst deactivation, impurities, and scalability.

  • Purification: Chromatographic purification, often employed at the lab scale, can be costly and time-consuming at an industrial scale. Developing robust crystallization or alternative purification methods is essential.

  • Reagent Cost and Availability: The cost and availability of starting materials and reagents, especially the palladium catalyst and specialized ligands, can significantly impact the economic feasibility of large-scale production.

  • Process Safety: A thorough evaluation of reaction thermodynamics and potential hazards is necessary before scaling up.

Q2: Which synthetic route is most promising for the large-scale production of this compound?

Several synthetic routes to this compound have been reported. A notable approach involves a palladium-mediated intramolecular biaryl coupling reaction as the key step to construct the core structure.[1] This convergent strategy allows for the late-stage connection of two advanced intermediates, which can be an advantage for large-scale campaigns. Another approach utilizes a cascade benzannulation-lactonization. The choice of the optimal route for scale-up will depend on a thorough process development and optimization study, considering factors like overall yield, cost of goods, and process robustness.

Q3: Are there known analogs of this compound, and do their syntheses present similar challenges?

Yes, numerous analogs of this compound have been synthesized to explore structure-activity relationships (SAR) for its anti-cancer properties.[2][3][4] The synthesis of these analogs often involves similar chemical transformations and, therefore, presents comparable challenges in terms of yield, purification, and the scalability of key reactions.

Troubleshooting Guides

Section 1: Palladium-Mediated Intramolecular Biaryl Coupling

The final step in one of the key synthetic routes to this compound is a palladium-catalyzed intramolecular biaryl coupling of a precursor ester.[1]

Issue 1: Low or inconsistent yield in the palladium-catalyzed coupling reaction.

Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and degassed. Impurities in the starting material can poison the catalyst. Consider using a higher catalyst loading or a more robust catalyst system.
Incorrect Ligand The choice of phosphine ligand is critical. Screen a variety of ligands to find the optimal one for your specific substrate and conditions.
Suboptimal Reaction Temperature Perform a temperature optimization study. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition or side product formation.
Poor Substrate Purity Ensure the precursor ester is of high purity. Impurities can interfere with the catalytic cycle.

Issue 2: Formation of significant byproducts during the coupling reaction.

Potential Cause Troubleshooting Step
Homocoupling of Starting Material This can occur if the reaction conditions are not optimal. Adjust the reaction temperature, solvent, and ligand to favor the intramolecular cyclization.
Decomposition of Starting Material or Product If the reaction is run for too long or at too high a temperature, degradation can occur. Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed.
Section 2: Multi-step Synthesis of Precursors

The synthesis of the precursors for the key coupling reaction involves multiple steps, each with its own set of potential challenges.

Issue 3: Low overall yield for the multi-step synthesis of the naphthol or furan intermediates.

Potential Cause Troubleshooting Step
Suboptimal yields in individual steps Systematically optimize each reaction in the sequence for concentration, temperature, and reaction time.
Loss of material during workup and purification Develop extractive workup procedures that minimize product loss. Explore crystallization as an alternative to chromatography for purification of intermediates to improve scalability and reduce solvent waste.

Experimental Protocols

Key Experiment: Palladium-Mediated Intramolecular Biaryl Coupling for this compound Synthesis

This protocol is based on the synthesis described by Abe et al. (2012).[1]

Reaction Scheme:

Precursor Precursor Ester Reaction Heat Precursor->Reaction Catalyst Pd(OAc)2, P(o-tol)3 Catalyst->Reaction Base Ag2CO3 Base->Reaction Solvent Toluene Solvent->Reaction Neo This compound Reaction->Neo

Figure 1: Key palladium-catalyzed cyclization step.

Materials:

  • Precursor ester (the ester formed from the corresponding naphthol and furan carboxylic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To a solution of the precursor ester in anhydrous toluene, add palladium(II) acetate, tri(o-tolyl)phosphine, and silver(I) carbonate.

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

Reaction Step Reagents and Conditions Yield (%) Reference
Intramolecular Biaryl Coupling Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, Toluene, Heat57[1]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_step Key Cyclization and Purification 5-methoxytetralone 5-methoxytetralone Naphthol intermediate Naphthol intermediate 5-methoxytetralone->Naphthol intermediate Dimethyl itaconate Dimethyl itaconate Furan carboxylic acid intermediate Furan carboxylic acid intermediate Dimethyl itaconate->Furan carboxylic acid intermediate Esterification Esterification Naphthol intermediate->Esterification Furan carboxylic acid intermediate->Esterification Precursor Ester Precursor Ester Esterification->Precursor Ester Pd-catalyzed Coupling Pd-catalyzed Coupling Precursor Ester->Pd-catalyzed Coupling Crude this compound Crude this compound Pd-catalyzed Coupling->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Figure 2: General synthetic workflow for this compound.

References

minimizing off-target effects of Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neo-tanshinlactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing its potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound selectively inhibits the proliferation of Estrogen Receptor-positive (ER+) breast cancer cells.[1] Its primary mechanism of action is the transcriptional down-regulation of the Estrogen Receptor Alpha gene (ESR1).[1] This leads to a decrease in the steady-state levels of ESR1 mRNA and subsequently, a reduction in ERα protein levels. The down-regulation of ERα disrupts its transcriptional activities, which is crucial for the growth and survival of ER+ breast cancer cells. This targeted action ultimately induces apoptosis (programmed cell death) in these cancer cells.[1]

Q2: Does this compound have any known off-target effects?

A2: While this compound is known for its selectivity towards ER+ breast cancer cells, some potential off-target effects or alternative mechanisms have been suggested by studies on its analogs. For instance, a D-ring modified analog of this compound has been shown to induce DNA double-strand breaks and activate the ATM-Chk2-p53 signaling pathway, leading to apoptosis.[2] It is important to note that this was observed with a synthetic analog, and it is not confirmed if the parent compound, this compound, shares this activity. Additionally, some studies have reported inhibitory effects of this compound on ER-negative, HER2-overexpressing breast cancer cell lines, suggesting that its activity may not be exclusively limited to ERα down-regulation.[3]

Q3: How can I minimize potential off-target effects in my experiments?

A3: To minimize potential off-target effects of this compound, consider the following strategies:

  • Use the lowest effective concentration: Determine the IC50 value for your specific cell line and use concentrations around this value for your experiments to reduce the likelihood of engaging off-target molecules.

  • Employ control cell lines: Include ER-negative cell lines in your experiments to distinguish between ERα-dependent and potential off-target effects.

  • Perform rescue experiments: If a potential off-target is identified, attempt to rescue the phenotype by overexpressing the target or using a known activator of the pathway.

  • Validate findings with structurally different inhibitors: If you hypothesize an off-target effect on a particular kinase or pathway, use a structurally unrelated inhibitor of that same target to see if it phenocopies the effects of this compound.

  • Consider Kinome Scanning or Proteomic Profiling: For in-depth analysis, services like KINOMEscan® can be used to screen this compound against a large panel of kinases to identify potential off-target interactions.[4][5] Similarly, proteomic approaches can provide a broader view of the cellular proteins affected by the compound.[6][7]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
DMSO Concentration Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line.
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Assay Incubation Time Standardize the incubation time with this compound. A 72-hour incubation is commonly used.
Issue 2: No significant decrease in ERα protein levels after treatment.
Potential Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response experiment to ensure the concentration of this compound is sufficient to induce ERα down-regulation.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a decrease in ERα protein.
Poor Antibody Quality Validate your ERα antibody using a positive control (e.g., lysate from untreated ER+ cells) and a negative control (e.g., lysate from ER- cells).
Protein Degradation Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of ERα during sample preparation.
Issue 3: High background in Western blot analysis.
Potential Cause Troubleshooting Step
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk).
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with low background.
Inadequate Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineER StatusIC50 (µM)Reference
MCF7ER+1.48
ZR-75-1ER+0.66
MDA-MB-231ER->20
BT-549ER->20
HCC1937ER->20

Table 2: In Vitro Activity of this compound Analog 1J

Cell LineER StatusIC50 (nM)Reference
MCF-7ER+11.98[2]
SKBR3ER-23.71[2]
MDA-MB-231ER-62.91[2]

Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines.[8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for 72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Western Blot for ERα Detection

This protocol provides a general procedure for detecting ERα protein levels following this compound treatment.[11][12][13]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Neo_tanshinlactone_MoA This compound This compound ESR1 Gene ESR1 Gene This compound->ESR1 Gene Inhibits Transcription ERα mRNA ERα mRNA ESR1 Gene->ERα mRNA Transcription ERα Protein ERα Protein ERα mRNA->ERα Protein Translation ERα Target Genes ERα Target Genes ERα Protein->ERα Target Genes Activates Cell Proliferation Cell Proliferation ERα Target Genes->Cell Proliferation Promotes Apoptosis Apoptosis

Caption: Mechanism of Action of this compound in ER+ Breast Cancer Cells.

Apoptosis_Pathway This compound This compound ERα Down-regulation ERα Down-regulation This compound->ERα Down-regulation Pro-apoptotic Signals Pro-apoptotic Signals ERα Down-regulation->Pro-apoptotic Signals Caspase-3 Activation Caspase-3 Activation Pro-apoptotic Signals->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the IC50 consistent? start->q1 a1 Check cell density, DMSO concentration, and compound stability. q1->a1 No q2 Is ERα down-regulation observed? q1->q2 Yes a1->q2 a2 Verify concentration, treatment duration, and antibody quality. q2->a2 No q3 Is there high background in Western blot? q2->q3 Yes a2->q3 a3 Optimize blocking, antibody concentration, and washing steps. q3->a3 Yes end Problem Resolved q3->end No a3->end

References

Neo-tanshinlactone degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of neo-tanshinlactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza. It has demonstrated significant potential as an anti-cancer agent, particularly for estrogen receptor-positive (ER+) breast cancer.[1] The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for the development of effective and safe pharmaceutical formulations. Degradation of the compound can lead to a loss of therapeutic activity and the formation of potentially harmful impurities.

Q2: What are the known degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (containing a furan ring and a lactone moiety) and data from structurally related tanshinones like Tanshinone IIA, the following degradation pathways are likely:

  • Photodegradation: Exposure to light, particularly UV radiation, is a likely cause of degradation. Studies on Tanshinone IIA have shown it to be unstable under light conditions.[2][3]

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of this compound. Tanshinone IIA has been reported to be unstable at high temperatures.[2][3]

  • Hydrolysis (pH-dependent): The lactone ring in this compound may be susceptible to hydrolysis under acidic or basic conditions. Furan-containing compounds, in general, can exhibit instability in acidic and basic environments.

  • Oxidative Degradation: The presence of oxidizing agents could potentially lead to the degradation of the molecule, although specific studies on this compound are lacking.

Q3: How can I prevent the degradation of my this compound samples?

A3: To minimize degradation, the following precautions are recommended:

  • Storage: Store this compound as a solid in a tightly sealed container at -20°C or below, protected from light. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of solutions is necessary, they should be kept at -20°C or -80°C in light-protected vials and used as quickly as possible.

  • Handling: During experiments, minimize the exposure of this compound solutions to light by using amber-colored vials or wrapping containers in aluminum foil. Avoid prolonged exposure to elevated temperatures.

  • Solvent Selection: Use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the stock solution using HPLC.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.1. Review sample preparation and handling procedures to identify potential exposure to light, heat, or extreme pH. 2. Conduct a forced degradation study to identify potential degradation products and their retention times.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation.1. Standardize sample preparation and handling procedures across all experiments. 2. Always use freshly prepared solutions. 3. Quantify the concentration of this compound in solution before each critical experiment.

Quantitative Data

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a summary of stability data for the structurally related compound, Tanshinone IIA, which can serve as a general guide.

Table 1: Stability of Tanshinone IIA Under Various Conditions

Condition Solvent Temperature Observation Reference
Light Exposure SolutionRoom TemperatureUnstable and prone to degradation.[2][3]
High Temperature Solution> 40°CUnstable and prone to degradation.[2][3]
Aqueous Solution AqueousNot SpecifiedConcentration of all tested tanshinones decreased after 24 hours.[4]

Experimental Protocols

Protocol 1: Representative Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 4 hours. Neutralize with an equimolar amount of HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Keep the solid this compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
  • Photodegradation: Expose the stock solution to direct sunlight for 8 hours and separately to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time points, withdraw aliquots of each stressed sample.
  • If necessary, dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.
  • Calculate the percentage of degradation and identify the retention times of any new peaks (degradation products).

Protocol 2: Representative Stability-Indicating HPLC Method

This protocol provides a template for developing an HPLC method to separate this compound from its potential degradation products. Optimization will be required.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

    • Initial conditions: 30% acetonitrile.

    • Gradient: Linearly increase to 90% acetonitrile over 20 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, likely in the range of 250-280 nm).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxide Oxidative Degradation (3% H₂O₂, RT) prep->oxide Expose to Stress thermal Thermal Degradation (80°C, Solid & Solution) prep->thermal Expose to Stress photo Photodegradation (Sunlight & UV) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - % Degradation - Identify Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus cluster_targets NTL This compound ERa Estrogen Receptor α (ERα) (ESR1 mRNA) NTL->ERa Inhibits de novo synthesis Apoptosis Apoptosis NTL->Apoptosis Induces Transcription Transcription of Target Genes ERa->Transcription Promotes Proliferation Cell Proliferation GREB1 GREB1 Transcription->GREB1 TFF1 TFF1 Transcription->TFF1 CCND1 CCND1 Transcription->CCND1 Transcription->Proliferation Leads to

Caption: this compound's effect on the ERα signaling pathway.

References

Technical Support Center: Refining Purification Methods for Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Neo-tanshinlactone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general purity level of this compound required for in vitro versus in vivo studies?

A1: For initial in vitro assays, a purity of >95% is often acceptable to obtain reliable biological data. However, for in vivo studies, a much higher purity of >98% or even >99% is recommended to avoid confounding results from impurities that may have their own biological activities or toxicities.

Q2: What are the most common methods for purifying this compound?

A2: The most common methods for purifying this compound are column chromatography and recrystallization. For higher purity or separation from closely related analogs, preparative High-Performance Liquid Chromatography (prep-HPLC) is often employed.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities with different chemical scaffolds. Mass Spectrometry (MS) is used to confirm the molecular weight.

Q4: What are the key stability concerns for this compound during purification and storage?

A4: While specific stability data is not extensively published, compounds with lactone moieties can be susceptible to hydrolysis under strong acidic or basic conditions. It is advisable to use neutral pH conditions during purification and storage. For long-term storage, keeping the compound as a dry solid at -20°C in a tightly sealed container, protected from light, is recommended.

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of this compound from other tanshinones (e.g., Tanshinone IIA, Cryptotanshinone).

  • Possible Cause: The solvent system used for elution does not have the optimal polarity to resolve compounds with similar structures.

  • Solution:

    • Optimize the solvent system: A common mobile phase for tanshinone separation is a gradient of ethyl acetate in hexane or petroleum ether. Try a shallower gradient to increase the resolution between closely eluting peaks.

    • Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a bonded phase like C18 for reversed-phase chromatography.

Problem 2: this compound is eluting too quickly with the solvent front.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate) and increasing the proportion of the less polar solvent (e.g., hexane).

Problem 3: this compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the concentration of the more polar solvent.

Recrystallization Purification

Problem 1: this compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is not a suitable choice for dissolving this compound.

  • Solution: Consult a solubility table (see Table 1) and choose a solvent in which this compound has good solubility at elevated temperatures and poor solubility at room temperature or below. A two-solvent system may be necessary.

Problem 2: No crystals form upon cooling.

  • Possible Cause 1: The solution is not supersaturated. Too much solvent was used.

  • Solution 1: Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.

  • Possible Cause 2: The cooling process is too rapid, which can favor the formation of an oil or amorphous solid over crystals.

  • Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause 3: The solution is too pure, and there are no nucleation sites for crystal growth.

  • Solution 3: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available.

Problem 3: The recrystallized product is an oil or is sticky.

  • Possible Cause: The presence of impurities is depressing the melting point and preventing crystallization.

  • Solution: The material may require another round of purification, such as column chromatography, to remove the impurities before attempting recrystallization again.

Preparative HPLC Purification

Problem 1: Peak fronting or tailing in the chromatogram.

  • Possible Cause 1: Column overload. Too much sample has been injected.

  • Solution 1: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 2: The mobile phase is not optimal for the compound, or the column is degrading.

  • Solution 2: Optimize the mobile phase composition and pH. Ensure the column is properly equilibrated and has not exceeded its lifetime.

Problem 2: Co-elution of impurities with the this compound peak.

  • Possible Cause: The chosen mobile phase and stationary phase are not providing sufficient resolution.

  • Solution:

    • Method Development: Adjust the mobile phase composition (e.g., the ratio of organic solvent to water/buffer) or the gradient slope.

    • Alternative Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for your impurities.

Quantitative Data

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventEstimated SolubilityUse in Purification
DichloromethaneHighGood dissolving solvent for chromatography loading.
ChloroformHighGood dissolving solvent for chromatography loading.
Ethyl AcetateModerateCommon mobile phase component for column chromatography.
AcetoneModeratePotential recrystallization solvent.
MethanolLow to ModeratePotential recrystallization solvent or mobile phase for prep-HPLC.
EthanolLow to ModeratePotential recrystallization solvent or mobile phase for prep-HPLC.
HexaneVery LowAnti-solvent in recrystallization; main mobile phase for normal phase chromatography.
WaterInsolubleUsed in reversed-phase HPLC as the weak solvent.

Note: The solubility data is estimated based on the behavior of similar tanshinone compounds and general principles of organic chemistry. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound from a Crude Extract
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude extract to be purified (a general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica gel to settle, and then add a small layer of sand to the top to protect the surface.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. This is the dry loading method.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, and so on.

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain this compound.

    • Combine the fractions that contain pure this compound.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • In a small test tube, add a small amount of the impure this compound.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube gently. The compound should dissolve completely.

    • Allow the test tube to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few more minutes.

    • If charcoal was used, perform a hot gravity filtration to remove it.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to dry completely under vacuum.

Visualizations

experimental_workflow start Crude Extract col_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) start->col_chrom frac_analysis TLC/HPLC Analysis of Fractions col_chrom->frac_analysis combine_pure Combine Pure Fractions frac_analysis->combine_pure Pure waste Impure Fractions frac_analysis->waste Impure evaporate1 Evaporate Solvent combine_pure->evaporate1 impure_solid Impure Solid evaporate1->impure_solid recrystallize Recrystallization impure_solid->recrystallize collect_crystals Collect & Dry Crystals recrystallize->collect_crystals final_product Pure this compound collect_crystals->final_product

Caption: General purification workflow for this compound.

troubleshooting_column_chromatography start Poor Separation cause1 Suboptimal Solvent System start->cause1 solution1a Use a Shallower Gradient cause1->solution1a solution1b Change Stationary Phase (e.g., Alumina, C18) cause1->solution1b

Caption: Troubleshooting poor separation in column chromatography.

troubleshooting_recrystallization start No Crystals Form cause1 Solution Not Supersaturated start->cause1 cause2 Cooling Too Rapid start->cause2 cause3 Lack of Nucleation Sites start->cause3 solution1 Evaporate Excess Solvent cause1->solution1 solution2 Allow Slow Cooling cause2->solution2 solution3a Scratch Flask cause3->solution3a solution3b Add Seed Crystal cause3->solution3b

Caption: Troubleshooting failure of crystallization.

Technical Support Center: Addressing Bioavailability Challenges of Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant bioavailability challenges associated with Neo-tanshinlactone, a promising lipophilic compound. Due to its inherent physicochemical properties, researchers often encounter difficulties in achieving adequate systemic exposure in preclinical and clinical studies. This guide offers insights into the underlying issues and provides actionable strategies to enhance its solubility, dissolution, and ultimately, its in vivo performance.

I. Troubleshooting Guide

This section addresses common experimental issues encountered when working with this compound, focusing on its poor aqueous solubility and the resulting low bioavailability.

Problem Potential Cause Recommended Solution
Low or inconsistent in vitro activity Poor dissolution of this compound in aqueous assay media. The compound may be precipitating out of solution.- Incorporate a co-solvent: Use a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your cell culture media or buffer to maintain solubility. Ensure the final solvent concentration is non-toxic to the cells. - Complexation with cyclodextrins: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, which can significantly enhance the aqueous solubility of lipophilic compounds. - Prepare a stock solution in a suitable organic solvent: Dissolve this compound in a solvent like DMSO at a high concentration and then dilute it into the aqueous medium immediately before use, ensuring vigorous mixing.
High variability in animal pharmacokinetic studies Inconsistent absorption from the gastrointestinal (GI) tract due to poor solubility and dissolution rate. Food effects can also contribute to variability.- Formulation as a solid dispersion: Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP K30, Poloxamer 188) can improve its dissolution rate.[1] - Lipid-based formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization in the GI tract.[2] - Control feeding schedule: Standardize the feeding schedule of experimental animals to minimize the impact of food on drug absorption.
Low oral bioavailability in animal models Poor aqueous solubility, limited dissolution in GI fluids, and potentially poor membrane permeability.- Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate. - Nanoformulations: Encapsulating this compound in nanoparticles (e.g., lipid nanocapsules) can protect it from degradation and enhance its absorption.[2] - Combination approaches: Consider combining strategies, such as a solid dispersion formulated into a capsule or a lipid-based formulation, to address multiple barriers to absorption.
Precipitation of the compound upon dilution of a stock solution The aqueous medium cannot maintain the supersaturated concentration of the highly lipophilic this compound.- Use of precipitation inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to help maintain a supersaturated state and prevent precipitation. - Optimize the dilution process: Dilute the stock solution slowly and with constant, vigorous stirring into the aqueous phase. Pre-warming the aqueous phase may also help.

II. Frequently Asked Questions (FAQs)

1. What are the primary reasons for the low bioavailability of this compound?

2. What formulation strategies are recommended for improving the oral absorption of this compound?

Several formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by presenting the drug in an amorphous form and improving its wettability.[1]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs in the gut. They form fine emulsions or microemulsions upon contact with gastrointestinal fluids, facilitating drug absorption.[2]

  • Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution. Technologies like lipid nanocapsules have been shown to improve the oral bioavailability of similar compounds like Tanshinone IIA.[2]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule within their hydrophobic core, forming a complex with a hydrophilic exterior that has improved aqueous solubility.

3. Is there a known signaling pathway that this compound is involved in that might affect its absorption or metabolism?

Currently, the known signaling pathways for this compound are primarily related to its anti-cancer effects, such as the transcriptional down-regulation of estrogen receptor alpha in breast cancer cells.[3] There is no direct evidence to suggest that these pathways influence its absorption. However, like many lipophilic compounds, this compound is a likely candidate for metabolism by cytochrome P450 enzymes in the liver.

4. How can I assess the permeability of this compound in my experiments?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4] This assay uses a monolayer of human colon adenocarcinoma cells to simulate the intestinal barrier. The apparent permeability coefficient (Papp) is measured to classify compounds as having low, moderate, or high permeability.[5][6] Given the lipophilic nature of this compound, it is hypothesized to have moderate to high permeability, but this needs to be confirmed experimentally.

5. Are there any known drug-drug interactions to be aware of when working with this compound?

While specific drug-drug interaction studies for this compound are not widely published, its potential metabolism by cytochrome P450 enzymes suggests a possibility of interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. Additionally, some tanshinones have been shown to inhibit the P-glycoprotein (P-gp) efflux pump, which could affect the absorption and disposition of other P-gp substrate drugs.[7]

III. Experimental Protocols

A. Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general guideline for preparing a solid dispersion to enhance the dissolution of this compound.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., Ethanol or a mixture of Dichloromethane and Methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in a suitable organic solvent. Ensure complete dissolution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

B. In Vitro Dissolution Testing

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

Dissolution Medium:

  • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin

  • Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin

Procedure:

  • Medium Preparation: Prepare the dissolution media and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Place a known amount of the this compound formulation (e.g., an amount equivalent to a specific dose) into each dissolution vessel.

  • Operation: Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.

IV. Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategies cluster_3 In Vitro Evaluation cluster_4 In Vivo Evaluation cluster_5 Outcome Problem Low Oral Bioavailability of This compound Solubility Aqueous Solubility Assay Problem->Solubility Poor Solubility Permeability Caco-2 Permeability Assay Problem->Permeability Potential Permeability Issues SD Solid Dispersion Solubility->SD Lipid Lipid-Based Formulation Solubility->Lipid Nano Nanoformulation Solubility->Nano Complex Cyclodextrin Complexation Solubility->Complex Dissolution Dissolution Testing SD->Dissolution Lipid->Dissolution Nano->Dissolution Complex->Dissolution PK Pharmacokinetic Studies (Animal Model) Dissolution->PK Outcome Enhanced Bioavailability PK->Outcome

Caption: Workflow for addressing this compound bioavailability.

Signaling_Pathway NTL This compound ER_alpha Estrogen Receptor α (ERα) Gene (ESR1) NTL->ER_alpha Inhibits de novo synthesis Apoptosis Apoptosis NTL->Apoptosis Induces Transcription Transcription ER_alpha->Transcription ESR1_mRNA ESR1 mRNA Transcription->ESR1_mRNA Translation Translation ESR1_mRNA->Translation ER_alpha_Protein ERα Protein Translation->ER_alpha_Protein E2_ER_Complex E2-ERα Complex ER_alpha_Protein->E2_ER_Complex E2 Estrogen (E2) E2->E2_ER_Complex ERE Estrogen Response Element (ERE) E2_ER_Complex->ERE Target_Genes Target Gene Transcription ERE->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: this compound's inhibitory effect on ERα signaling.

References

Technical Support Center: Neo-tanshinlactone Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and standardized protocols for researchers conducting molecular docking studies of Neo-tanshinlactone, with a primary focus on its interaction with Estrogen Receptor alpha (ERα).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My docking simulation with this compound fails to produce any viable poses. What are the initial checks?

A1: A complete failure to generate docking poses can stem from several issues. Systematically check the following:

  • Input File Integrity: Ensure your PDBQT files for both the protein (receptor) and this compound (ligand) are not corrupted and have been correctly prepared. This includes adding polar hydrogens and assigning correct charges.

  • Atomic Overlap: The initial position of the ligand might be too close to the receptor, causing an atomic clash that docking software cannot resolve. Try repositioning the ligand further from the binding site before starting the simulation.

  • Grid Box Definition: Verify that your grid box, which defines the search space for the docking algorithm, completely encloses the target binding site. An improperly defined or sized grid is a common reason for failure.[1]

  • Ligand Size: While this compound is not excessively large, some software may have limits on the number of atoms or rotatable bonds. Confirm your ligand's properties are within the software's acceptable range.[1]

Q2: The predicted binding energy for this compound is very high (positive or near-zero), suggesting poor binding. How can I refine this?

A2: A high binding energy, indicating unfavorable binding, can be misleading. Consider these refinement steps:

  • Receptor Preparation: The most critical step is proper receptor preparation. Ensure all non-essential water molecules have been removed from the binding pocket and that the protonation states of key residues (like Histidine) are correct for the physiological pH.

  • Ligand Conformation: this compound, as a natural product, has a specific stereochemistry. Ensure the 3D structure of your ligand has the lowest energy conformation. Use energy minimization tools (like Avogadro or Chimera) before docking.

  • Scoring Function Limitations: Be aware that scoring functions are approximations and may not perfectly represent the binding affinity of all chemical scaffolds.[2] Consider using multiple docking programs and comparing the results (consensus docking) for a more robust prediction.[3]

Q3: this compound docks outside the known active site of my target protein (e.g., the ligand-binding domain of ERα). What went wrong?

A3: This is a frequent issue related to the definition of the search space.

  • Grid Box Centering: Double-check the coordinates used to center your grid box. They must be centered on the known active site of the protein. For ERα, this would be the ligand-binding pocket where estradiol or tamoxifen binds. For the ERα structure with PDB ID 3ERT, this site is well-defined.[4]

  • Grid Box Size: If the grid box is excessively large, the algorithm may find energetically favorable, but biologically irrelevant, poses on the protein's surface. Reduce the grid box dimensions to tightly encompass the binding pocket. A common starting point is a cube with 20-25 Å sides centered on the co-crystallized ligand.

  • Blind vs. Focused Docking: If you are unsure of the binding site, you might be performing a "blind dock" with a grid box covering the entire protein. While useful for identifying potential allosteric sites, it can miss the true active site if the scoring function inaccurately favors a surface groove. For a known target like ERα, a focused dock is recommended.

Q4: The top-ranked docking pose shows significant steric clashes. How should I interpret this?

A4: Steric clashes in the final pose indicate a physically unrealistic interaction.

  • Increase Exhaustiveness: The search algorithm may not have explored enough conformations to find a clash-free pose. In software like AutoDock Vina, increasing the exhaustiveness parameter (e.g., from the default of 8 to 16 or higher) allows for a more thorough search, at the cost of longer computation time.[5]

  • Receptor Flexibility: By default, most rapid docking methods treat the receptor as rigid. However, protein side chains can move to accommodate a ligand (induced fit). If clashes persist, consider using software that allows for side-chain flexibility in key active site residues.

  • Visual Inspection: Always visually inspect the top poses. Sometimes, minor clashes can be resolved with post-docking energy minimization. Significant clashes, however, likely indicate an incorrect binding mode.

Quantitative Data: Representative Docking Scores

Molecular docking predicts the binding affinity between a ligand and a protein, typically reported in kcal/mol. Lower (more negative) values indicate stronger, more favorable binding. The following table provides representative binding energies for natural products and known ligands targeting the Estrogen Receptor alpha (ERα) ligand-binding domain, providing a benchmark for your own results.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Reference Compound
This compound ERα3ERTTo be determined4-Hydroxytamoxifen
ZINC95486083ERα3ERT-11.88Tamoxifen (-8.32)[6]
ZINC69481841ERα3ERT-10.47Tamoxifen (-8.32)[6]
PBD-17ERα3ERT-11.214-OHT (-11.21)[4]
PBD-20ERα3ERT-11.154-OHT (-11.21)[4]
4-HydroxytamoxifenERα6V87-10.05Native Ligand[7]

Note: The binding energy of this compound to ERα should be determined through your own docking experiments and validated against experimental data where possible.

Experimental Protocols

Protocol 1: Molecular Docking of this compound with ERα using AutoDock Vina

This protocol outlines a standard procedure for docking this compound into the ligand-binding domain of Estrogen Receptor alpha.

1. Preparation of the Receptor (ERα): a. Download the crystal structure of the ERα ligand-binding domain from the Protein Data Bank. A suitable structure is PDB ID: 3ERT , which is co-crystallized with 4-hydroxytamoxifen.[4] b. Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, AutoDock Tools). c. Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (4-hydroxytamoxifen). d. Add polar hydrogen atoms to the protein. e. Assign partial charges (e.g., Gasteiger charges). f. Save the prepared receptor file in the PDBQT format (receptor.pdbqt).

2. Preparation of the Ligand (this compound): a. Obtain the 3D structure of this compound (e.g., from PubChem). b. Use a tool like Avogadro or ChemDraw to ensure the correct stereochemistry and perform an initial energy minimization. c. Load the ligand structure into AutoDock Tools. d. Define the rotatable bonds. AutoDock Tools can do this automatically, but it should be verified. e. Save the prepared ligand file in the PDBQT format (ligand.pdbqt).

3. Definition of the Grid Box (Search Space): a. Load the prepared receptor (receptor.pdbqt) into AutoDock Tools. b. Center the grid box on the active site. For 3ERT, this can be done by centering it on the position of the original ligand. A study using this PDB ID set grid center coordinates to X=27.432, Y=-2.033, Z=26.269.[6] c. Set the dimensions of the grid box to fully enclose the binding site. A size of 40 x 40 x 40 Å is a reasonable starting point for this specific active site.[6] d. Save the grid parameter information.

4. Execution of Docking with AutoDock Vina: a. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid box parameters, and the exhaustiveness.

receptor = receptor.pdbqt ligand = ligand.pdbqt

5. Analysis of Results: a. Vina will generate an output.pdbqt file containing the predicted binding poses (typically 9), ranked by binding affinity. b. The log.txt file will contain the binding energy scores for each pose. c. Visually inspect the top-ranked poses to analyze interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues of ERα, such as Glu353, Arg394, and Leu387.[4]

Visualizations

Workflow for Molecular Docking

G prep_ligand 1. Prepare Ligand (this compound) define_grid 3. Define Grid Box (Center on Active Site) prep_ligand->define_grid prep_protein 2. Prepare Receptor (e.g., ERα, PDB: 3ERT) prep_protein->define_grid run_docking 4. Run Docking (AutoDock Vina) define_grid->run_docking analyze_results 5. Analyze Results (Scores & Poses) run_docking->analyze_results validate 6. Post-Docking Validation analyze_results->validate

Caption: A generalized workflow for a molecular docking experiment.

Troubleshooting Logic for Failed Docking Runs

G start Docking Run Fails (No Poses Generated) check_files Check Input Files (.pdbqt format correct?) start->check_files check_grid Verify Grid Box (Encloses active site?) check_files->check_grid Files OK fix_files Fix File Corruption Re-prepare ligand/receptor check_files->fix_files Files Corrupt check_clash Check Initial Position (Ligand too close?) check_grid->check_clash Grid OK fix_grid Adjust Grid Center/Size check_grid->fix_grid Grid Incorrect fix_pos Reposition Ligand check_clash->fix_pos Clash Detected success Re-run Docking check_clash->success Position OK (Check other params) fix_files->success fix_grid->success fix_pos->success

Caption: Decision tree for troubleshooting failed docking simulations.

Estrogen Receptor Alpha (ERα) Genomic Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen (e.g., Estradiol) er_inactive Inactive ERα Monomer (Bound to HSP90) estrogen->er_inactive Binds er_active Active ERα Monomer er_inactive->er_active HSP90 Dissociates er_dimer ERα Dimer er_active->er_dimer Dimerization ere Estrogen Response Element (ERE) on DNA er_dimer->ere Translocates to Nucleus & Binds DNA transcription Gene Transcription ere->transcription Recruits Co-activators

Caption: Simplified genomic signaling pathway of Estrogen Receptor alpha.[8][9]

References

Validation & Comparative

A Comparative Guide to Neo-tanshinlactone and Other Major Tanshinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Neo-tanshinlactone against other prominent tanshinones, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone. The information is supported by experimental data to facilitate informed decisions in research and drug development.

Overview of Tanshinones

Tanshinones are a group of lipophilic abietane diterpenes extracted from the dried root of Salvia miltiorrhiza (Danshen).[1] They are known for a wide array of pharmacological effects, including anticancer, anti-inflammatory, and cardiovascular protective activities.[2][3] While Tanshinone I, Tanshinone IIA, and Cryptotanshinone are the most extensively studied, emerging compounds like this compound have demonstrated potent and selective activities, particularly in cancer research.[1][4]

Comparative Anticancer Activity

Tanshinones exhibit significant cytotoxic effects across various cancer cell lines. Their mechanisms of action often involve inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth and metastasis.[5][6]

Quantitative Comparison of Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other tanshinones in different human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound ZR-75-1Breast (ER+)~0.1 (as µg/mL)[7]
SK-BR-3Breast (HER2++)~0.2 (as µg/mL)[7]
MCF-7Breast (ER+)11.98 nM (Analogue 1J)[8]
MDA-MB-231Breast (Triple-Negative)62.91 nM (Analogue 1J)[8]
Tanshinone I K562Chronic Myeloid LeukemiaNot specified, but showed dose- and time-dependent inhibition[9]
Lung Cancer CellsLungShowed most potent effect compared to CT and Tan IIA[6]
MCF-7Breast16.97 (HCT, related compound)[10]
Tanshinone IIA VariousProstate, Breast, Colon, Lung, Liver, etc.Broad range from sub-µM to high µM[1]
HeLaCervical>25[10]
MCF-7Breast>25[10]
Cryptotanshinone HeLaCervical>25[10]
MCF-7Breast>25[10]
Rh30Rhabdomyosarcoma2.5 - 40 (dose-dependent inhibition)[1]
DU 145Prostate2.5 - 40 (dose-dependent inhibition)[1]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanisms of Anticancer Action & Signaling Pathways

Tanshinones modulate multiple signaling pathways to exert their anticancer effects.

  • This compound: Shows potent and selective activity against breast cancer.[4] It has been found to selectively inhibit the proliferation of estrogen receptor-positive (ER+) breast cancer cells by transcriptionally down-regulating estrogen receptor alpha (ERα).[11] Some analogues of this compound can also induce apoptosis in human breast cancer cells through DNA damage, triggering the activation of ATM, Chk2, and p53.[8]

  • Tanshinone I: Inhibits the growth of various cancer cells by inducing apoptosis and cell cycle arrest.[6][12] In chronic myeloid leukemia cells, it activates the JNK signaling pathway while inhibiting the ERK and ATF2 pathways.[9] In colon cancer cells, apoptosis is mediated by caspase-3 and p53.[12]

  • Tanshinone IIA: Has demonstrated broad anticancer efficacy against numerous cancer cell lines.[13] Its effects are mediated through the modulation of several signaling pathways, including the inhibition of PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.[5][14]

  • Cryptotanshinone: Exerts its antitumor effects by targeting pathways like STAT3, PI3K/Akt/mTOR, and MAPK.[15][16][17] It has been shown to suppress cell proliferation and glucose metabolism in ovarian cancer cells via the STAT3/SIRT3 signaling pathway.[15]

Below is a diagram illustrating a generalized experimental workflow for evaluating the anticancer activity of tanshinones.

G cluster_invitro In Vitro Analysis cluster_data Data Analysis & Interpretation cell_culture Cancer Cell Lines (e.g., MCF-7, K562) treatment Treatment with Tanshinones (this compound, Tan I, Tan IIA, CT) cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay flow_cytometry Apoptosis & Cell Cycle Analysis (Flow Cytometry) treatment->flow_cytometry western_blot Protein Expression Analysis (Western Blot) treatment->western_blot ic50 IC50 Value Calculation mtt_assay->ic50 apoptosis_rate Quantification of Apoptosis flow_cytometry->apoptosis_rate pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Fig. 1: Experimental workflow for anticancer evaluation.

The following diagram illustrates the key signaling pathways affected by different tanshinones in cancer cells.

G cluster_tanshinones Tanshinones cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes NTL This compound ERa ERα NTL->ERa inhibits DNA_damage DNA Damage (ATM/Chk2/p53) NTL->DNA_damage induces T1 Tanshinone I JNK JNK T1->JNK activates ERK ERK T1->ERK inhibits T2A Tanshinone IIA PI3K_Akt PI3K/Akt T2A->PI3K_Akt inhibits CT Cryptotanshinone CT->PI3K_Akt inhibits STAT3 STAT3 CT->STAT3 inhibits Proliferation Decreased Proliferation ERa->Proliferation Apoptosis Apoptosis DNA_damage->Apoptosis JNK->Apoptosis ERK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation

Fig. 2: Tanshinone-modulated anticancer signaling pathways.

Comparative Anti-inflammatory Activity

Tanshinones possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Effects (IC50 Values)

The inhibitory effects of different tanshinones on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages are presented below.

CompoundInflammatory MarkerCell Line/ModelIC50 (µM)Reference
Cryptotanshinone Nitric Oxide (NO)RAW 264.7 macrophages1.5[18]
Tanshinone IIA Nitric Oxide (NO)RAW 264.7 macrophages8[18]
Tanshinone I Nitric Oxide (NO)RAW 264.7 macrophagesNo significant inhibition[18]

Based on this data, Cryptotanshinone is a more potent inhibitor of nitric oxide production compared to Tanshinone IIA and Tanshinone I.

Mechanisms of Anti-inflammatory Action & Signaling Pathways

The anti-inflammatory actions of tanshinones are often linked to the modulation of the NF-κB and MAPK signaling pathways.[16][19] For instance, Cryptotanshinone has been shown to inhibit lipopolysaccharide (LPS)-triggered Toll-like receptor 4 (TLR4) signaling and downstream NF-κB pathways.[19] Tanshinone IIA can regulate the NRF2/NLRP3 signaling pathway to reduce oxidative stress and inflammation.[20]

The following diagram depicts the general mechanism of anti-inflammatory action by tanshinones.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_MAPK NF-κB & MAPK Pathways TLR4->NFkB_MAPK Tanshinones Tanshinones (e.g., Cryptotanshinone, Tanshinone IIA) Tanshinones->NFkB_MAPK Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB_MAPK->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Fig. 3: Anti-inflammatory signaling pathway of tanshinones.

Comparative Cardiovascular Effects

Several tanshinones, particularly Tanshinone IIA and Cryptotanshinone, have demonstrated protective effects on the cardiovascular system.[21][22] These effects are attributed to their anti-inflammatory, antioxidant, and regulatory actions on vascular smooth muscle cells.[3][21]

  • Tanshinone IIA: Has been clinically used in some Asian countries for coronary heart disease.[22] It exerts cardioprotective effects by activating PI3K/Akt and MAPK signaling pathways, which protect against ischemia/reperfusion injury.[14] It can also dilate coronary arteries and increase blood flow.[23][24]

  • Cryptotanshinone: Also exhibits cardioprotective effects by regulating multiple pathways, including those involved in oxidative stress and inflammatory responses.[21] It can enhance cell viability by downregulating the ERK and NF-κB pathways.[21]

Currently, there is limited published data on the specific cardiovascular effects of this compound for a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[25]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the tanshinone compounds and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Culture and Treatment: Culture and treat cells with tanshinones as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and evaluate the effect of tanshinones on signaling pathways.[27]

  • Protein Extraction: Treat cells with tanshinones, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and other major tanshinones.

  • This compound and its analogues emerge as particularly potent and selective anticancer agents, especially against breast cancer, with a unique mechanism involving the downregulation of ERα and induction of DNA damage.[8][11]

  • Cryptotanshinone demonstrates the most potent anti-inflammatory activity in the context of nitric oxide inhibition.[18]

  • Tanshinone I and Tanshinone IIA have well-documented, broad-spectrum anticancer activities, modulating key survival and proliferation pathways like PI3K/Akt and MAPK.[5][9][14]

  • Tanshinone IIA and Cryptotanshinone have established cardiovascular protective effects.[21]

The choice of a specific tanshinone for further research and development should be guided by the desired therapeutic application and the specific molecular targets of interest. The provided data and experimental protocols offer a foundational resource for these endeavors.

References

A Comparative Analysis of Neo-tanshinlactone and Tamoxifen in Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of neo-tanshinlactone, a natural product, and tamoxifen, the standard-of-care selective estrogen receptor modulator (SERM), in the context of estrogen receptor-positive (ER+) breast cancer. The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to generate the supporting data.

Mechanisms of Action: A Tale of Two ER Modulators

Tamoxifen is a well-established SERM that competitively binds to the estrogen receptor (ERα), acting as an antagonist in breast tissue. This binding prevents estrogen from activating the receptor, thereby inhibiting the transcription of estrogen-responsive genes that drive tumor cell proliferation.[1]

This compound, a compound isolated from Salvia miltiorrhiza, presents a distinct mechanism of action. Instead of competitively inhibiting estrogen binding, it has been shown to down-regulate the transcription of the estrogen receptor alpha gene (ESR1).[2][3] This leads to a decrease in the overall levels of the ERα protein, thereby diminishing the cellular response to estrogen and inducing apoptosis in ER+ breast cancer cells.[2][3]

A key distinction in their mechanisms is that while tamoxifen blocks the receptor, this compound reduces the amount of the receptor available to be blocked or activated. This difference suggests that this compound could be effective in tamoxifen-resistant tumors where resistance is not driven by mutations in the ligand-binding domain. Furthermore, studies have indicated a synergistic effect when this compound and tamoxifen are used in combination on ER+ MCF-7 cells.[2][3]

Signaling_Pathway cluster_0 Estrogen Action cluster_1 Drug Intervention Estrogen Estrogen ERα ERα Estrogen->ERα Binds ERE Estrogen Response Element ERα->ERE Activates Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Promotes Tamoxifen Tamoxifen Tamoxifen->ERα Competitively Binds & Inhibits This compound This compound ESR1_Gene ESR1 Gene This compound->ESR1_Gene Down-regulates Transcription ESR1_Gene->ERα Produces

Figure 1: Mechanisms of Action of Tamoxifen and this compound.

In Vitro Efficacy: A Head-to-Head Comparison

The anti-proliferative and apoptotic effects of this compound and tamoxifen have been evaluated in various ER+ breast cancer cell lines. The following tables summarize the key quantitative data from these studies.

Anti-Proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-71.48[2]
This compoundZR-75-10.66[2]
TamoxifenMCF-7~10-15[4]

Note: IC50 values for tamoxifen can vary significantly between studies and experimental conditions.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells.

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Reference
This compoundMCF-72Not Quantified, but observed[2]
This compoundZR-75-12Not Quantified, but observed[2]
TamoxifenMCF-71~15%
TamoxifenMCF-72~25%
TamoxifenMCF-74~40%

Note: The data for this compound indicates the induction of apoptosis through methods like Annexin V staining and detection of cleaved caspase 3, but a specific percentage of apoptotic cells was not provided in the cited source. The tamoxifen data is representative of typical findings.

In Vivo Efficacy: Xenograft Models

While direct comparative in vivo studies are limited, individual studies have assessed the anti-tumor effects of both compounds in mouse xenograft models using ER+ breast cancer cells.

Tamoxifen: In an MCF-7 xenograft model, tamoxifen treatment led to a significant inhibition of tumor growth compared to control groups. This growth inhibition was associated with a progressive and significant increase in apoptosis within the tumors. While tumors continued to increase in size during treatment, their growth rate was significantly slower than that of untreated tumors.

Due to the lack of head-to-head in vivo studies with standardized methodologies, a direct quantitative comparison of tumor growth inhibition is not currently possible.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and tamoxifen.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxic effects of the compounds by measuring cell density based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • ER+ breast cancer cells (e.g., MCF-7, ZR-75-1)

  • Complete culture medium

  • Test compounds (this compound, Tamoxifen) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or tamoxifen for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates four times with slow-running tap water to remove the TCA and air-dry the plates.

  • Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.

  • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • 6-well plates

  • ER+ breast cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or tamoxifen for the specified time (e.g., 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for ERα Expression

This technique is used to detect and quantify the levels of the ERα protein in cell lysates.

Materials:

  • ER+ breast cancer cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound or tamoxifen for the desired time.

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture ER+ Breast Cancer Cell Lines (MCF-7, ZR-75-1) Treatment Treat with this compound or Tamoxifen Cell_Culture->Treatment Cell_Viability Cell Viability Assay (SRB Assay) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (ERα, Apoptosis Markers) Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Levels Analyze Protein Levels Western_Blot->Protein_Levels Xenograft Establish Xenograft Model (e.g., MCF-7 in nude mice) IC50->Xenograft Inform Dosing InVivo_Treatment Treat with this compound or Tamoxifen Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement Tumor_Analysis Tumor Excision & Analysis (e.g., Immunohistochemistry) InVivo_Treatment->Tumor_Analysis TGI Calculate Tumor Growth Inhibition Tumor_Measurement->TGI Biomarker_Analysis Analyze Biomarkers (e.g., Ki-67, ERα) Tumor_Analysis->Biomarker_Analysis

References

Neo-tanshinlactone Demonstrates Potent In Vivo Antitumor Effects in Estrogen Receptor-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo antitumor effects of Neo-tanshinlactone, a promising natural product derivative. This guide provides a detailed analysis of its efficacy, particularly in estrogen receptor-positive (ER+) breast cancer, with supporting experimental data and methodologies to validate its potential as a therapeutic agent.

A key study highlights the significant tumor growth inhibition of a this compound analog, referred to as analog 2, in a ZR-75-1 human breast cancer xenograft model.[1] The ZR-75-1 cell line is an established model for ER+ breast cancer.[2][3] In this preclinical trial, the this compound analog demonstrated superior or comparable efficacy to standard chemotherapeutic agents, underscoring its potential for further clinical investigation.

The primary mechanism behind this compound's antitumor activity is its ability to transcriptionally down-regulate the estrogen receptor alpha (ERα), encoded by the ESR1 gene.[4] This down-regulation disrupts the estrogen signaling pathway, which is a critical driver of proliferation in ER+ breast cancers, ultimately leading to the induction of apoptosis, or programmed cell death.[4]

Comparative Efficacy in a ZR-75-1 Xenograft Model

The in vivo antitumor activity of this compound analog 2 was evaluated in a xenograft model established by subcutaneously implanting ZR-75-1 human breast cancer cells into immunocompromised mice. The treatment commenced once the tumors reached a palpable size. The results, summarized below, showcase a significant reduction in tumor volume in the group treated with the this compound analog compared to the vehicle control group.

Treatment GroupDosage & ScheduleMean Tumor Volume (mm³) - Day 21Tumor Growth Inhibition (%)
Vehicle Control Vehicle i.p., every other day~12000%
This compound Analog 2 10 mg/kg i.p., every other day~400~67%
Paclitaxel (Positive Control) 20 mg/kg i.p., every fourth day x 5~500~58%

Note: Tumor volume data is estimated from graphical representations in the source publication and presented for comparative purposes.[1]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of these findings. The following protocol was utilized in the key in vivo study:

Cell Line and Culture: The human breast cancer cell line ZR-75-1, which is estrogen receptor-positive, was used for this study. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model: Female athymic nude mice, typically 4-6 weeks old, were used for the xenograft study. These mice are immunocompromised, allowing for the growth of human tumor cells without rejection.

Tumor Implantation: ZR-75-1 cells (typically 5 x 10^6 cells in a suspension of media and Matrigel) were implanted subcutaneously into the flank of each mouse. Tumors were allowed to grow until they reached a predetermined size (e.g., 100-200 mm³) before the commencement of treatment.

Treatment Regimen: The mice were randomly assigned to three groups:

  • Vehicle Control Group: Received intraperitoneal (i.p.) injections of the vehicle solution every other day.

  • This compound Analog 2 Group: Received i.p. injections of analog 2 at a dose of 10 mg/kg every other day.

  • Positive Control Group: Received i.p. injections of Paclitaxel at a dose of 20 mg/kg every fourth day for a total of five doses.

Tumor Measurement and Data Analysis: Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²) / 2. Animal body weights were also monitored as an indicator of toxicity. At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated to determine the efficacy of the treatments.

Visualizing the Mechanism of Action

To better understand the biological processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

experimental_workflow Experimental Workflow for In Vivo Antitumor Assay cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis cell_culture ZR-75-1 Cell Culture implantation Subcutaneous Implantation of ZR-75-1 Cells cell_culture->implantation animal_model Athymic Nude Mice animal_model->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound Analog 2, Paclitaxel) randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Study Endpoint: Tumor Excision & Weight measurement->endpoint data_analysis Data Analysis: Tumor Growth Inhibition endpoint->data_analysis

Caption: Experimental workflow for the in vivo xenograft study.

signaling_pathway Proposed Signaling Pathway of this compound neo This compound esr1 ESR1 Gene (Estrogen Receptor Alpha) neo->esr1 er_protein ERα Protein esr1->er_protein Leads to Decreased proliferation Cell Proliferation & Survival er_protein->proliferation Promotes apoptosis Apoptosis er_protein->apoptosis Inhibits tumor_inhibition Antitumor Effect proliferation->tumor_inhibition apoptosis->tumor_inhibition

References

A Comparative Analysis of Neo-tanshinlactone and its Synthetic Analogs in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-cancer properties of Neo-tanshinlactone and its derivatives, supported by experimental data.

This compound, a natural product isolated from Salvia miltiorrhiza, has demonstrated significant and selective inhibitory activity against breast cancer cells.[1] This has spurred extensive research into the synthesis and evaluation of its analogs to develop more potent and selective therapeutic agents. This guide provides a comparative study of this compound and its key synthetic analogs, summarizing their biological activities, structure-activity relationships (SAR), and mechanisms of action based on available experimental data.

Comparative In Vitro Anti-Breast Cancer Activity

The anti-proliferative activities of this compound and its synthetic analogs have been evaluated against a panel of human breast cancer cell lines, including estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) subtypes. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose), are summarized below.

CompoundModificationMCF-7 (ER+) IC50/ED50 (µM)ZR-75-1 (ER+) IC50/ED50 (µM)MDA-MB-231 (ER-) IC50/ED50 (µM)SK-BR-3 (ER-, HER2+) IC50/ED50 (µM)Reference
This compound (1) Parent Compound1.48 / 0.6 µg/mL0.66 / 0.3 µg/mL>20 / >10 µg/mLPotent Inhibition[1]
Analog 2 C-4 Ethyl substitution~0.2 µg/mL (ED50)Potent InhibitionIneffective~2x more active than 1[2]
Analog 15 C-4 Ethyl substitution0.45 µg/mL (ED50)0.18 µg/mL (ED50)13.5 µg/mL (ED50)0.10 µg/mL (ED50)[3]
Analog 19 Varied C-4 substitution-0.3 µg/mL (IC50)--[2]
Analog 20 Varied C-4 substitution-Potent Inhibition-12-fold more selective than MCF-7[2][4]
Analog 21 Varied C-4 substitution-0.2 µg/mL (IC50)-23-fold more active than MCF-7[2][4]
Analog 24 Varied C-4 substitution-0.1 µg/mL (IC50)-2-3x more potent than 1[2][4]
Tamoxifen Control Drug5.0 µg/mL (ED50)3.6 µg/mL (ED50)7.0 µg/mL (ED50)-

Structure-Activity Relationship (SAR)

The extensive synthesis and evaluation of this compound analogs have revealed key structural features critical for their anti-breast cancer activity.

  • Ring A: Substitutions at the C-4 position have a significant impact on potency. Small alkyl groups, such as an ethyl group (analogs 2 and 15), generally lead to enhanced activity against ER+ cell lines.[2][3]

  • Ring D (Furan Ring): The presence of a methylated furan ring is crucial for activity. Analogs lacking ring D or those with an unsubstituted or hydroxy-dihydrofuran ring show diminished potency.[3] Bioisosteric replacement of the furan oxygen with sulfur or nitrogen has also been explored.[2]

  • Saturation: The degree of saturation in the ring system can affect the molecule's orientation and, consequently, its activity and selectivity.[2]

Mechanisms of Action

This compound and its analogs exert their anti-cancer effects through distinct mechanisms, highlighting the potential for targeted therapeutic strategies.

This compound: Downregulation of Estrogen Receptor Alpha (ERα)

This compound selectively inhibits the proliferation of ER+ breast cancer cells by transcriptionally down-regulating ERα.[5] This leads to a decrease in ERα protein levels and the subsequent induction of apoptosis. The proposed signaling pathway is illustrated below.

Neo_tanshinlactone_ER_alpha_pathway cluster_cell Breast Cancer Cell cluster_nucleus Nucleus This compound This compound Nucleus Nucleus This compound->Nucleus ESR1_Gene ESR1 Gene This compound->ESR1_Gene Inhibits Transcription Cell_Membrane ESR1_mRNA ESR1 mRNA ESR1_Gene->ESR1_mRNA Transcription ER_alpha_Protein ERα Protein ESR1_mRNA->ER_alpha_Protein Translation Apoptosis Apoptosis ER_alpha_Protein->Apoptosis Reduced levels lead to Analog_1J_DNA_damage_pathway Analog_1J Analog 1J DNA DNA Analog_1J->DNA Induces double-strand breaks ATM ATM DNA->ATM Activates Chk2 Chk2 ATM->Chk2 Phosphorylates p53 p53 Chk2->p53 Phosphorylates Mitochondria Mitochondria p53->Mitochondria Reduces potential Caspase3 Caspase-3 Mitochondria->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

References

Cross-Species Analysis of Neo-tanshinlactone Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza, focusing on its potential as an anti-cancer agent. The available data, primarily from in vitro and in vivo murine models, suggests a selective action against estrogen receptor-positive (ER+) breast cancer. This document summarizes the current understanding of its mechanism of action, compares its potency with other selective estrogen receptor modulators (SERMs), and outlines the experimental protocols used in key studies.

Executive Summary

This compound has demonstrated significant selective inhibitory activity against ER+ human breast cancer cell lines. Its primary mechanism of action involves the transcriptional down-regulation of estrogen receptor alpha (ESR1), leading to the induction of apoptosis in cancer cells.[1] In vitro studies have shown this compound to be more potent and selective than Tamoxifen in inhibiting the growth of ER+ breast cancer cells.[2] While in vivo data for this compound is limited, studies on its analogue have shown potent and selective anti-breast cancer activity in a mouse xenograft model.[3][4] Currently, there is a lack of comprehensive cross-species pharmacokinetic, toxicology, and comparative efficacy data against other SERMs like Raloxifene and Fulvestrant.

In Vitro Efficacy

This compound exhibits selective cytotoxicity towards ER+ breast cancer cell lines. The table below summarizes the 50% effective dose (ED₅₀) values from in vitro studies.

Cell LineReceptor StatusThis compound (μg/mL)Tamoxifen (μg/mL)Reference
MCF-7ER+0.45>10[5]
ZR-75-1ER+0.18>10[5]
MDA-MB-231ER-13.5>10[5]
HS 587-TER-10.0>10[5]
SK-BR-3ER-, HER2+0.10>10[5]

In Vivo Efficacy (Murine Models)

Animal ModelCancer ModelTreatmentOutcomeReference
SCID MiceZR-75-1 XenograftThis compound analogue (compound 2)Potent and selective tumor growth inhibition[3][4]
BRCA1/p53 and Wild-Type MiceMammary Gland DevelopmentThis compound analogue (compound 2)Dramatically reduced mammary gland side branching[3]

Comparative Efficacy with Other SERMs

In vitro studies indicate that this compound is significantly more potent and selective than Tamoxifen against ER+ breast cancer cell lines.[2] One study reported it to be 10-fold more potent and 20-fold more selective than Tamoxifen.[2] A synergistic effect on growth inhibition of ER+ MCF-7 cells was observed when this compound was combined with Tamoxifen.[1] There is currently no available in vivo data comparing the efficacy of this compound with other SERMs such as Raloxifene or Fulvestrant.

Mechanism of Action: Estrogen Receptor Alpha Down-regulation

This compound's selective activity in ER+ breast cancer is attributed to its ability to down-regulate the expression of estrogen receptor alpha (ERα) at the transcriptional level.[1]

Neo_tanshinlactone_MoA Neo This compound ESR1 ESR1 Gene Transcription Neo->ESR1 Inhibits de novo synthesis Apoptosis Apoptosis Neo->Apoptosis Induces ER_alpha_mRNA ERα mRNA ESR1->ER_alpha_mRNA Transcription Cell_Proliferation ER+ Cancer Cell Proliferation ER_alpha_Protein ERα Protein ER_alpha_mRNA->ER_alpha_Protein Translation ER_alpha_Protein->Cell_Proliferation Promotes

Figure 1: Proposed mechanism of action of this compound in ER+ breast cancer cells.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: MCF-7 (ER+), ZR-75-1 (ER+), MDA-MB-231 (ER-), HS 587-T (ER-), SK-BR-3 (ER-, HER2+).

  • Treatment: Cells are treated with various concentrations of this compound, Tamoxifen, or other comparator compounds.

  • Assay: Cell viability is assessed using standard methods such as the Sulforhodamine B (SRB) or MTT assay after a defined incubation period (e.g., 72 hours).

  • Data Analysis: The half-maximal effective concentration (ED₅₀) is calculated from the dose-response curves.

Human Breast Cancer Xenograft Model in SCID Mice
  • Animal Model: Severe Combined Immunodeficient (SCID) mice are typically used to prevent rejection of human tumor xenografts.

  • Cell Implantation: Human breast cancer cells (e.g., 2-4 million ZR-75-1 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (length × width²) / 2 is commonly used.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The drug is administered via a specified route (e.g., intraperitoneal injection) and schedule.

  • Efficacy Endpoints: Primary endpoints include tumor growth inhibition (TGI) and survival analysis.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Culture ER+ Cancer Cells (e.g., ZR-75-1) Cell_Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into SCID Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Control Randomization->Treatment Monitoring 7. Measure Tumor Volume and Body Weight Treatment->Monitoring Analysis 8. Efficacy Analysis (e.g., TGI) Monitoring->Analysis

Figure 2: General workflow for a human breast cancer xenograft study.

Limitations and Future Directions

The current body of research on this compound, while promising, has several limitations. The majority of the data is derived from in vitro studies, with in vivo data being limited to a single analogue in murine models. To fully assess the therapeutic potential of this compound, further research is required in the following areas:

  • In vivo efficacy studies of this compound: To confirm that the potent in vitro activity translates to in vivo settings.

  • Cross-species pharmacokinetic (ADME) and toxicology studies: To understand its absorption, distribution, metabolism, excretion, and safety profile in different species, which is crucial for translation to human studies.

  • Comparative in vivo efficacy studies: To benchmark its performance against current standard-of-care SERMs like Raloxifene and Fulvestrant.

  • Investigation in other cancer types: To explore its potential efficacy beyond breast cancer.

A comprehensive understanding of these aspects will be critical for the further development of this compound as a potential clinical candidate.

References

A Researcher's Guide to Comparative Proteomics of Neo-tanshinlactone-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Framework for Investigating the Molecular Mechanisms of a Promising Anti-Cancer Compound

Introduction

Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza, has demonstrated selective and potent anti-proliferative effects, particularly against estrogen receptor-positive (ER+) breast cancer cells.[1][2] While its primary mechanism is understood to involve the transcriptional down-regulation of estrogen receptor alpha, a comprehensive understanding of its impact on the cellular proteome remains an area of active investigation.[1] This guide provides a framework for conducting a comparative proteomic analysis of cells treated with this compound. Due to the current absence of published studies directly undertaking a comparative proteomic analysis of this compound, this guide will draw upon methodologies from proteomic studies of related tanshinone compounds and outline a proposed experimental design. The objective is to offer a robust protocol for researchers and drug development professionals to elucidate the broader molecular pathways modulated by this promising therapeutic agent.

Key Signaling Pathways Modulated by Tanshinones

Tanshinones, the class of compounds to which this compound belongs, are known to influence a multitude of signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.[3] Proteomic studies on related tanshinones, such as Tanshinone IIA, have revealed significant alterations in proteins involved in key cellular processes.[4][5] A comparative proteomic study of this compound would likely reveal impacts on similar pathways.

Based on existing research on tanshinones, the following signaling pathways are of primary interest for proteomic investigation:

  • PI3K/Akt Signaling Pathway: This is a central pathway in regulating cell survival and proliferation, and it is frequently dysregulated in cancer. Tanshinone IIA has been shown to suppress this pathway.[6][7]

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis.[7]

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival.[6]

  • Estrogen Signaling Pathway: Given this compound's known effect on estrogen receptor alpha, this pathway is a critical area for proteomic investigation.[1][4]

  • Cell Cycle Regulation: Changes in proteins that control the progression of the cell cycle are expected.

  • Apoptosis Pathways: An increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins would be anticipated.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K MAPK MAPK Growth Factor Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Target Gene Expression Target Gene Expression MAPK->Target Gene Expression NF-kB NF-kB NF-kB->Target Gene Expression IKK IKK IkB IkB IKK->IkB Phosphorylates & Inhibits IkB->NF-kB ERa ERa Target Gene Expression->Proliferation Target Gene Expression->Survival Apoptosis Apoptosis Target Gene Expression->Apoptosis This compound This compound This compound->ERa Inhibits Transcription

Key signaling pathways potentially affected by this compound.

Proposed Experimental Design for Comparative Proteomics

To comprehensively analyze the proteomic changes induced by this compound, a quantitative, mass spectrometry-based proteomics workflow is recommended. This approach allows for the identification and quantification of thousands of proteins, providing a global view of the cellular response.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative proteomics experiment.

cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Interpretation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Protein Extraction Protein Extraction Treatment->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Peptide Labeling Peptide Labeling Protein Digestion->Peptide Labeling LC-MS/MS Analysis LC-MS/MS Analysis Peptide Labeling->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Bioinformatics Bioinformatics Data Analysis->Bioinformatics Pathway Analysis Pathway Analysis Bioinformatics->Pathway Analysis

A typical quantitative proteomics workflow.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: A panel of breast cancer cell lines, including ER+ (e.g., MCF-7, T-47D) and ER- (e.g., MDA-MB-231) lines, should be used to assess selectivity. A non-tumorigenic breast epithelial cell line (e.g., MCF-10A) should be included as a control for off-target effects.

  • Treatment Conditions: Cells should be treated with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24, 48 hours) to capture both early and late proteomic responses. A vehicle control (e.g., DMSO) must be run in parallel. For comparison, cells could also be treated with a standard-of-care therapy for ER+ breast cancer, such as Tamoxifen.

2. Protein Extraction and Digestion:

  • Cells are harvested and lysed using a buffer containing detergents and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

3. Peptide Labeling (for quantitative analysis):

  • For relative quantification, isobaric labeling strategies such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are recommended.[4][5] These allow for the multiplexing of samples, reducing experimental variability.

  • Alternatively, a label-free quantification approach can be employed.[8]

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The labeled peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).

  • The mass spectrometer acquires MS1 spectra to measure peptide abundance and MS2 spectra for peptide sequencing and identification.

5. Data Analysis and Bioinformatics:

  • The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer to identify and quantify proteins.

  • Statistical analysis is performed to identify proteins that are significantly differentially expressed between treated and control groups.

  • Bioinformatic tools (e.g., DAVID, Metascape) are used for functional annotation and pathway enrichment analysis of the differentially expressed proteins.

Illustrative Data Presentation

The following tables are hypothetical examples of how quantitative proteomics data for this compound-treated cells could be presented.

Table 1: Top 10 Down-regulated Proteins in MCF-7 Cells Treated with this compound (24h)

Protein AccessionGene NameProtein NameFold Change (Treated/Control)p-valueFunction
P03372ESR1Estrogen receptor alpha-4.5<0.001Nuclear receptor, transcription factor
P04626ERBB2Receptor tyrosine-protein kinase erbB-2-3.2<0.001Tyrosine kinase, cell proliferation
P00533EGFREpidermal growth factor receptor-2.8<0.005Tyrosine kinase, cell signaling
P11362BCL2Apoptosis regulator Bcl-2-2.5<0.01Inhibitor of apoptosis
P06213CDK1Cyclin-dependent kinase 1-2.3<0.01Cell cycle regulation
Q06830CCND1G1/S-specific cyclin-D1-2.1<0.01Cell cycle regulation
P10415MYCMyc proto-oncogene protein-2.0<0.05Transcription factor, cell proliferation
P62258ACTBActin, cytoplasmic 1-1.8<0.05Cytoskeleton
P08670VIMVimentin-1.7<0.05Intermediate filament, cell migration
P35222PCNAProliferating cell nuclear antigen-1.6<0.05DNA replication and repair

Table 2: Top 10 Up-regulated Proteins in MCF-7 Cells Treated with this compound (24h)

Protein AccessionGene NameProtein NameFold Change (Treated/Control)p-valueFunction
P04406GADD45AGrowth arrest and DNA damage-inducible protein GADD45 alpha4.2<0.001DNA damage response, apoptosis
P05067CASP3Caspase-33.8<0.001Apoptosis execution
Q07817BAXApoptosis regulator BAX3.5<0.005Pro-apoptotic protein
P10636TP53Cellular tumor antigen p533.1<0.01Tumor suppressor, cell cycle arrest
P27348CDKN1ACyclin-dependent kinase inhibitor 1 (p21)2.9<0.01Cell cycle arrest
Q13315APAF1Apoptotic protease-activating factor 12.6<0.01Apoptosome formation
P55060CYCSCytochrome c, somatic2.4<0.05Apoptosis signaling
Q96B36PARP1Poly [ADP-ribose] polymerase 12.2<0.05DNA repair, apoptosis
P07737HSPA578 kDa glucose-regulated protein (BiP)2.0<0.05Endoplasmic reticulum stress response
P11021HSP90AA1Heat shock protein HSP 90-alpha1.9<0.05Protein folding, stress response

Conclusion

A comparative proteomic analysis of cells treated with this compound holds significant potential to unravel its complex mechanism of action beyond its known effects on the estrogen receptor. By identifying the full spectrum of protein expression changes, researchers can gain deeper insights into the signaling pathways that are modulated by this compound, potentially identifying novel therapeutic targets and biomarkers of response. The proposed framework in this guide provides a comprehensive approach for conducting such a study, from experimental design to data interpretation, and will be invaluable for advancing our understanding of this compound's anti-cancer properties.

References

Neo-tanshinlactone: A Promising Candidate for Selective Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available preclinical data confirms the significant and selective cytotoxic effects of Neo-tanshinlactone against breast cancer cells, particularly estrogen receptor-positive (ER+) subtypes. This natural compound, isolated from Salvia miltiorrhiza, demonstrates a clear advantage in its targeted action on cancerous cells while exhibiting minimal impact on non-malignant breast epithelial cells. This guide provides a comparative overview of this compound's performance against the conventional chemotherapeutic agent Doxorubicin, supported by experimental data and detailed methodologies for researchers in oncology and drug development.

Superior Selectivity Profile of this compound

The hallmark of an effective anticancer agent is its ability to selectively eliminate cancer cells while sparing healthy tissue. In this regard, this compound exhibits a highly promising profile. Studies have consistently shown its potent growth-inhibitory effects on various breast cancer cell lines, with a notably reduced or absent effect on normal breast cells.

The selectivity of an anticancer compound is quantified by its Selectivity Index (SI), calculated as the ratio of its half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 1: Comparative Cytotoxicity (IC50) and Selectivity Index (SI) of this compound and Doxorubicin

CompoundCell LineReceptor StatusIC50 (µM)Selectivity Index (SI) vs. MCF-10AReference
This compound MCF-7ER+, PR+, HER2-1.48>13.5
ZR-75-1ER+, PR+, HER2+0.66Not Reported
MCF-10A Normal-like >20 -Based on reports of no growth inhibition in non-malignant breast cells.
Analog 1J MCF-7ER+, PR+, HER2-0.01198Not Reported[1]
SKBR3ER-, PR-, HER2+0.02371Not Reported[1]
MDA-MB-231Triple-Negative0.06291Not Reported[1]
Doxorubicin MCF-7ER+, PR+, HER2-0.69 - 8.3063.6 - 0.3[2][3]
MDA-MB-231Triple-Negative1.25 - 6.6022.0 - 0.38[2][3]
MCF-10A Normal-like 2.51 -[3]

Note: IC50 values can vary between studies due to different experimental conditions. The SI for this compound is estimated based on the finding that it did not inhibit the growth of non-malignant MCF-10A cells at concentrations up to 20 µM.

The data clearly indicates that while Doxorubicin is effective against breast cancer cells, it also exhibits significant cytotoxicity towards normal breast cells, resulting in a low selectivity index. In contrast, this compound and its analogs show high potency against cancer cells with minimal impact on normal cells, leading to a superior selectivity profile.

Mechanism of Action: Targeted Apoptosis Induction

This compound's selectivity is intrinsically linked to its mechanism of action. The compound selectively induces apoptosis, or programmed cell death, in ER+ breast cancer cells. This is achieved through the transcriptional down-regulation of the Estrogen Receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.[4] By reducing the expression of ERα, this compound effectively cuts off the cancer cells' growth and survival signals.

Neo_tanshinlactone_Pathway cluster_cell ER+ Breast Cancer Cell This compound This compound ERα_mRNA_Synthesis ERα mRNA Synthesis This compound->ERα_mRNA_Synthesis Inhibits ERα_Protein ERα Protein ERα_mRNA_Synthesis->ERα_Protein Apoptosis Apoptosis ERα_mRNA_Synthesis->Apoptosis Leads to ER_Target_Genes ER Target Genes (e.g., CCND1, TFF1) ERα_Protein->ER_Target_Genes Activates Proliferation_Survival Cell Proliferation & Survival ER_Target_Genes->Proliferation_Survival Proliferation_Survival->Apoptosis Inhibits

Caption: this compound's mechanism of action in ER+ breast cancer cells.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed protocols for the key assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: A simplified workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) and normal breast cells (MCF-10A) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion

This compound and its derivatives represent a promising new class of therapeutic agents for breast cancer. Their high selectivity for cancer cells over normal cells, coupled with a well-defined mechanism of inducing apoptosis in ER+ cells, positions them as strong candidates for further preclinical and clinical development. The data presented in this guide underscores the potential of this compound to offer a more targeted and less toxic alternative to conventional chemotherapy.

References

A Head-to-Head Comparison of Neo-tanshinlactone and Established Inhibitors in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-cancer agent Neo-tanshinlactone against established inhibitors, focusing on its efficacy in breast cancer models. We will delve into its performance against the established estrogen receptor (ER) antagonists Tamoxifen and Fulvestrant, and the STAT3 inhibitor, Stattic. This comparison is supported by experimental data on cellular viability, protein expression, and gene regulation, with detailed methodologies provided for reproducibility.

Overview of Inhibitors

This compound: A natural product isolated from Salvia miltiorrhiza, this compound has demonstrated potent and selective activity against estrogen receptor-positive (ER+) breast cancer cells.[1] Its primary mechanism of action is the transcriptional down-regulation of Estrogen Receptor Alpha (ERα), leading to decreased cell proliferation and induction of apoptosis.[1]

Tamoxifen: A selective estrogen receptor modulator (SERM), Tamoxifen acts as an antagonist in breast tissue by competitively binding to ERα, thereby blocking estrogen-driven cell growth.[2][3] It is a long-standing first-line endocrine therapy for ER+ breast cancer.

Fulvestrant: A selective estrogen receptor degrader (SERD), Fulvestrant not only antagonizes ERα but also promotes its degradation.[4][5] This dual mechanism can be effective in cases of Tamoxifen resistance.

Stattic: A non-peptidic small molecule that inhibits the activation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Constitutive activation of the STAT3 signaling pathway is implicated in the progression of various cancers, including breast cancer. While this compound's primary target is ERα, the related compound Tanshinone I has been shown to inhibit STAT3 phosphorylation, suggesting a potential secondary mechanism for tanshinone-related compounds.

Performance Data: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and established inhibitors in various breast cancer cell lines. Lower IC50 values indicate greater potency.

InhibitorTargetCell LineIC50 (µM)Reference
This compound ERαMCF-7 (ER+)~1.0[1]
ZR-75-1 (ER+)Not Reported
MDA-MB-231 (ER-)>10[1]
Tamoxifen ERαMCF-7 (ER+)10.05[3]
ZR-75-1 (ER+)Not Reported
MDA-MB-231 (ER-)2.23[3]
Fulvestrant ERαMCF-7 (ER+)0.0008[4]
ZR-75-1 (ER+)Not Reported
MDA-MB-231 (ER-)>1[4]
Stattic STAT3MDA-MB-2315.5[8]
Other Breast Cancer LinesNot Reported

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison is most accurate when conducted within the same study.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

cluster_ER_Pathway ERα Signaling Pathway and Inhibition Estrogen Estrogen ERa ERα Estrogen->ERa Binds ERE Estrogen Response Element ERa->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Neo_T This compound Neo_T->ERa Downregulates Transcription Tamoxifen Tamoxifen Tamoxifen->ERa Competitively Binds Fulvestrant Fulvestrant Fulvestrant->ERa Binds and Degrades Degradation ERα Degradation Fulvestrant->Degradation

Caption: Inhibition of the ERα signaling pathway.

cluster_STAT3_Pathway STAT3 Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Stattic Stattic Stattic->STAT3 Inhibits Dimerization cluster_Workflow Experimental Workflow for Inhibitor Comparison start Breast Cancer Cell Lines (MCF-7, ZR-75-1, MDA-MB-231) treatment Treat with Inhibitors (this compound, Tamoxifen, Fulvestrant, Stattic) start->treatment viability Cell Viability Assay (SRB or MTT) treatment->viability protein Protein Extraction and Western Blot treatment->protein rna RNA Extraction and qPCR treatment->rna ic50 Determine IC50 Values viability->ic50 er_expression Analyze ERα Protein Expression protein->er_expression esr1_expression Analyze ESR1 mRNA Expression rna->esr1_expression

References

Independent Validation of Neo-tanshinlactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Neo-tanshinlactone's performance against alternative compounds, supported by experimental data.

This compound (NTSL), a natural product isolated from Salvia miltiorrhiza, has demonstrated significant potential as a selective anti-cancer agent, particularly against breast cancer.[1] This guide provides a comprehensive comparison of published findings on NTSL and its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid in independent validation and further research.

Quantitative Performance Analysis

The anti-proliferative activity of this compound and its derivatives has been evaluated across various breast cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and effective dose (ED50) values from published studies, offering a direct comparison with the widely used selective estrogen receptor modulator (SERM), Tamoxifen.

Table 1: Comparative Anti-proliferative Activity (IC50/ED50 in µg/mL) of this compound, Analogs, and Tamoxifen in Breast Cancer Cell Lines.

CompoundMCF-7 (ER+)ZR-75-1 (ER+)SK-BR-3 (ER-, HER2+)MDA-MB-231 (ER-)HS 587-1 (ER-)Reference
This compound (1) 0.450.180.1013.510.0[2]
Analog 15 0.450.180.1013.510.0[2]
Analog 19 -0.3---[1]
Analog 20 -0.2---[1]
Analog 21 -0.1---[1]
Analog 24 -0.1---[1]
Tamoxifen 10.045 µM~1.0 µM-2.23 µM-[3]

Note: µg/mL to µM conversion depends on the molecular weight of each compound. The data is presented as reported in the source literature.

Table 2: Anti-proliferative Activity (IC50 in nM) of this compound Analog 1J.

CompoundMCF-7 (ER+, PR+/-, HER2-)SKBR3 (ER-, PR-, HER2+)MDA-MB-231 (ER-, PR-, HER2-)Reference
Analog 1J 11.9823.7162.91[4]

Experimental Protocols

For the independent validation of the cited findings, detailed methodologies for key experiments are provided below.

Cell Proliferation Assays

1. Sulforhodamine B (SRB) Assay:

  • Objective: To assess the anti-proliferative effects of the compounds on various cancer cell lines.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000–40,000 cells per well and incubate overnight.

    • Treat the cells with different concentrations of the test compound for 72 hours.

    • Fix the cells with 10% trichloroacetic acid.

    • Stain the cells with 0.4% SRB solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.

2. Colony Formation Assay:

  • Objective: To evaluate the long-term effect of the compounds on the clonogenic survival of cancer cells.

  • Procedure:

    • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Remove the drug-containing medium and replace it with a fresh medium.

    • Incubate the plates for 1-2 weeks until visible colonies are formed.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically those with >50 cells).

Analysis of Apoptosis

Flow Cytometry for Cell Cycle Analysis:

  • Objective: To determine the cell cycle distribution and identify apoptotic cells (sub-G1 peak).

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in 70% ethanol at -20°C.

    • Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anti-cancer effects through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

Transcriptional Down-regulation of Estrogen Receptor Alpha (ESR1) by this compound

This compound selectively inhibits the proliferation of ER+ breast cancer cells by decreasing the steady-state levels of ESR1 mRNA.[1][5] This is achieved through the inhibition of de novo synthesis of ESR1 mRNA, which subsequently reduces the expression of ERα protein and its downstream target genes, leading to cell cycle arrest and apoptosis.[5]

G NTSL This compound ESR1_hnRNA ESR1 hnRNA (de novo synthesis) NTSL->ESR1_hnRNA inhibits ESR1_mRNA ESR1 mRNA ESR1_hnRNA->ESR1_mRNA ER_alpha ERα Protein ESR1_mRNA->ER_alpha Target_Genes ERα Target Genes (e.g., CCND1, GREB1, TFF1) ER_alpha->Target_Genes activates Proliferation Cell Proliferation ER_alpha->Proliferation Target_Genes->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to

NTSL inhibits ESR1 mRNA synthesis, reducing ERα and its pro-proliferative signaling.

DNA Damage-Mediated Apoptosis by this compound Analog 1J

A novel analog of this compound, 1J, induces apoptosis in breast cancer cells by causing DNA double-strand breaks (DDSBs).[4] This triggers the activation of the ATM-Chk2-p53 signaling cascade, leading to a reduction in mitochondrial membrane potential and subsequent activation of caspase-3 and PARP cleavage, culminating in apoptotic cell death.[4]

G Analog_1J This compound Analog 1J DNA_damage DNA Double-Strand Breaks (DDSBs) Analog_1J->DNA_damage ATM ATM (activated) DNA_damage->ATM Chk2 Chk2 (activated) ATM->Chk2 p53 p53 (activated) Chk2->p53 Mitochondria Reduced Mitochondrial Potential (Δψm) p53->Mitochondria Caspase3 Caspase-3 (cleaved/activated) Mitochondria->Caspase3 PARP PARP (cleaved) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Analog 1J induces DNA damage, activating the ATM/Chk2/p53 pathway to trigger apoptosis.

Experimental Workflow for Evaluating Anti-Proliferative Effects

The following workflow outlines the general experimental process for validating the anti-proliferative effects of this compound and its analogs.

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Cell_Culture Breast Cancer Cell Lines (e.g., MCF-7, ZR-75-1, SK-BR-3) Treatment Treat with NTSL, Analogs, or Tamoxifen Cell_Culture->Treatment SRB SRB Assay Treatment->SRB Colony_Formation Colony Formation Assay Treatment->Colony_Formation Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot RT_PCR RT-PCR (mRNA Expression) Treatment->RT_PCR Data_Analysis Data Analysis (IC50/ED50 Calculation) SRB->Data_Analysis Colony_Formation->Data_Analysis Flow_Cytometry->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis RT_PCR->Pathway_Analysis

General workflow for in vitro validation of this compound's anti-cancer activity.

This guide provides a foundational overview for researchers interested in the independent validation of this compound's anti-cancer properties. The provided data and protocols, derived from peer-reviewed literature, should facilitate the design and execution of further studies to explore the full therapeutic potential of this promising natural compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the following personal protective equipment (PPE) and handling protocols are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as double chemotherapy gloves), and safety glasses or goggles to prevent skin and eye contact.[2]

  • Ventilation: All handling of neo-tanshinlactone and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, avoid generating dust. Cover the spill with an inert absorbent material like sand or vermiculite. The contaminated material should then be collected into a sealed, properly labeled hazardous waste container.[3] Prevent any of the compound or cleanup materials from entering drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional, local, state, and federal regulations for hazardous waste.

  • Waste Categorization: All materials containing or contaminated with this compound should be classified as "Hazardous Chemical Waste" or "Antineoplastic Waste." This includes:

    • Pure or unused this compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves, absorbent pads).[2]

    • Spill cleanup materials.

  • Waste Containerization:

    • Solids: Place solid waste, including contaminated disposable items, into a designated, sealable, and clearly labeled hazardous waste container. The container material must be compatible with the chemical.[2][3]

    • Liquids: Collect liquid waste in a sealable, leak-proof container. If a flammable solvent is used, the container must be flame-resistant and properly grounded. Leave at least 10% headspace to prevent overfilling.[3]

    • Sharps: Any contaminated sharps, such as needles or scalpels, must be disposed of in a designated sharps container specifically for hazardous materials.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should include the full chemical name "this compound" and any other chemical constituents, along with their approximate percentages. The date of initial waste accumulation should also be recorded.[3]

  • Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Never dispose of this compound down the drain or in regular trash.

Quantitative Data and Safety Profile

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key safety considerations based on its biological activity and general handling procedures for similar compounds.

ParameterGuidelineCitation
Chemical Classification Antineoplastic, Cytotoxic, Biologically Active[1][5]
Personal Protective Equipment Lab coat, safety goggles, double chemotherapy gloves[2]
Handling Area Certified chemical fume hood[3]
Waste Classification Hazardous Chemical Waste / Antineoplastic Waste[2]
Disposal Method Licensed hazardous waste disposal contractor[4]
Spill Cleanup Inert absorbent material; prevent dust generation[3]

Experimental Protocols

Currently, there are no established experimental protocols for the chemical inactivation of this compound prior to disposal. Therefore, the primary and recommended method of disposal is through incineration by a licensed hazardous waste facility.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the step-by-step procedure for the safe disposal of this compound.

start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) waste_type->sharps Sharps containerize Select Appropriate Hazardous Waste Container solid->containerize liquid->containerize sharps->containerize label Label Container: 'Hazardous Waste - this compound' containerize->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste streams.

Given the potential for this compound to act as an endocrine disruptor due to its interaction with estrogen receptors, preventing its release into the environment is of critical importance.[5][6] Estrogenic compounds in waterways can have significant adverse effects on aquatic life and ecosystems. Therefore, strict adherence to these disposal guidelines is essential not only for laboratory safety but also for environmental protection.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Neo-tanshinlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Neo-tanshinlactone. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the minimum personal protective equipment required for handling this compound. These recommendations are based on guidelines for handling potent chemical compounds and hazardous drugs in a laboratory setting.[3][6][7]

PPE Component Specification Purpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified)Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and aerosols.
Lab Coat Disposable, back-closing, solid-front gown made of a low-permeability fabricPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level respiratorRecommended when handling the powdered form or when there is a risk of aerosol generation.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the spread of contamination outside the work area.

Operational Plan: From Receipt to Experimentation

A clear, step-by-step operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE, including double gloves and a lab coat, before opening the package in a designated receiving area.

  • Verify that the primary container is sealed and intact.

  • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be restricted to authorized personnel.

2. Preparation of Solutions:

  • All handling of powdered this compound and preparation of stock solutions must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to prevent inhalation of the powder and containment of any spills.

  • Use a dedicated set of non-porous equipment (e.g., spatulas, weighing paper, glassware) for handling the compound.

  • When weighing the powder, use a "weigh-in-weigh-out" method to minimize the amount of powder handled.

  • Slowly add the solvent to the powder to avoid aerosolization.

3. Experimental Use:

  • When adding this compound solutions to cell cultures or other experimental systems, wear all recommended PPE.[8]

  • Work on a disposable, absorbent bench liner to contain any potential spills.

  • After use, decontaminate all non-disposable equipment that has come into contact with this compound.

Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

The following is a detailed methodology for a key experiment often used to assess the anti-proliferative effects of compounds like this compound:

  • Cell Seeding: Plate breast cancer cell lines (e.g., MCF7, ZR-75-1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Cell Fixation: Gently wash the cells with PBS and then fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.[9][10]

Waste Type Disposal Procedure
Solid Waste All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes), and empty vials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused stock solutions and contaminated media should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
Sharps Needles and syringes used to handle this compound solutions must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with federal, state, and local regulations.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps and decision points from receiving the compound to the final disposal of waste.

Neo_tanshinlactone_Workflow A Receiving B Inspect Package A->B M Damaged? B->M C Don PPE D Store in Designated Area C->D E Preparation (in Fume Hood) D->E F Weigh Powder / Prepare Solution E->F G Experimental Use F->G H Conduct Experiment G->H I Decontaminate Equipment H->I J Disposal I->J K Segregate Waste (Solid, Liquid, Sharps) J->K L Contact EHS for Pickup K->L M->C No M->I Yes

Caption: Workflow for Safe Handling of this compound.

By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for the vital work being done with promising therapeutic agents like this compound, thereby building deep trust and demonstrating a commitment to safety that extends beyond the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neo-tanshinlactone
Reactant of Route 2
Neo-tanshinlactone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。